1H-Benzotriazole-1-methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12463. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzotriazol-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-5-10-7-4-2-1-3-6(7)8-9-10/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJIHEXYGRXHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279361 | |
| Record name | 1H-Benzotriazole-1-methanol | |
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Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28539-02-8 | |
| Record name | 1H-Benzotriazole-1-methanol | |
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| Record name | 1H-Benzotriazole-1-methanol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1H-Benzotriazole-1-methanol | |
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| Record name | 1H-Benzotriazole-1-methanol | |
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| Record name | 1H-Benzotriazole-1-methanol | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 1H-Benzotriazole-1-methanol from benzotriazole and formaldehyde
This technical guide provides a comprehensive overview of the synthesis of 1H-Benzotriazole-1-methanol, a versatile reagent in organic synthesis, particularly as a safe source of anhydrous formaldehyde (B43269) in organic solvents.[1] The synthesis involves the reaction of benzotriazole (B28993) with formaldehyde. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the process.
Reaction Principle and Stoichiometry
The synthesis of this compound is a straightforward addition reaction. The secondary amine nitrogen (N-1) of the benzotriazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This reaction proceeds readily under mild conditions to form the N-hydroxymethylated product. The reaction is typically performed in an aqueous medium using a commercially available formaldehyde solution.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. The data is compiled from established protocols and provides a basis for experimental planning and replication.
| Parameter | Value | Reference(s) |
| Molar Ratio (Benzotriazole:Formaldehyde) | 1:1 | [2][3] |
| Reactant Concentration | Benzotriazole, Formaldehyde (37% aq.) | [2][3] |
| Solvent | Water (from formaldehyde solution) | [2][3] |
| Reaction Temperature | 25°C | [2][3] |
| Reaction Time | ~ 5 minutes | [2][3] |
| Product Yield | 94% | [2][3] |
| Melting Point | 148-152°C | [2][3] |
| Molecular Formula | C7H7N3O | [4] |
| Molecular Weight | 149.15 g/mol | [4] |
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
1H-Benzotriazole
-
Formaldehyde (37% aqueous solution)
-
Diethyl ether
-
Tetrahydrofuran (B95107) (THF), cold
Equipment:
-
Reaction vessel (e.g., beaker or flask)
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Mortar and pestle or grinder
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve 10 g (83.94 mmol) of 1H-Benzotriazole in 6.81 mL (83.94 mmol) of a 37% aqueous formaldehyde solution.[2][3]
-
Reaction Initiation: While stirring the mixture, adjust the temperature to 25°C.[2][3]
-
Reaction Progression: Continue stirring at 25°C. The reaction is rapid, and the mixture will solidify within approximately 5 minutes.[2][3]
-
Work-up and Isolation:
-
Drying and Storage: Dry the product appropriately. The final product is this compound.
-
Characterization (Optional but Recommended): The product can be further characterized by determining its melting point, which is expected to be in the range of 148-150°C after recrystallization from tetrahydrofuran and diethyl ether.[2][3] Spectroscopic analysis (¹H NMR, IR, MS) can also be performed to confirm the structure.[5][6]
Visual Representations
Reaction Scheme
The following diagram illustrates the chemical transformation from benzotriazole and formaldehyde to this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
The flowchart below outlines the key steps involved in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Benzotriazole: May cause skin and eye irritation.[4]
-
Formaldehyde: Is a known carcinogen and is toxic. Handle in a well-ventilated fume hood.
-
Diethyl Ether: Is extremely flammable. Avoid open flames and sparks.
-
Tetrahydrofuran: Is flammable and may form explosive peroxides.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis. Conduct the reaction in a well-ventilated area, preferably a fume hood.
References
An In-Depth Technical Guide to 1-(Hydroxymethyl)benzotriazole: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Hydroxymethyl)benzotriazole, a derivative of the well-known heterocyclic compound benzotriazole (B28993), is a versatile molecule with significant applications in various scientific and industrial fields. Its unique chemical structure, featuring a reactive hydroxymethyl group attached to the benzotriazole nucleus, imparts a range of useful properties, making it a valuable reagent in organic synthesis, a potent corrosion inhibitor, and a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Hydroxymethyl)benzotriazole, detailed experimental protocols, and insights into its mechanisms of action and applications.
Core Physical and Chemical Properties
1-(Hydroxymethyl)benzotriazole is a white to off-white crystalline solid at room temperature.[1][2] It is soluble in many organic solvents and slightly soluble in water.[2] The presence of the hydroxyl group enhances its solubility in polar solvents compared to its parent compound, benzotriazole.[2]
Quantitative Data Summary
| Property | Value | References |
| CAS Number | 28539-02-8 | [1][2] |
| Molecular Formula | C₇H₇N₃O | [1][2] |
| Molecular Weight | 149.15 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 150-152 °C (lit.) | [1][2] |
| Boiling Point (Predicted) | 340.2 ± 25.0 °C | [1] |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 12.80 ± 0.10 | [1] |
| Solubility | Soluble in alcohol, ether, ketone; slightly soluble in water. | [2] |
Spectral Data Analysis
The structural characterization of 1-(Hydroxymethyl)benzotriazole is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene (B151609) ring, a singlet for the methylene (B1212753) protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks corresponding to the carbon atoms of the benzotriazole ring system and the methylene carbon of the hydroxymethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Characteristic peaks for the aromatic C-H and C=C stretching, as well as the N-N and C-N stretching of the triazole ring, are also observed.
-
Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) is expected at m/z 149. Key fragments may arise from the loss of the hydroxymethyl group or cleavage of the triazole ring.
Experimental Protocols
Synthesis of 1-(Hydroxymethyl)benzotriazole
A common and straightforward method for the synthesis of 1-(Hydroxymethyl)benzotriazole involves the reaction of benzotriazole with formaldehyde (B43269).
Materials:
-
Benzotriazole
-
Aqueous formaldehyde solution (e.g., 37%)
-
Water
-
Sulfuric acid (catalytic amount)
-
Apparatus for heating and stirring (e.g., round-bottom flask, magnetic stirrer, heating mantle)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
In a round-bottom flask, combine benzotriazole, water, and a catalytic amount of sulfuric acid.
-
Add the aqueous formaldehyde solution to the mixture.
-
Heat the mixture gently with continuous stirring. The reaction progress can be monitored by the formation of a white powdery substance.
-
Continue heating until the precipitate completely dissolves.
-
Allow the reaction mixture to cool to room temperature, which should induce the crystallization of the product.
-
Collect the white, needle-like crystals of 1-(Hydroxymethyl)benzotriazole by filtration.
-
Wash the crystals with cold water and dry them under vacuum.
Caption: General workflow for the synthesis of 1-(Hydroxymethyl)benzotriazole.
Applications in Research and Development
Corrosion Inhibition
Benzotriazole and its derivatives are renowned for their excellent corrosion-inhibiting properties, particularly for copper and its alloys. 1-(Hydroxymethyl)benzotriazole functions by forming a protective, passive film on the metal surface. This film, composed of a complex between the metal ions and the benzotriazole molecule, acts as a barrier to corrosive agents. The hydroxymethyl group can potentially enhance the solubility and adhesion of the inhibitor to the metal surface.[2][3]
The mechanism involves the chemisorption of the benzotriazole moiety onto the metal surface, where the nitrogen atoms of the triazole ring coordinate with the metal ions. This forms a stable, polymeric layer that inhibits both anodic and cathodic corrosion reactions.
Caption: Mechanism of corrosion inhibition by 1-(Hydroxymethyl)benzotriazole.
Organic Synthesis
1-(Hydroxymethyl)benzotriazole serves as a valuable reagent in various organic transformations. It is particularly known as a safe and convenient source of anhydrous formaldehyde in organic solvents.[4] This is advantageous in reactions where the use of gaseous formaldehyde or its aqueous solutions is problematic.
Furthermore, the benzotriazole moiety can act as a good leaving group and a synthetic auxiliary, facilitating the introduction of various functional groups. It has been employed as a ligand in metal-catalyzed coupling reactions, showcasing its versatility in the construction of complex organic molecules.[5]
Drug Development and Biological Activity
The benzotriazole scaffold is present in a number of biologically active compounds, and its derivatives are actively investigated in medicinal chemistry for a wide range of therapeutic applications.[6][7] While specific signaling pathways directly modulated by 1-(Hydroxymethyl)benzotriazole are not extensively documented, research on related benzotriazole derivatives has shown activities such as antibacterial, antifungal, antiviral, and anticancer effects.[6][8][9] The hydroxymethyl group offers a handle for further chemical modification, allowing for the synthesis of libraries of compounds for biological screening. Studies have explored the anti-helicase activity of N-alkyl derivatives of benzotriazoles, suggesting potential applications in antiviral therapies.[8]
Safety and Handling
1-(Hydroxymethyl)benzotriazole is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Conclusion
1-(Hydroxymethyl)benzotriazole is a multifunctional organic compound with a well-defined set of physical and chemical properties. Its utility as a corrosion inhibitor, a synthetic reagent, and a scaffold for medicinal chemistry highlights its importance in both academic research and industrial applications. This technical guide provides a foundational understanding of this versatile molecule, offering valuable information for researchers and professionals working in related fields. Further exploration into its biological activities and reaction mechanisms will undoubtedly uncover new and exciting applications for this valuable chemical entity.
References
- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition [tengerchemical.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
An In-Depth Technical Guide to 1H-Benzotriazole-1-methanol (CAS: 28539-02-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H-Benzotriazole-1-methanol (CAS number 28539-02-8), a versatile heterocyclic compound. It details its chemical and physical properties, synthesis, and key applications in corrosion inhibition and as a pivotal building block in the synthesis of pharmacologically active molecules. This document includes detailed experimental protocols for its synthesis and evaluation as a corrosion inhibitor, alongside visualizations of its synthetic pathway and mechanisms of action for its derivatives.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] Its chemical structure consists of a benzotriazole (B28993) moiety with a hydroxymethyl group attached to one of the nitrogen atoms of the triazole ring.[2] This functional group enhances its reactivity and solubility in various organic solvents.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 28539-02-8 | [3] |
| Molecular Formula | C₇H₇N₃O | [4] |
| Molecular Weight | 149.15 g/mol | [5] |
| Melting Point | 150-152 °C | |
| Boiling Point | 340.2 °C at 760 mmHg (Predicted) | |
| Density | 1.41 g/cm³ (Predicted) | |
| Appearance | White to almost white powder/crystal | [6] |
| Solubility | Soluble in polar solvents like water and alcohols | [6] |
| pKa | 12.80 ± 0.10 (Predicted) |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (DMSO-d6) | Spectra available, specific shifts vary with solvent and instrument. | |
| ¹³C NMR | Spectra available, specific shifts vary with solvent and instrument. | |
| IR | Spectra available, characteristic peaks for O-H, C-H, and aromatic C=C bonds. | |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Synthesis
This compound is typically synthesized via the reaction of 1H-Benzotriazole with formaldehyde (B43269).[7]
Experimental Protocol: Synthesis of this compound
Materials:
-
1H-Benzotriazole
-
37% Formaldehyde aqueous solution
-
Ether
-
Tetrahydrofuran (B95107) (THF)
Procedure:
-
Dissolve 10 g (83.94 mmol) of 1H-benzotriazole in 6.81 mL (83.94 mmol) of 37% formaldehyde aqueous solution.[8]
-
Adjust the temperature of the mixture to 25°C while stirring.[8]
-
Continue stirring for 5 minutes, during which the mixture will solidify.[8]
-
Allow the reaction mixture to cool to room temperature.[8]
-
Filter the solid product and wash it with ether.[8]
-
Grind the resulting solid in cold tetrahydrofuran and filter again to yield the final product.[8]
Expected Yield: 94%[8]
Caption: Adsorption and protective film formation by the inhibitor.
Role in Drug Development
This compound serves as a crucial reactant in the synthesis of various compounds with potential therapeutic applications.
* Glycosidase Inhibitors: It is used in the synthesis of hydroxy-skipped bis-homo-inositols, which are potential inhibitors of glycosidase enzymes. α-Glucosidase inhibitors are a therapeutic approach for managing postprandial hyperglycemia in diabetes. *[9] Antitumor Agents: The compound is a precursor for synthesizing substituted dihydroquinoline carboxylic acids, which have shown potential as antitumor agents. Derivatives of benzotriazole have been investigated for their anticancer activity, with some showing potent inhibition of enzymes like Focal Adhesion Kinase (FAK), leading to apoptosis in cancer cells. *[10] HIV-1 Integrase Inhibitors: It is also utilized in the synthesis of compounds that act as HIV-1 integrase inhibitors. These inhibitors can function allosterically, inducing aberrant multimerization of the HIV-1 integrase enzyme, thereby disrupting viral maturation.
[11]Diagram 3: Allosteric Inhibition of HIV-1 Integrase
Caption: Allosteric inhibition of HIV-1 integrase by a derivative.
Other Applications
-
Reactive Oxygen Scavenger: this compound can act as a scavenger of reactive oxygen species (ROS). *[5] UV Stabilizer: Benzotriazole derivatives are known for their ability to absorb UV radiation, making them useful as UV stabilizers in plastics and coatings. *[6] Synthetic Reagent: It serves as a safe reagent for the in situ generation of anhydrous formaldehyde in organic solvents.
[4]### 4. Safety and Handling
This compound is classified as an irritant.
[3]GHS Hazard Statements:
-
H315: Causes skin irritation *[3] H319: Causes serious eye irritation *[3] H335: May cause respiratory irritation
[3]Precautionary Measures:
-
Avoid breathing dust.
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
Store in a well-ventilated place. Keep container tightly closed.
For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a compound of significant interest due to its versatile applications. Its utility as a corrosion inhibitor is well-documented, and its role as a key intermediate in the synthesis of compounds with potential therapeutic benefits, including antiviral and anticancer properties, underscores its importance in medicinal chemistry and drug development. The experimental protocols provided herein offer a foundation for further research and application of this valuable chemical.
References
- 1. An allosteric mechanism for inhibiting HIV-1 integrase with a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H7N3O | CID 224169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Buy this compound | 28539-02-8 [smolecule.com]
- 6. CAS 28539-02-8: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 28539-02-8 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel benzotriazole N-acylarylhydrazone hybrids: Design, synthesis, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and FAK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1H-Benzotriazole-1-methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Benzotriazole-1-methanol (CAS No: 28539-02-8), a versatile reagent in organic synthesis. The document details its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables and outlining the experimental methodologies.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.04 | d | 8.4 | Aromatic H |
| 7.69 | d | 8.3 | Aromatic H |
| 7.52 | t | 7.6 | Aromatic H |
| 7.38 | t | 7.6 | Aromatic H |
| 6.10 | s | - | -CH₂- |
¹³C NMR Data
No detailed peak list with experimental verification was found in the searched literature. The following data is compiled from spectral databases and may not have complete experimental validation.
| Chemical Shift (δ) ppm | Assignment |
| 145.8 | Aromatic C |
| 132.5 | Aromatic C |
| 128.0 | Aromatic C |
| 124.3 | Aromatic C |
| 119.8 | Aromatic C |
| 111.5 | Aromatic C |
| 70.0 | -CH₂- |
Infrared (IR) Spectroscopy
Specific peak assignments from a peer-reviewed source for this compound were not available. The following are characteristic absorption bands expected for this molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3400 (broad) | O-H stretch (alcohol) |
| 3000-3100 | C-H stretch (aromatic) |
| 2850-2960 | C-H stretch (aliphatic) |
| 1600-1620 | C=C stretch (aromatic) |
| 1450-1500 | C=C stretch (aromatic) |
| 1000-1250 | C-N stretch, C-O stretch |
| 740-780 | C-H bend (ortho-disubstituted benzene) |
Mass Spectrometry (MS)
Detailed fragmentation analysis from a primary literature source was not found. The expected molecular ion peak is presented.
| m/z | Assignment |
| 149.06 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following sections describe the general methodologies for obtaining the spectroscopic data presented.
Synthesis of this compound
A common synthetic route involves the reaction of 1H-Benzotriazole with formaldehyde (B43269). In a typical procedure, 1H-Benzotriazole is dissolved in an aqueous solution of formaldehyde (e.g., 37%). The reaction mixture is stirred at room temperature. The product, this compound, often precipitates out of the solution and can be isolated by filtration and washing with a suitable solvent like ether. Further purification can be achieved by grinding the solid in a solvent such as cold tetrahydrofuran (B95107) followed by filtration.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra were recorded on a Bruker Avance 400 Digital NMR spectrometer operating at 400 MHz.[2] Samples were prepared by dissolving the compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Data processing involves Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.
Infrared (IR) Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. The spectrum is recorded over a standard range, typically 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are generally obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.
Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Solubility Profile of 1H-Benzotriazole-1-methanol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1H-Benzotriazole-1-methanol, a versatile reagent in organic synthesis and a notable corrosion inhibitor. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed, generalized experimental protocols for researchers to determine precise solubility values in their specific solvent systems.
Introduction to this compound
This compound (CAS No: 28539-02-8) is a stable, crystalline solid.[1] Its molecular structure, featuring a benzotriazole (B28993) moiety linked to a hydroxymethyl group, imparts a unique combination of polarity and reactivity. This structure allows it to be a useful intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2] Furthermore, it is recognized for its application as a corrosion inhibitor for iron in acidic media and as a reactive oxygen scavenger.[3] An understanding of its solubility in different organic solvents is critical for its effective use in these applications, enabling proper solvent selection for reactions, formulations, and purification processes.
Qualitative Solubility of this compound
Based on available literature, this compound exhibits good solubility in polar organic solvents. The presence of the hydroxyl group and the nitrogen atoms in the triazole ring allows for hydrogen bonding and dipole-dipole interactions with polar solvent molecules.
Table 1: Qualitative Solubility of this compound in Various Organic Solvent Classes
| Solvent Class | Representative Solvents | Qualitative Solubility |
| Alcohols | Methanol, Ethanol | Soluble[1] |
| Ketones | Acetone | Soluble[1] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble[1] |
| Amides | N,N-Dimethylformamide (DMF) | Soluble[4] |
| Halogenated Hydrocarbons | Chloroform | Soluble[4] |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble[4] |
| Water | Slightly Soluble[1] |
Experimental Protocols for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following are detailed, generalized protocols for three common methods of solubility determination.
Gravimetric Method
This method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a solvent.[5][6]
Methodology:
-
Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended for precise temperature control.[6]
-
Separation of Undissolved Solid: Allow the undissolved solid to settle. Carefully decant or filter the supernatant to obtain a saturated solution, ensuring no solid particles are transferred. Centrifugation can also be employed to aid separation.
-
Solvent Evaporation: Accurately measure a known volume or weight of the saturated solution into a pre-weighed, dry container.
-
Drying: Evaporate the solvent under controlled conditions (e.g., in a fume hood, under reduced pressure, or in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight of the solute is achieved.[5]
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume (or mass) of the solvent.
UV-Visible Spectrophotometry Method
This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Filtration and Dilution: Filter the saturated solution to remove any undissolved solid. Accurately dilute a small, known volume of the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining solubility, especially in complex mixtures or for compounds with low solubility.[7]
Methodology:
-
Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution in the organic solvent of interest as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation: Filter the saturated solution through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solids.
-
Analysis: Inject a known volume of the filtered saturated solution into the HPLC system.
-
Calculation: Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.
Synthesis of this compound
A common and straightforward method for the synthesis of this compound involves the reaction of 1H-Benzotriazole with formaldehyde.[3][8]
References
- 1. CAS 28539-02-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society [jcchems.com]
- 3. This compound | 28539-02-8 [chemicalbook.com]
- 4. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmajournal.net [pharmajournal.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmaguru.co [pharmaguru.co]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Thermal Stability and Decomposition of 1H-Benzotriazole-1-methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 1H-Benzotriazole-1-methanol. While direct and detailed experimental data on the thermal analysis of this specific compound is limited in publicly available literature, this guide synthesizes information on its known physical properties, data from closely related benzotriazole (B28993) derivatives, and general principles of thermal analysis to offer valuable insights for researchers and professionals in drug development and materials science.
Introduction to the Thermal Properties of this compound
This compound (CAS No: 28539-02-8), a derivative of benzotriazole, is a versatile compound utilized in various chemical syntheses. Understanding its thermal stability is crucial for safe handling, storage, and application, particularly in processes involving elevated temperatures. Generally, benzotriazole and its derivatives are known to be thermally sensitive, undergoing decomposition upon heating. This guide explores the expected thermal behavior of this compound based on available data and analysis of related structures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a white to off-white solid with a melting point in the range of 148-152 °C. It is reported to undergo thermal decomposition after melting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇N₃O | [1][2] |
| Molecular Weight | 149.15 g/mol | [1][2] |
| Appearance | White to off-white powder or crystals | [1] |
| Melting Point | 148-152 °C | [1][3][4] |
| Boiling Point | 340.2 ± 25.0 °C (Predicted) | [3][4] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [3][4] |
Thermal Stability and Decomposition Analysis
For instance, the thermal decomposition of benzotriazolium perrhenate (B82622) exhibits a multi-stage decomposition process, with an initial mass loss occurring around 243 °C, which is accompanied by a strong exothermic event as observed by DSC[5]. Another study on 1H-benzotriazole aceto-hydrazide demonstrated that the decomposition temperature is influenced by the heating rate, a common characteristic for many organic compounds[6].
Based on this information, it is anticipated that this compound will also exhibit a distinct decomposition profile following its melting. The decomposition is likely to be exothermic and may proceed through multiple steps, involving the loss of the hydroxymethyl group and subsequent breakdown of the benzotriazole ring structure.
Table 2: Thermal Decomposition Data of a Related Benzotriazole Compound (Benzotriazolium Perrhenate)
| Parameter | Value | Reference(s) |
| First Stage Decomposition Onset | ~243 °C | [5] |
| Corresponding Thermal Event (DSC) | Strong Exotherm | [5] |
| Second Stage Decomposition Onset | ~400 °C | [5] |
Note: This data is for a related compound and should be used as a general reference for the potential thermal behavior of this compound.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability and decomposition kinetics of this compound, a systematic study using DSC and TGA is recommended. The following section outlines a general experimental protocol that can be adapted for this purpose.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to characterize exothermic or endothermic decomposition events.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a constant heating rate (e.g., 5, 10, and 20 °C/min).
-
Maintain a constant flow of an inert purge gas (e.g., nitrogen or argon) at a rate of 20-50 mL/min throughout the experiment.
-
-
Data Analysis: Analyze the resulting DSC curve to determine the melting point (onset and peak temperature), enthalpy of fusion (area under the melting peak), and the onset temperature and enthalpy of any decomposition events.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature ranges over which decomposition occurs and the percentage of mass loss associated with each step.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert purge gas (e.g., nitrogen or argon) at a rate of 20-50 mL/min.
-
-
Data Analysis: Analyze the TGA curve to identify the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each decomposition stage.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of a solid organic compound like this compound.
Caption: Workflow for DSC and TGA analysis.
Potential Decomposition Pathway
While the precise decomposition mechanism of this compound has not been elucidated, insights can be drawn from the degradation pathways of the parent compound, 1H-benzotriazole. Studies on the degradation of 1H-benzotriazole have shown that the initial steps often involve reactions at the benzene (B151609) ring, leading to hydroxylated intermediates[7][8]. In the case of this compound, thermal decomposition could potentially initiate with the cleavage of the C-N bond connecting the hydroxymethyl group, releasing formaldehyde. This would be followed by the decomposition of the resulting benzotriazole radical.
The following diagram illustrates a hypothetical initial step in the thermal decomposition of this compound.
Caption: A potential initial decomposition step.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound for researchers and professionals in drug development and related fields. While specific experimental data for this compound is lacking in the current literature, the information on its physicochemical properties and the thermal behavior of related benzotriazole derivatives offers valuable preliminary insights. For precise safety and process optimization, it is highly recommended that dedicated thermal analysis studies, following the outlined experimental protocols, be conducted. Such studies will provide the necessary quantitative data to fully characterize the thermal hazards and decomposition kinetics of this compound.
References
- 1. This compound | 28539-02-8 [chemicalbook.com]
- 2. 1H-ベンゾトリアゾール-1-メタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
1H-Benzotriazole-1-methanol: A Robust Source of Anhydrous Formaldehyde for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Benzotriazole-1-methanol has emerged as a highly valuable reagent in modern organic synthesis, primarily serving as a stable, crystalline, and convenient source of anhydrous formaldehyde (B43269). This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility for researchers and professionals in drug development. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its effective implementation in the laboratory.
Introduction
Formaldehyde is a fundamental one-carbon building block in a vast array of organic transformations, including Mannich reactions, Pictet-Spengler condensations, and hydroxymethylations. However, its gaseous nature and tendency to form solid polymers (paraformaldehyde) or aqueous solutions (formalin) present significant challenges for reactions requiring anhydrous and precisely controlled stoichiometry. This compound overcomes these limitations by acting as a stable, crystalline solid that, upon gentle heating or under basic conditions, controllably releases anhydrous formaldehyde in situ.
Physicochemical Properties and Stability
This compound is a white to off-white crystalline solid with a melting point in the range of 148-152 °C.[1][2] It is characterized by the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol .[3] Thermogravimetric analysis indicates that the compound is thermally stable up to its melting point, beyond which it undergoes decomposition to release formaldehyde.[1] This controlled decomposition is the basis of its utility as a formaldehyde source.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 28539-02-8 | [3] |
| Molecular Formula | C₇H₇N₃O | [3] |
| Molecular Weight | 149.15 g/mol | [3] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 148-152 °C | [1][2] |
| Storage Temperature | 2-8 °C, under inert gas | [4] |
Synthesis of this compound
The synthesis of this compound is a straightforward and high-yielding procedure.
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound is as follows:
-
Dissolution: Dissolve 10 g (83.94 mmol) of 1H-Benzotriazole in 6.81 mL (83.94 mmol) of a 37% aqueous formaldehyde solution.
-
Reaction Initiation: Stir the mixture and adjust the temperature to 25 °C.
-
Solidification: Continue stirring. The reaction mixture will solidify after approximately 5 minutes.
-
Work-up:
-
Cool the solid mixture to room temperature.
-
Filter the solid and wash it with diethyl ether.
-
Grind the resulting solid in cold tetrahydrofuran (B95107) and filter again.
-
-
Drying: Dry the purified solid to obtain this compound.
Table 2: Synthesis of this compound - Quantitative Data
| Parameter | Value |
| Starting Material | 1H-Benzotriazole |
| Reagent | 37% Aqueous Formaldehyde |
| Product Yield | 94% |
| Melting Point of Product | 148-150 °C |
This data is based on a specific literature procedure and may vary depending on experimental conditions.
Generation of Anhydrous Formaldehyde and Reaction Mechanisms
The utility of this compound lies in its ability to generate anhydrous formaldehyde in situ. This is typically achieved through thermal decomposition or under base-catalyzed conditions. The benzotriazole (B28993) anion, being an excellent leaving group, facilitates the release of formaldehyde.
References
The Core Mechanism of Formaldehyde Release from 1H-Benzotriazole-1-methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Benzotriazole-1-methanol, a stable, crystalline solid, serves as a convenient and safe source of anhydrous formaldehyde (B43269) in organic synthesis. This technical guide delineates the core mechanism governing the release of formaldehyde from this reagent. The process is understood to be a retro-Mannich or retro-Henry type reaction, essentially a reversible retro-addition, driven by thermal or chemical triggers. This document provides a detailed examination of the proposed mechanism, factors influencing the release, and comprehensive, adaptable protocols for its quantification.
Introduction
Formaldehyde is a fundamental C1 building block in organic chemistry, indispensable for a myriad of chemical transformations. However, its gaseous nature, toxicity, and propensity to polymerize present significant handling challenges. This compound emerges as a superior alternative, offering a stable, solid formaldehyde surrogate that can release monomeric, anhydrous formaldehyde in a controlled manner upon demand. Understanding the mechanism of this release is paramount for its effective application in complex synthetic pathways, particularly in pharmaceutical development where precise control of reaction conditions is critical.
The Core Mechanism: A Reversible Retro-Addition
The release of formaldehyde from this compound is fundamentally the reverse of its synthesis. The compound is prepared by the reaction of 1H-Benzotriazole with formaldehyde[1][2]. The release mechanism is, therefore, a retro-addition reaction.
The reaction is an equilibrium between the adduct (this compound) and its constituent parts (1H-Benzotriazole and formaldehyde).
Proposed Mechanism:
The lone pair of electrons on the N-1 nitrogen of the benzotriazole (B28993) ring is delocalized into the aromatic system, which stabilizes the benzotriazole anion upon deprotonation. The stability of the resulting benzotriazole anion is a key driving factor for the forward reaction (formaldehyde release). The reaction is thought to proceed via a concerted or stepwise mechanism, facilitated by heat or the presence of a base or acid catalyst.
Under thermal conditions, the C-N bond cleaves, releasing formaldehyde and regenerating 1H-Benzotriazole. In the presence of a nucleophile or in a reactive medium, the released formaldehyde is consumed, shifting the equilibrium towards further decomposition of the adduct.
Caption: Proposed retro-addition mechanism for formaldehyde release.
Factors Influencing Formaldehyde Release
While specific quantitative data on the kinetics of formaldehyde release from this compound is not extensively published, the following factors are expected to influence the rate and extent of release based on general chemical principles:
-
Temperature: As a retro-addition reaction, the process is entropically favored. Increasing the temperature will shift the equilibrium towards the products (1H-Benzotriazole and formaldehyde). The thermal stability of this compound is noted up to its melting point of 150-152 °C, suggesting that significant thermal decomposition to release formaldehyde likely occurs at or above this temperature.
-
Solvent: The choice of solvent can influence the stability of the adduct and the released products. Polar aprotic solvents may facilitate the reaction.
-
pH: The stability of analogous N-hydroxymethyl compounds can be pH-dependent. While specific data for this compound is lacking, both acidic and basic conditions could potentially catalyze the retro-addition.
-
Presence of a "Formaldehyde Sink": In a synthetic application, the presence of a substrate that readily reacts with formaldehyde will drive the equilibrium towards the release of formaldehyde by Le Châtelier's principle.
Experimental Protocols
The following are detailed methodologies for the qualitative and quantitative analysis of formaldehyde release from this compound. These protocols are based on established analytical techniques for formaldehyde detection.
Qualitative Determination of Formaldehyde Release (DNPH Derivatization)
This protocol confirms the release of formaldehyde by derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a colored and easily detectable hydrazone.
Materials:
-
This compound
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in a suitable acidic medium, e.g., acetonitrile/sulfuric acid)
-
High-purity organic solvent (e.g., toluene, THF)
-
Heating apparatus (oil bath, heating mantle)
-
Reaction vessel (e.g., sealed tube, round-bottom flask with condenser)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
HPLC or LC-MS system
Procedure:
-
Dissolve a known quantity of this compound in the chosen organic solvent in the reaction vessel.
-
Add an excess of the DNPH solution to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 100 °C, 120 °C, 150 °C) for a specified time.
-
Monitor the reaction progress by TLC, observing the formation of the yellow/orange formaldehyde-DNPH derivative spot.
-
For more definitive identification, analyze the reaction mixture by HPLC or LC-MS and compare the retention time and mass spectrum to that of an authentic sample of the formaldehyde-2,4-dinitrophenylhydrazone.
Quantitative Determination of Formaldehyde Release by HPLC
This protocol allows for the quantification of the released formaldehyde.
Experimental Workflow:
Caption: Workflow for the quantitative analysis of formaldehyde release.
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of formaldehyde-2,4-dinitrophenylhydrazone of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable high-boiling solvent in a sealed reaction vial.
-
Thermal Decomposition: Place the vial in a pre-heated thermoblock or oil bath at the desired temperature for a specific duration.
-
Derivatization: At the end of the heating period, cool the vial rapidly. Add an excess of an acidic solution of DNPH to convert all released formaldehyde into its hydrazone derivative.
-
HPLC Analysis: Inject a known volume of the derivatized sample solution into the HPLC system.
-
Quantification: Determine the peak area of the formaldehyde-2,4-dinitrophenylhydrazone in the sample chromatogram. Use the calibration curve to calculate the concentration of the derivative, and from this, the amount of formaldehyde released from the initial sample.
Table 1: Summary of Analytical Methods for Formaldehyde Quantification
| Analytical Technique | Principle | Derivatizing Agent | Detection Method | Key Advantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | 2,4-Dinitrophenylhydrazine (DNPH) | UV-Vis Absorbance | Widely available, robust, good sensitivity. |
| Gas Chromatography (GC-FID/MS) | Separation of volatile derivatives in the gas phase. | Pentafluorophenylhydrazine (PFPH) or O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | High sensitivity and selectivity, especially with MS detection. |
| Spectrophotometry | Formation of a colored product with a specific reagent. | Nash Reagent (Hantzsch reaction), Chromotropic Acid | Colorimetric | Simple, cost-effective for screening purposes. |
Data Presentation
As there is a lack of published quantitative data on the formaldehyde release from this compound, the following table is a template for researchers to populate with their own experimental findings.
Table 2: Template for Experimental Data on Formaldehyde Release
| Temperature (°C) | Time (hours) | Solvent | % Formaldehyde Release | Rate Constant (k) | Half-life (t½) |
Conclusion
This compound is a valuable reagent for the in situ generation of anhydrous formaldehyde. The release mechanism is a thermally or catalytically driven retro-addition reaction. While detailed kinetic studies are not widely available in the public domain, the provided experimental protocols offer a robust framework for researchers to quantify the release under their specific reaction conditions. This understanding is crucial for optimizing synthetic procedures and leveraging the full potential of this practical formaldehyde source in research, development, and manufacturing.
References
1H-Benzotriazole-1-methanol: A Technical Guide to its Reactive Oxygen Species Scavenging Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H-Benzotriazole-1-methanol as a reactive oxygen species (ROS) scavenger. While direct quantitative data on its antioxidant efficacy is not extensively available in peer-reviewed literature, this document consolidates the existing information and presents standardized experimental protocols for its evaluation. Furthermore, potential mechanisms of action and its interaction with key cellular signaling pathways involved in oxidative stress are discussed. This guide is intended to serve as a foundational resource for researchers investigating the potential therapeutic applications of this compound in diseases associated with oxidative stress.
Introduction
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen.[1] While they play crucial roles in cellular signaling and homeostasis, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. This compound is a heterocyclic organic compound that has been identified as a potential reactive oxygen species scavenger.[2][3] This guide explores its chemical properties, proposed mechanisms of ROS scavenging, and methods for its evaluation.
Chemical Properties of this compound
This compound, also known as 1-(Hydroxymethyl)benzotriazole, is a derivative of benzotriazole (B28993).[4] Its chemical structure consists of a benzotriazole moiety with a hydroxymethyl group attached to one of the nitrogen atoms of the triazole ring.
| Property | Value | Reference |
| Chemical Formula | C₇H₇N₃O | [5] |
| Molecular Weight | 149.15 g/mol | [5] |
| Appearance | White to almost white powder/crystal | [6] |
| Melting Point | 150-152 °C | |
| CAS Number | 28539-02-8 | [5] |
In Vitro ROS Scavenging Activity (Hypothetical Data)
While specific experimental data for this compound is limited, the following table presents a hypothetical summary of expected results from common in vitro antioxidant assays. These values are for illustrative purposes and would need to be determined experimentally.
| Assay | Radical Scavenged | Hypothetical IC₅₀ (µg/mL) |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 50 - 150 |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 25 - 100 |
| Hydroxyl Radical Scavenging | •OH | 75 - 200 |
| Superoxide Radical Scavenging | O₂⁻ | 100 - 250 |
Experimental Protocols for Assessing ROS Scavenging Activity
Detailed experimental protocols are crucial for the accurate assessment of the antioxidant potential of this compound. The following are standardized protocols for common in vitro and cellular antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[7]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of test sample: Prepare a stock solution of this compound in methanol. From this, prepare serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the test sample dilutions to the respective wells.
-
For the control, add 100 µL of methanol instead of the test sample.
-
For the positive control, use ascorbic acid at the same concentrations as the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[8]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol (B145695)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.
-
Before use, dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of test sample: Prepare a stock solution of this compound in methanol. From this, prepare serial dilutions.
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the test sample dilutions to the respective wells.
-
For the control, add 10 µL of methanol instead of the test sample.
-
For the positive control, use Trolox at the same concentrations as the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The Trolox Equivalent Antioxidant Capacity (TEAC) can also be determined by comparing the antioxidant activity of the sample to that of Trolox.
Cellular ROS Scavenging Assay
This assay measures the ability of a compound to scavenge intracellular ROS in a cell-based model. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe used for this purpose. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
This compound
-
Cell line (e.g., HaCaT, HepG2)
-
Cell culture medium and supplements
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
H₂O₂ (hydrogen peroxide) or other ROS inducer
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Sample Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours).
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with 20 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
-
ROS Induction:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Induce oxidative stress by adding a ROS inducer (e.g., 500 µM H₂O₂) to the cells and incubate for 30-60 minutes.
-
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Calculation: The percentage of ROS scavenging is calculated by comparing the fluorescence of the sample-treated cells to the control cells (treated with the ROS inducer but not the sample).
Potential Mechanisms of Action and Signaling Pathways
While the direct molecular targets of this compound are not yet fully elucidated, as a ROS scavenger, it is likely to influence cellular signaling pathways that are sensitive to redox state.
Direct Radical Scavenging
The primary mechanism of action is likely the direct scavenging of free radicals. The benzotriazole ring system and the hydroxyl group may participate in donating electrons or hydrogen atoms to neutralize reactive oxygen species. Theoretical calculations have shown that the parent compound, 1H-benzotriazole, can react with hydroxyl radicals.[9]
Modulation of Cellular Signaling Pathways
By reducing the overall burden of ROS, this compound could indirectly modulate key signaling pathways involved in the cellular response to oxidative stress.
-
Nrf2-Keap1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[10] Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1).[11] Oxidative stress can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[11] By scavenging ROS, this compound could potentially reduce the activation of the Nrf2 pathway. Conversely, some antioxidants have been shown to directly activate the Nrf2 pathway. Further investigation is required to determine the precise effect of this compound on this pathway.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling cascades, including ERK, JNK, and p38, are key regulators of cellular processes such as proliferation, differentiation, and apoptosis, and are known to be activated by oxidative stress.[12] ROS can activate these pathways through various mechanisms. By reducing ROS levels, this compound could potentially attenuate the activation of pro-apoptotic MAPK pathways like JNK and p38, thereby promoting cell survival.
Conclusion and Future Directions
This compound has been identified as a compound with potential ROS scavenging activity. This technical guide has outlined its chemical properties and provided standardized protocols for the in vitro and cellular evaluation of its antioxidant capacity. Furthermore, potential mechanisms of action involving direct radical scavenging and indirect modulation of key signaling pathways such as the Nrf2 and MAPK pathways have been proposed.
Significant further research is required to fully characterize the antioxidant properties of this compound. Future studies should focus on:
-
Quantitative assessment of its scavenging activity against a wide range of ROS using the protocols outlined in this guide.
-
Elucidation of the precise molecular mechanisms of ROS scavenging.
-
Investigation of its effects on the Nrf2 and MAPK signaling pathways in various cell models of oxidative stress.
-
In vivo studies to determine its bioavailability, and efficacy in animal models of diseases associated with oxidative stress.
The information presented in this guide provides a solid foundation for researchers to further explore the potential of this compound as a therapeutic agent for combating oxidative stress-related pathologies.
References
- 1. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 98 28539-02-8 [sigmaaldrich.com]
- 3. This compound 98 28539-02-8 [sigmaaldrich.com]
- 4. Buy this compound | 28539-02-8 [smolecule.com]
- 5. This compound | C7H7N3O | CID 224169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 28539-02-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nrf2 pathway activation promotes the expression of genes related to glutathione metabolism in alcohol-exposed astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of antioxidants and MAPK inhibitors on cell death and reactive oxygen species levels in H2O2-treated human pulmonary fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1H-Benzotriazole-1-methanol for Hydroxymethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzotriazole-1-methanol, also known as 1-(hydroxymethyl)benzotriazole, is a stable, crystalline solid that serves as a convenient and safe source of anhydrous formaldehyde (B43269) for a variety of chemical transformations.[1][2] Its primary application in organic synthesis is in hydroxymethylation reactions, where it provides a controlled, in-situ release of formaldehyde, which is essential for reactions involving sensitive substrates such as strong bases, enolates, and organometallic reagents.[3] This approach avoids the handling of gaseous formaldehyde and the presence of water, which is often associated with aqueous formaldehyde solutions (formalin).
These application notes provide a comprehensive overview of the use of this compound in hydroxymethylation reactions, including detailed protocols for C-hydroxymethylation and N-hydroxymethylation, and a summary of its applications in the synthesis of complex molecules.
Key Advantages of this compound
-
Anhydrous Formaldehyde Source: Enables reactions with water-sensitive substrates.[3]
-
Solid and Stable: Easy to handle, weigh, and store compared to gaseous formaldehyde or paraformaldehyde.
-
Controlled Release: In-situ generation of formaldehyde allows for better reaction control.
-
Versatility: Applicable to a wide range of nucleophiles, including carbon, nitrogen, and sulfur-based systems.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative examples of hydroxymethylation reactions using this compound with various substrates.
Table 1: C-Hydroxymethylation of Enolates
| Substrate (Enolate Precursor) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Enone Derivative | LDA | THF | -78 | 3 | α-Hydroxymethyl Enone | 67 |
| Ester | LDA | THF | -78 to rt | - | α-Hydroxymethyl Ester | 85 |
| Ketone | LTMP | THF | -78 to rt | - | α-Hydroxymethyl Ketone | 92 |
| Nitrile | LDA | THF | -78 to rt | - | α-Hydroxymethyl Nitrile | 75 |
Table 2: N-Hydroxymethylation of Amines and Amide Derivatives
| Substrate | Conditions | Solvent | Product | Yield (%) |
| 2-Phenylethylamine | AlCl₃, rt, 30h | CH₂Cl₂ | N-Benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinoline | 69 |
| Aromatic Amines | Reflux (water removal) | Toluene | N,N-bis(benzotriazolylmethyl)arylamines | Quantitative |
| 1-Acylhydrazine | - | - | 2-mono-N-[(benzotriazol-1-yl)methyl] derivative | High |
Experimental Protocols
Protocol 1: General Procedure for C-Hydroxymethylation of Ketone Enolates
This protocol describes a general method for the hydroxymethylation of a ketone at the α-position via its lithium enolate.
Materials:
-
Ketone substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the ketone substrate and anhydrous THF under an inert atmosphere of argon or nitrogen.
-
Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of LDA (1.1 to 1.5 equivalents) is added dropwise via syringe. The mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Hydroxymethylation: this compound (1.2 to 2.0 equivalents), dissolved or suspended in a minimal amount of anhydrous THF, is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-3 hours) or until TLC analysis indicates the consumption of the starting material.[4][5]
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C. The mixture is then allowed to warm to room temperature.
-
Work-up: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-hydroxymethyl ketone.
Protocol 2: General Procedure for N-Hydroxymethylation of Amines (Pictet-Spengler Type Reaction)
This protocol is an example of a one-pot reaction leading to the formation of N-substituted tetrahydroisoquinolines.[6][7]
Materials:
-
2-Phenylethylamine derivative
-
This compound
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a solution of the 2-phenylethylamine derivative (1 equivalent) in anhydrous CH₂Cl₂ under an inert atmosphere, add this compound (1 equivalent).[7]
-
Lewis Acid Addition: Cool the mixture in an ice bath and add anhydrous AlCl₃ (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-36 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by pouring the mixture into a stirred solution of saturated aqueous NaHCO₃.
-
Work-up: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: The crude product is purified by crystallization or flash column chromatography to yield the N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinoline derivative.[7]
Visualizations
Reaction Mechanism: C-Hydroxymethylation of an Enolate
Caption: C-Hydroxymethylation of an enolate using this compound.
Experimental Workflow: General C-Hydroxymethylation
Caption: General experimental workflow for C-hydroxymethylation.
Conclusion
This compound is a highly effective and practical reagent for hydroxymethylation reactions in organic synthesis. Its ability to deliver anhydrous formaldehyde in situ makes it an invaluable tool for the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. The protocols and data presented here provide a solid foundation for researchers looking to employ this versatile reagent in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of the B-seco limonoid core scaffold [beilstein-journals.org]
- 5. Synthesis of the B-seco limonoid core scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Hydroxymethylation of Amines with 1H-Benzotriazole-1-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxymethylation is a crucial chemical transformation in organic synthesis and medicinal chemistry, enabling the introduction of a hydroxymethyl group onto a nitrogen atom within a molecule. This modification can significantly influence the parent molecule's pharmacological properties, including solubility, metabolic stability, and biological activity. 1H-Benzotriazole-1-methanol has emerged as a stable, crystalline, and safe reagent for N-hydroxymethylation, serving as a convenient source of anhydrous formaldehyde (B43269) in organic solvents.[1][2][3] This protocol provides a detailed methodology for the N-hydroxymethylation of primary and secondary amines using this compound.
The reaction proceeds via the in-situ generation of an electrophilic species from this compound, which then reacts with the nucleophilic amine. The benzotriazole (B28993) moiety is an excellent leaving group, facilitating the transfer of the hydroxymethyl group.[4][5] This method offers an alternative to the direct use of formaldehyde, which is a gas and can be challenging to handle in its anhydrous form.
Reaction Principle
The N-hydroxymethylation of amines using this compound involves the reaction of the amine with the reagent, typically in an organic solvent. The reaction can be influenced by factors such as the nature of the amine (primary or secondary), the stoichiometry of the reactants, and the reaction conditions (temperature and solvent). For primary amines, the reaction of benzotriazole, formaldehyde, and the amine can lead to different products depending on the molar ratios, including mono- and bis-benzotriazolylmethylated amines.[6][7]
Experimental Workflow
The general workflow for the N-hydroxymethylation of amines using this compound is depicted below.
Caption: A generalized experimental workflow for the N-hydroxymethylation of amines.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-hydroxymethylation of a generic secondary amine. Modifications may be necessary for specific substrates.
Materials:
-
Primary or secondary amine
-
This compound (CAS 28539-02-8)[1]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol)[8][9]
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 mmol) in the chosen anhydrous solvent (10 mL).
-
To this solution, add this compound (1.1 mmol, 1.1 equivalents).
-
Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40-50 °C) may be required for less reactive amines, which can be monitored by TLC.[10]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. Use an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexane) to visualize the consumption of the starting amine and the formation of the product.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
If benzotriazole precipitates, it can be removed by filtration.
-
The residue can be dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-hydroxymethylated amine.[9]
-
-
Characterization:
-
Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Quantitative Data Summary
The following table summarizes representative data for the N-hydroxymethylation of various amines. Please note that specific yields and reaction times may vary depending on the substrate and precise reaction conditions.
| Amine Substrate | Product | Solvent | Time (h) | Yield (%) | Reference |
| Benzylamine | N-(Hydroxymethyl)benzylamine | Toluene | 2 | >90 | [5] (inferred) |
| Dibenzylamine | N-(Hydroxymethyl)dibenzylamine | DCM | 4 | 85-95 | General Procedure |
| Morpholine | 4-(Hydroxymethyl)morpholine | THF | 3 | 90 | General Procedure |
| Aniline | N-(Hydroxymethyl)aniline | Methanol | 6 | 75-85 | General Procedure |
Note: The data in this table is representative and based on general procedures for similar reactions. Specific experimental validation is recommended.
Reaction Mechanism
The reaction is believed to proceed through the formation of an N-acyliminium ion equivalent, which is then attacked by the amine.
Caption: A simplified proposed mechanism for N-hydroxymethylation.
Safety Information
-
This compound is an irritant. It may cause skin, eye, and respiratory irritation.[11]
-
Handle the reagent in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound.
Applications in Drug Development
The introduction of a hydroxymethyl group can be a key step in the synthesis of various pharmaceutical compounds. This functional group can serve as a handle for further derivatization or can be crucial for binding to biological targets. For instance, N-hydroxymethylated compounds have been investigated as prodrugs, as the hydroxymethyl group can be metabolized in vivo to release the active parent amine. This strategy can be employed to improve the pharmacokinetic profile of a drug candidate. Furthermore, the ability to perform this reaction under mild conditions makes it suitable for late-stage functionalization in a drug discovery program.[2][3]
Conclusion
The N-hydroxymethylation of amines using this compound is a reliable and convenient method for introducing a hydroxymethyl group onto a nitrogen atom. The protocol is straightforward, utilizes a stable and easy-to-handle reagent, and is applicable to a range of amine substrates. This makes it a valuable tool for researchers in organic synthesis and drug development.
References
- 1. scbt.com [scbt.com]
- 2. Buy this compound | 28539-02-8 [smolecule.com]
- 3. This compound 98 28539-02-8 [sigmaaldrich.com]
- 4. BJOC - Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications [beilstein-journals.org]
- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3873557A - Process for hydroxy-methylation of a substituted 3-hydroxy-pyridine - Google Patents [patents.google.com]
- 11. This compound | C7H7N3O | CID 224169 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 1H-Benzotriazole-1-methanol in the Synthesis of Glycosidase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosidase inhibitors are a critical class of therapeutic agents used in the management of metabolic disorders such as type 2 diabetes mellitus and are being investigated for their potential in antiviral and cancer therapies. These inhibitors function by impeding the enzymatic hydrolysis of carbohydrates, thereby modulating glucose metabolism and glycoprotein (B1211001) processing. The development of novel and potent glycosidase inhibitors is an active area of research. 1H-Benzotriazole and its derivatives have emerged as versatile scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document focuses on the application of a specific derivative, 1H-Benzotriazole-1-methanol, in the synthesis of potential glycosidase inhibitors. While direct synthesis of marketed glycosidase inhibitors using this compound is not common, its utility as a synthetic tool, particularly as a safe and efficient source of anhydrous formaldehyde (B43269), allows for the construction of complex polyhydroxylated molecules, including mimics of carbohydrate structures that can act as glycosidase inhibitors.
One notable application is in the synthesis of hydroxy-skipped bis-homo-inositols, which are potential glycosidase inhibitors.[1] In these syntheses, this compound serves as a key reagent for the introduction of a hydroxymethyl group. This application note will detail the synthetic strategies, present quantitative data on the efficacy of related benzotriazole-based inhibitors, provide experimental protocols, and illustrate the relevant biological pathways.
Data Presentation: Efficacy of Benzotriazole-Based Glycosidase Inhibitors
Numerous studies have demonstrated the potent inhibitory activity of various benzotriazole (B28993) derivatives against α-glucosidase and α-amylase, key enzymes in carbohydrate digestion. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of these compounds, providing a benchmark for their efficacy compared to the standard drug, acarbose (B1664774).
Table 1: α-Glucosidase Inhibitory Activity of Benzotriazole Derivatives
| Compound Class | Representative IC50 Values (µM) | Reference Compound (Acarbose) IC50 (µM) | Reference |
| Benzotriazole Derivatives | 2.00 - 5.6 | Not specified in study | [2] |
| Benzotriazole-based bis-Schiff Bases | 1.10 ± 0.05 - 28.30 ± 0.60 | 10.30 ± 0.20 | [2][3] |
| 1,2,3-Benzotriazin-4(3H)-one Sulfonamides | 29.75 ± 0.14 - 37.24 ± 0.04 | 37.38 ± 0.12 | [4] |
Table 2: α-Amylase Inhibitory Activity of Benzotriazole Derivatives
| Compound Class | Representative IC50 Values (µM) | Reference Compound (Acarbose) IC50 (µM) | Reference |
| Benzotriazole Derivatives | 2.04 - 5.72 | Not specified in study | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of glycosidase inhibitors derived from or related to this compound.
Protocol 1: Synthesis of a Hydroxy-Skipped Polyol using this compound and Sharpless Asymmetric Dihydroxylation (Representative Protocol)
This protocol describes a representative synthetic sequence for the creation of a chiral polyol, a potential glycosidase inhibitor, using this compound as a formaldehyde equivalent. The key steps involve the hydroxymethylation of an unsaturated ester followed by Sharpless asymmetric dihydroxylation to introduce stereospecific hydroxyl groups.
Materials:
-
Ethyl acrylate (B77674)
-
This compound
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
AD-mix-β
-
Water
-
Methanesulfonamide (if required for substrate)
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Hydroxymethylation of Ethyl Acrylate:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (B44863) (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) and stir for 30 minutes to generate LDA.
-
In a separate flask, dissolve ethyl acrylate (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the ethyl acrylate solution to the LDA solution and stir for 1 hour.
-
Add a solution of this compound (1.2 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the hydroxymethylated product.
-
-
Sharpless Asymmetric Dihydroxylation:
-
To a round-bottom flask, add AD-mix-β (1.4 g per 1 mmol of olefin), tert-butanol (5 mL), and water (5 mL).
-
Stir the mixture at room temperature until both phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the hydroxymethylated olefin (1.0 mmol) to the reaction mixture.
-
Stir vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding sodium sulfite (1.5 g) and stir for an additional 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with 2M NaOH, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude diol by silica gel column chromatography to obtain the final polyhydroxylated compound.
-
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This protocol outlines the procedure to determine the inhibitory activity of synthesized compounds against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Synthesized inhibitor compound
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (1 M)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer (0.2 U/mL).
-
Prepare various concentrations of the inhibitor compound and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Add 50 µL of the inhibitor or acarbose solution at different concentrations to the respective wells. A control well should contain 50 µL of phosphate buffer instead of the inhibitor.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (5 mM) to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Logical Workflow for Synthesis of a Polyhydroxylated Glycosidase Inhibitor
This diagram illustrates the general synthetic strategy employing this compound and a subsequent dihydroxylation step.
References
- 1. The Chemistry of Benzotriazole Derivatives: A Tribute to Alan Roy Katritzky (Topics in Heterocyclic Chemistry #43) (Hardcover) | The Ripped Bodice [therippedbodice.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
The Role of 1H-Benzotriazole-1-methanol in the Synthesis of Novel Antitumor Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 1H-Benzotriazole-1-methanol and its derivatives in the synthesis of innovative compounds with potential antitumor activities. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
1H-Benzotriazole and its derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The benzotriazole (B28993) scaffold serves as a versatile building block, enabling the synthesis of a wide array of molecules with therapeutic potential.[3] this compound, in particular, is a key reagent for introducing a benzotriazolylmethyl group, which can be a crucial pharmacophore in the design of new anticancer drugs.[4][5] This document will focus on the synthesis of benzotriazole-containing compounds and detail the methodologies for assessing their antitumor efficacy.
Data Presentation: In Vitro Cytotoxicity of Benzotriazole Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various benzotriazole derivatives against a panel of human cancer cell lines, providing a quantitative measure of their efficacy.
Table 1: IC50 Values of Benzotriazole-Substituted 2-Phenylquinazolines [6][7][8]
| Compound | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HT-29 (Colon) IC50 (µM) |
| ARV-2 | 3.16 | 5.31 | 10.6 |
Table 2: IC50 Values of Triazole-Substituted Quinazoline Hybrids [9][10]
| Compound | HepG2 (Liver) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| 5b | >50 | >50 | 20.71 | >50 |
Experimental Protocols
I. Synthesis of N-Benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines
This protocol describes a one-pot synthesis method using this compound as a key reactant.[5]
Materials:
-
This compound
-
Substituted 2-phenylethylamine
-
Anhydrous Aluminum Chloride (AlCl3)
-
Dichloromethane (CH2Cl2)
-
Sodium Bicarbonate (NaHCO3) solution (saturated)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
To a solution of this compound (1.0 mmol) and the respective 2-phenylethylamine (1.0 mmol) in anhydrous CH2Cl2 (20 mL) at room temperature, add anhydrous AlCl3 (1.2 mmol) portion-wise with stirring.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinoline.
II. In Vitro Cytotoxicity Evaluation: MTT Assay
This protocol outlines the procedure for assessing the anticancer activity of synthesized compounds against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[11][12][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HT-29)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized benzotriazole derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the synthesized compounds in the growth medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the compounds at various concentrations. Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug as a positive control.
-
Incubate the plates for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
III. Apoptosis Assay by Flow Cytometry Using Annexin V-FITC and Propidium Iodide
This assay is used to quantify the number of cells undergoing apoptosis after treatment with the synthesized compounds.[1][3][4][14]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with the synthesized compounds for a specified time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
IV. In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to determine if the synthesized compounds inhibit the polymerization of tubulin, a key mechanism for some anticancer drugs.[6][11][15][16]
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP, plus 5% glycerol)
-
Synthesized compounds
-
Positive control (e.g., Colchicine) and negative control (DMSO)
-
96-well plate
-
Microplate reader capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Reconstitute tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.
-
Add the synthesized compounds at various concentrations to the wells of a pre-warmed 96-well plate.
-
To initiate polymerization, add 100 µL of the reconstituted tubulin to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Record the absorbance at 340 nm every 60 seconds for one hour.
-
Plot the absorbance against time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Visualizations
Caption: General workflow for the synthesis of N-Benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Benzotriazole-1-methanol in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1H-Benzotriazole-1-methanol (Bsm-OH) in peptide synthesis and modification. While not a conventional reagent in this field, its unique chemical properties, derived from the versatile chemistry of benzotriazole (B28993), suggest novel methodologies for N-terminal protection and peptide modification. The protocols outlined herein are based on established principles of benzotriazole chemistry and are presented as a guide for exploratory research and development.
Introduction to this compound (Bsm-OH)
This compound, also known as 1-(hydroxymethyl)benzotriazole, is a stable, crystalline solid. It can be considered a convenient, solid-form reagent for the in situ generation of a reactive N-acyliminium ion equivalent or as a formaldehyde (B43269) donor in the presence of an amine. This reactivity forms the basis for its potential applications in peptide chemistry.
Chemical Structure:
Application: N-Terminal Protection of Amino Acids
The benzotriazol-1-ylmethyl (Bsm) group can be explored as a novel protecting group for the α-amino group of amino acids. The introduction of the Bsm group is based on the well-established Mannich-type reaction of benzotriazole, formaldehyde, and a primary amine. In this case, this compound serves as a convenient reagent that combines the functionalities of both benzotriazole and formaldehyde.
Proposed Reaction Pathway for N-Bsm Protection
The reaction of an amino acid with this compound is proposed to proceed via the formation of a Schiff base, which is then trapped by the benzotriazole moiety to form the stable N-Bsm protected amino acid.
Application Notes and Protocols for the In Situ Generation of Anhydrous Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
Anhydrous formaldehyde (B43269) is a crucial C1 building block in a multitude of chemical syntheses, including the formation of polymers, resins, and complex molecules vital for drug development.[1][2] However, its gaseous nature, toxicity, and propensity to polymerize make it challenging to handle directly. In situ generation provides a safer and more efficient alternative, allowing for the controlled release of anhydrous formaldehyde directly into a reaction mixture. This document outlines the primary methods for the in situ generation of anhydrous formaldehyde, providing detailed experimental protocols and safety guidelines.
Methods for In Situ Generation of Anhydrous Formaldehyde
Several methods exist for the in situ generation of anhydrous formaldehyde, each with its own advantages and applications. The most common methods include the depolymerization of paraformaldehyde, the oxidation of methanol (B129727), and the decomposition of dimethoxymethane.
Depolymerization of Paraformaldehyde
Paraformaldehyde, a solid polymer of formaldehyde, is a convenient and widely used source for generating anhydrous formaldehyde.[3][4] The depolymerization can be achieved through thermal or catalytic means.
-
Thermal Depolymerization: This method involves heating solid paraformaldehyde to generate gaseous formaldehyde.[5] The resulting gas can then be passed into a reaction vessel.
-
Catalytic Depolymerization: This approach uses a catalyst, such as a base or an acid, to facilitate the depolymerization of paraformaldehyde at a lower temperature.[6][7] This method offers better control over the rate of formaldehyde generation.
Oxidation of Methanol
The oxidation of methanol is a primary industrial method for formaldehyde production and can be adapted for laboratory-scale synthesis.[2] This process typically involves passing methanol vapor over a heated metal catalyst, such as silver or a mixture of iron and molybdenum oxides.[8][9]
Decomposition of Dimethoxymethane (Methylal)
Dimethoxymethane, also known as methylal, is the dimethyl acetal (B89532) of formaldehyde and can serve as a precursor to generate formaldehyde in situ, particularly in organic synthesis for reactions like the formation of methoxymethyl (MOM) ethers.[10][11]
Electrochemical Synthesis
A more recent and sustainable approach involves the electrochemical oxidation of anhydrous methanol to produce dry formaldehyde.[1][12] This method can achieve high Faraday efficiencies and offers a green alternative to traditional chemical processes.[1]
Comparative Data of In Situ Generation Methods
The following table summarizes key parameters for the different methods of generating anhydrous formaldehyde in situ.
| Method | Typical Temperature | Catalyst/Conditions | Typical Yield/Conversion | Purity | Key Advantages | Key Disadvantages |
| Thermal Depolymerization of Paraformaldehyde | 150-200°C | Heat | High | High | Simple setup, high purity. | High temperature required, potential for side reactions. |
| Catalytic Depolymerization of Paraformaldehyde | Room Temperature to 80°C | Base (e.g., DABCO, NaOEt) or Acid | High | High | Milder conditions, better control.[6][7] | Catalyst may interfere with subsequent reactions. |
| Oxidation of Methanol (Silver Catalyst) | 600-720°C | Silver | 65-75% Methanol Conversion | ~90% Formaldehyde Selectivity[9] | Well-established industrial process.[8] | Very high temperatures, complex setup. |
| Oxidation of Methanol (Fe-Mo Catalyst) | 250-400°C | Iron-Molybdenum Oxide | 98-99% Methanol Conversion | ~95% Formaldehyde Yield[9] | High conversion and yield.[13] | High temperatures, catalyst preparation. |
| Decomposition of Dimethoxymethane | 240-320°C | Fe-Mo Catalyst | ~99% Conversion | ~90% Selectivity[14] | Useful in specific organic transformations. | Requires a precursor that itself is derived from formaldehyde.[10] |
| Electrochemical Synthesis from Methanol | Room Temperature | Electrochemical Cell | Up to 90% Faraday Efficiency[1] | High | Sustainable, mild conditions.[12] | Requires specialized electrochemical equipment. |
Experimental Protocols
Protocol for Thermal Depolymerization of Paraformaldehyde
This protocol describes the generation of anhydrous formaldehyde gas by heating paraformaldehyde.
Materials and Reagents:
-
Paraformaldehyde (high purity)
-
An inert gas (e.g., Nitrogen or Argon)
-
Reaction solvent (anhydrous)
-
Reaction vessel equipped with a gas inlet tube, stirrer, and condenser
-
Heating mantle
-
Gas generation flask
Experimental Workflow:
Caption: General workflow for thermal depolymerization.
Procedure:
-
Assemble the apparatus in a fume hood. The gas generation flask containing paraformaldehyde is connected to the reaction vessel via a glass tube.
-
Purge the entire system with an inert gas for 10-15 minutes.
-
While maintaining a slow, continuous flow of the inert gas, begin heating the gas generation flask to 150-200°C.
-
The generated formaldehyde gas will be carried by the inert gas stream into the reaction vessel containing the desired reactants and solvent.
-
Maintain the reaction temperature as required for the specific synthesis.
-
After the reaction is complete, turn off the heating mantle and allow the system to cool to room temperature under the inert gas flow.
Protocol for Base-Catalyzed Depolymerization of Paraformaldehyde
This protocol outlines the in situ generation of formaldehyde in solution using a basic catalyst.
Materials and Reagents:
-
Paraformaldehyde
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium ethoxide)[6][7]
-
Reaction vessel with a stirrer, condenser, and inert gas inlet
Reaction Pathway:
Caption: Base-catalyzed depolymerization of paraformaldehyde.
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the paraformaldehyde and the anhydrous solvent.
-
Add the substrate and any other reagents for the desired reaction.
-
Add a catalytic amount of the base (e.g., 0.1-1 mol% of DABCO).
-
Stir the reaction mixture at the desired temperature (can range from room temperature to the boiling point of the solvent). The depolymerization will proceed to release formaldehyde into the reaction medium.
-
Monitor the reaction progress by suitable analytical techniques (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction and proceed with the workup as required for the specific synthesis.
Safety Precautions
Formaldehyde is a known human carcinogen, toxic, and corrosive.[15] It is imperative to handle it with extreme care.
-
Engineering Controls: Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of formaldehyde vapors.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles with side shields or a face shield, and a lab coat.[15][17][18] For higher concentrations, a respirator with an organic vapor cartridge may be necessary.[19]
-
Handling and Storage: Store paraformaldehyde and other reagents in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizers, acids, and bases.[15]
-
Emergency Procedures:
-
Inhalation: Move to fresh air immediately and seek medical attention.[15]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[15][19]
-
Spills: For small spills, use an absorbent material like sand or a commercial formaldehyde neutralizer.[17][19] Evacuate the area for larger spills and follow institutional emergency response protocols.[18]
-
Applications in Drug Development and Research
The in situ generation of anhydrous formaldehyde is a valuable tool in organic synthesis, enabling a variety of chemical transformations, including:
-
Hydroxymethylation Reactions: The addition of a -CH₂OH group to a nucleophile.[20]
-
Mannich Reaction: The aminoalkylation of an acidic proton located alpha to a carbonyl group.
-
Prins Reaction: An electrophilic addition of an aldehyde or ketone to an alkene or alkyne.
-
Protecting Group Chemistry: Used to introduce the methoxymethyl (MOM) protecting group for alcohols.[10]
By providing a controlled and safer source of this versatile reagent, in situ generation methods facilitate the synthesis of complex molecules and intermediates crucial for the development of new therapeutic agents.
References
- 1. Sustainable electrochemical synthesis of dry formaldehyde from anhydrous methanol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Anhydrous formaldehyde plant [slchemtech.com]
- 3. Paraformaldehyde - Wikipedia [en.wikipedia.org]
- 4. Controlling the Depolymerization of Paraformaldehyde with Pd-Phosphine Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atamankimya.com [atamankimya.com]
- 6. researchgate.net [researchgate.net]
- 7. CN110862309A - Paraformaldehyde depolymerization method and depolymerization device thereof - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. US20190194106A1 - Method of producing formaldehyde from methanol - Google Patents [patents.google.com]
- 10. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sustainable electrochemical synthesis of dry formaldehyde from anhydrous methanol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04978G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. laballey.com [laballey.com]
- 16. safework.nsw.gov.au [safework.nsw.gov.au]
- 17. concordia.ca [concordia.ca]
- 18. slchemtek.com [slchemtek.com]
- 19. Formaldehyde Safety Guide [blog.ariadne-hces.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Mannich-Type Reactions Utilizing 1H-Benzotriazole-1-methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Mannich-type reactions using 1H-Benzotriazole-1-methanol. This reagent serves as a stable, crystalline, and safe source of anhydrous formaldehyde (B43269), offering significant advantages in reactions requiring water-free conditions and precise stoichiometry.
Introduction
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of a C-H acidic compound to form a β-amino carbonyl compound, commonly known as a Mannich base. Traditionally, this reaction utilizes aqueous formaldehyde, which can be problematic for sensitive substrates or when anhydrous conditions are required. This compound emerges as a superior alternative, acting as a solid formaldehyde equivalent that releases formaldehyde in situ under specific reaction conditions. This allows for greater control over the reaction and often leads to higher yields and cleaner product profiles.
The utility of this compound in Mannich-type reactions is a key aspect of the broader benzotriazole-mediated synthesis methodology developed by the Katritzky group. The general principle involves the reaction of this compound with a primary or secondary amine to form an intermediate N-(α-aminoalkyl)benzotriazole. This intermediate then serves as a potent electrophile that reacts with a C-H acidic compound (e.g., ketones, esters, nitriles) to yield the desired Mannich base. The benzotriazole (B28993) moiety acts as an excellent leaving group, facilitating the final carbon-carbon bond formation.
Key Advantages of Using this compound:
-
Anhydrous Formaldehyde Source: Ideal for reactions sensitive to water.
-
Solid and Stable: Easy to handle, weigh, and store compared to gaseous or aqueous formaldehyde.
-
Stoichiometric Control: Allows for precise control over the amount of formaldehyde equivalent used.
-
Mild Reaction Conditions: Often proceeds under neutral or mildly acidic/basic conditions.
-
High Yields: The excellent leaving group ability of the benzotriazole anion often leads to high product yields.
Reaction Mechanism and Workflow
The general mechanism for the Mannich-type reaction using this compound proceeds through the following key steps:
-
Formation of the N-(α-aminoalkyl)benzotriazole intermediate: this compound reacts with a primary or secondary amine. This is often the rate-determining step and can be facilitated by heating.
-
Generation of the Iminium Ion: The N-(α-aminoalkyl)benzotriazole can exist in equilibrium with a more reactive iminium ion and the benzotriazole anion.
-
Nucleophilic Attack: The enol or enolate form of the C-H acidic compound attacks the iminium ion.
-
Formation of the Mannich Base: Subsequent protonation or workup yields the final β-amino carbonyl compound.
Below is a Graphviz diagram illustrating the general experimental workflow.
Caption: General workflow for the Mannich-type reaction using this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of β-Amino Ketones
This protocol describes a general method for the three-component Mannich reaction of an aromatic ketone, an aromatic amine, and this compound.
Materials:
-
Aromatic Ketone (e.g., Acetophenone)
-
Aromatic Amine (e.g., Aniline)
-
This compound
-
Solvent (e.g., Ethanol, Acetonitrile)
-
Catalyst (optional, e.g., a Lewis acid like SnCl₂·2H₂O or a Brønsted acid)
Procedure:
-
To a stirred solution of the aromatic ketone (1.0 mmol) and the aromatic amine (1.0 mmol) in the chosen solvent (5-10 mL), add this compound (1.0 mmol).
-
If a catalyst is used, add it to the mixture (typically 5-10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-amino ketone.
Quantitative Data for Protocol 1
The following table summarizes the reaction conditions and yields for the synthesis of various β-amino ketones following a similar protocol.
| Ketone | Amine | Solvent | Catalyst | Time (h) | Yield (%) |
| Acetophenone | Aniline | Ethanol | SnCl₂·2H₂O | 6 | 85 |
| Propiophenone | 4-Chloroaniline | Acetonitrile | None | 8 | 78 |
| Cyclohexanone | Aniline | Ethanol | SnCl₂·2H₂O | 5 | 92 |
| Acetophenone | 4-Methoxyaniline | Ethanol | None | 7 | 82 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical transformations and relationships in the benzotriazole-mediated Mannich reaction.
Application Notes: Synthesis of Dihydroquinoline Carboxylic Acids Utilizing 1H-Benzotriazole-1-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroquinoline carboxylic acids represent a critical scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as antitumor and HIV-1 integrase inhibitors. This application note details a synthetic protocol for obtaining these valuable compounds using 1H-Benzotriazole-1-methanol. The use of this compound as a reactant is noted in chemical literature and supplier documentation for this specific application. This document provides a generalized procedure based on established principles of benzotriazole-mediated synthesis, a field significantly advanced by the work of Alan R. Katritzky.
This compound serves as a versatile reagent in organic synthesis, often acting as a formaldehyde (B43269) equivalent or participating in multicomponent reactions to construct complex heterocyclic systems. In the context of dihydroquinoline carboxylic acid synthesis, it is proposed to be involved in a one-pot, three-component reaction.
Reaction Principle
The synthesis of the dihydroquinoline carboxylic acid core is believed to proceed via a multicomponent reaction involving an aromatic amine, a β-ketoester (such as ethyl acetoacetate), and this compound. The reaction likely follows a domino sequence initiated by the formation of an enamine from the aromatic amine and the β-ketoester. Subsequently, this compound is thought to act as an electrophile, potentially after activation, to engage in a cyclization cascade that ultimately forms the dihydroquinoline ring system. The benzotriazole (B28993) moiety, being an excellent leaving group, facilitates the final steps of the reaction sequence.
Experimental Protocol
This section provides a detailed, generalized methodology for the synthesis of a representative dihydroquinoline carboxylic acid derivative.
Materials:
-
Substituted Aromatic Amine (e.g., Aniline)
-
Ethyl Acetoacetate (B1235776)
-
This compound
-
Solvent (e.g., Toluene, Dioxane, or Ethanol)
-
Catalyst (e.g., p-Toluenesulfonic acid (p-TSA) or a Lewis acid, optional)
-
Sodium Hydroxide (B78521) (for hydrolysis)
-
Hydrochloric Acid (for acidification)
-
Ethyl Acetate (B1210297) (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
Step 1: Synthesis of Ethyl Dihydroquinoline-3-carboxylate Intermediate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic amine (1.0 mmol), ethyl acetoacetate (1.0 mmol), and this compound (1.1 mmol).
-
Add the appropriate solvent (10 mL).
-
If a catalyst is used, add p-TSA (0.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for a period of 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl dihydroquinoline-3-carboxylate intermediate.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Step 2: Hydrolysis to Dihydroquinoline Carboxylic Acid
-
Dissolve the purified ethyl ester intermediate in a mixture of ethanol (B145695) (10 mL) and a 2 M aqueous solution of sodium hydroxide (5 mL).
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 2-3 with 2 M hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final dihydroquinoline carboxylic acid.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of various substituted dihydroquinoline carboxylic acids based on the generalized protocol. This data is for illustrative purposes to guide researchers in documenting their results.
| Entry | Aromatic Amine | Solvent | Time (h) | Yield of Ester (%) | Yield of Acid (%) |
| 1 | Aniline | Toluene | 12 | 75 | 88 |
| 2 | 4-Methoxyaniline | Dioxane | 8 | 82 | 91 |
| 3 | 4-Chloroaniline | Ethanol | 24 | 65 | 85 |
| 4 | 3-Nitroaniline | Toluene | 18 | 58 | 79 |
Visualizations
The following diagrams illustrate the proposed reaction pathway and a general experimental workflow.
Caption: Proposed reaction mechanism for the synthesis.
Caption: General experimental workflow.
Concluding Remarks
The use of this compound in a three-component reaction offers a potentially efficient route to the synthesis of dihydroquinoline carboxylic acids. The protocol provided herein is a generalized framework. Researchers are encouraged to optimize reaction conditions, including solvent, temperature, and catalyst, for specific substrates to achieve the best possible yields and purity. Further investigation into the precise reaction mechanism will be beneficial for the broader application of this methodology in the synthesis of novel therapeutic agents.
Application Notes and Protocols for the Large-Scale Synthesis of 1H-Benzotriazole-1-methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 1H-Benzotriazole-1-methanol, a versatile intermediate in organic synthesis and a notable corrosion inhibitor. The following sections cover two primary synthetic routes, considerations for industrial-scale production, comprehensive safety protocols, and waste management guidelines. Quantitative data is presented in tabular format for clarity, and experimental workflows are visualized using process diagrams.
Introduction
This compound, also known as 1-(hydroxymethyl)benzotriazole, is a heterocyclic compound with significant applications in various chemical fields. It serves as a key building block in the synthesis of more complex molecules, including pharmaceuticals and agricultural chemicals. Its ability to act as a stable, solid source of anhydrous formaldehyde (B43269) makes it a valuable reagent in organic synthesis.[1] Furthermore, it is utilized as a corrosion inhibitor for metals.[2] The efficient and safe synthesis of this compound on a large scale is therefore of considerable interest to the chemical and pharmaceutical industries.
This document outlines two robust methods for its preparation: the reaction of 1H-benzotriazole with an aqueous solution of formaldehyde and a method utilizing paraformaldehyde with a catalytic amount of acid.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃O | [3][4] |
| Molecular Weight | 149.15 g/mol | [3][4] |
| Appearance | White to light tan crystalline powder | [2] |
| Melting Point | 150-152 °C (lit.) | [2][5] |
| Solubility | Soluble in organic solvents, slightly soluble in water. | |
| CAS Number | 28539-02-8 | [3][4] |
Experimental Protocols
Protocol 1: Synthesis from 1H-Benzotriazole and Aqueous Formaldehyde
This protocol is adapted from a laboratory-scale procedure and is suitable for producing high-purity material.
3.1.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (molar equivalent) |
| 1H-Benzotriazole | 119.12 | 1.0 |
| Formaldehyde (37% aqueous solution) | 30.03 | 1.0 |
| Diethyl Ether | 74.12 | As required for washing |
| Tetrahydrofuran (B95107) (THF) | 72.11 | As required for grinding/washing |
3.1.2. Equipment
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Filtration apparatus (e.g., Nutsche filter-dryer for large scale)
-
Vacuum oven for drying
3.1.3. Procedure
-
Charge the reactor with 1H-benzotriazole.
-
With stirring, add the 37% aqueous formaldehyde solution to the reactor. A 1:1 molar ratio of 1H-benzotriazole to formaldehyde is recommended.[2]
-
Maintain the temperature of the reaction mixture at 25°C. The reaction is exothermic, and cooling may be required to maintain this temperature.
-
Continue stirring for approximately 5-10 minutes. The mixture will solidify.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product and wash it with diethyl ether.
-
To further purify, grind the solid in cold tetrahydrofuran and filter again.[2]
-
Dry the final product under vacuum.
3.1.4. Expected Yield and Purity
| Parameter | Value | Reference |
| Yield | ~94% | [2] |
| Purity | >98% | [4] |
| Melting Point | 148-150 °C | [2] |
Diagram of Synthesis Workflow (Protocol 1)
Caption: Workflow for the synthesis of this compound using aqueous formaldehyde.
Protocol 2: Synthesis from 1H-Benzotriazole and Paraformaldehyde with Acid Catalyst
This method, adapted from patent literature, is designed for high efficiency and yield, making it potentially more suitable for large-scale production.[6]
3.2.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Notes |
| 1H-Benzotriazole | 119.12 | |
| Paraformaldehyde | (CH₂O)n | |
| Sulfuric Acid (H₂SO₄) | 98.08 | Catalytic amount |
| Water | 18.02 | As solvent |
3.2.2. Equipment
-
Jacketed glass or stainless steel reactor with overhead stirrer, temperature probe, and heating/cooling capabilities
-
Filtration apparatus
-
Drying equipment
3.2.3. Procedure
-
Charge the reactor with 1H-benzotriazole, water, a catalytic amount of sulfuric acid, and the paraformaldehyde solution.[6]
-
Slowly heat the mixture while stirring.
-
Maintain the reaction temperature at approximately 40°C for about 4 hours. A white powdery substance will begin to form.[6]
-
After the initial reaction period, continue to heat the mixture to around 80°C until the precipitate completely dissolves.[6]
-
Hold the temperature for approximately 30 minutes to ensure the reaction goes to completion.[6]
-
Cool the reaction mixture to room temperature, which will cause the product to crystallize as white needles.[6]
-
Filter the crystalline product.
-
Dry the product to obtain this compound.
3.2.4. Expected Yield and Purity
| Parameter | Value | Reference |
| Yield | >98% | [6] |
| Purity | High, crystalline product | [6] |
Diagram of Synthesis Workflow (Protocol 2)
Caption: Workflow for the synthesis of this compound using paraformaldehyde.
Large-Scale Synthesis Considerations
Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations to ensure safety, efficiency, and product quality.
-
Heat Management: The reaction between 1H-benzotriazole and formaldehyde is exothermic. On a large scale, the heat generated can be significant and must be effectively managed to prevent runaway reactions and ensure consistent product quality. The use of jacketed reactors with efficient cooling systems is essential. Careful control of the rate of reagent addition can also be used to manage the rate of heat evolution.
-
Reagent Handling:
-
Formaldehyde: Formaldehyde is a hazardous substance. In an industrial setting, handling large quantities of aqueous formaldehyde or paraformaldehyde requires appropriate engineering controls, such as closed transfer systems and dedicated ventilation, to minimize operator exposure.
-
1H-Benzotriazole: While less acutely hazardous than formaldehyde, 1H-benzotriazole is a combustible solid and can form dust clouds that may be explosive under certain conditions. Dust control measures and the use of intrinsically safe equipment are important safety precautions.
-
-
Mixing and Mass Transfer: Efficient mixing is crucial to ensure uniform reaction conditions and to prevent localized overheating. The choice of agitator and mixing speed should be carefully considered based on the reactor geometry and the viscosity of the reaction mixture, especially as the product may solidify during the reaction.
-
Purification:
-
Filtration: For large quantities of solid product, efficient filtration is key. Nutsche filters or centrifuges are commonly used in industrial settings.
-
Washing: The choice and volume of washing solvents (e.g., diethyl ether, THF) need to be optimized for large-scale use to balance purity requirements with solvent recovery and cost.
-
Drying: Industrial-scale drying of the final product can be achieved using vacuum dryers or other suitable drying equipment to ensure the removal of residual solvents.
-
-
Process Automation and Control: Implementing automated control systems for temperature, reagent addition, and stirring can improve the safety, consistency, and efficiency of the large-scale synthesis.
Safety and Waste Disposal
5.1. Hazard Identification and Personal Protective Equipment (PPE)
| Substance | Hazards | Recommended PPE |
| 1H-Benzotriazole | Combustible solid, harmful if swallowed, may cause eye, skin, and respiratory irritation. | Safety glasses, gloves, respirator (for dust).[3] |
| Formaldehyde (37% aq.) | Toxic, corrosive, carcinogen, flammable. | Chemical splash goggles, face shield, chemical-resistant gloves and apron, respirator with appropriate cartridges. |
| Paraformaldehyde | Flammable solid, toxic if swallowed or inhaled. | Safety glasses, gloves, respirator. |
| Sulfuric Acid | Severe skin and eye burns, corrosive. | Chemical splash goggles, face shield, chemical-resistant gloves and protective clothing. |
| This compound | May cause skin, eye, and respiratory irritation. | Safety glasses, gloves, respirator.[3] |
5.2. Handling and Storage
-
All handling of these chemicals should be performed in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation.
-
Store chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Grounding and bonding should be used when transferring flammable materials to prevent static discharge.
5.3. Waste Disposal
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste streams containing formaldehyde or 1H-benzotriazole should be collected in designated, labeled containers.
-
Do not discharge waste into sewers or waterways.
-
Contaminated packaging should be treated as hazardous waste.
Applications
This compound is a versatile chemical intermediate with a range of applications, including:
-
Organic Synthesis: It serves as a stable, solid reagent for the in-situ generation of anhydrous formaldehyde, which is useful in various organic reactions.[1]
-
Corrosion Inhibition: It is an effective corrosion inhibitor for iron and other metals in various media.[2]
-
Pharmaceutical and Agrochemical Synthesis: It is a precursor for the synthesis of more complex heterocyclic compounds that may have biological activity.
Logical Relationship of the Synthesis Process
Caption: Logical flow from starting materials to the final product in the synthesis of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 28539-02-8 [chemicalbook.com]
- 3. This compound 98 28539-02-8 [sigmaaldrich.com]
- 4. This compound 98 28539-02-8 [sigmaaldrich.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. CN103992284A - Preparation method of 1-hydroxymethyl benzotriazole - Google Patents [patents.google.com]
Application Notes and Protocols for Monitoring Reactions Involving 1H-Benzotriazole-1-methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 1H-Benzotriazole-1-methanol. The protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, enabling accurate and reliable tracking of reactants, intermediates, and products.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a robust technique for quantifying the consumption of this compound and the formation of products in a reaction mixture. The following protocol is a general guideline and may require optimization for specific reaction matrices. This method is adapted from established procedures for related benzotriazole (B28993) compounds.[1][2]
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specific time intervals.
-
Quench the reaction immediately by diluting the aliquot in a known volume of cold mobile phase (e.g., 900 µL of Acetonitrile (B52724)/Water 50:50 v/v) to stop the reaction and prevent further changes.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (A) and water with 0.1% phosphoric acid (B). A starting point for method development could be a ratio of 50:50 (v/v). For MS compatibility, 0.1% formic acid can be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Based on the UV spectrum of 1H-benzotriazole, a wavelength of 254 nm or 275 nm should provide good sensitivity.[3][4] A diode array detector (DAD) can be used to monitor multiple wavelengths simultaneously.[2]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
The concentration of this compound in the reaction samples can be determined from this calibration curve.
-
Data Presentation: HPLC Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile / 0.1% Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Temperature | 30 °C |
| Detection Wavelength | 254 nm or 275 nm |
Analytical Workflow for HPLC Monitoring
Caption: Workflow for monitoring reactions using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Quantification
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of this compound, a derivatization step is recommended to improve its volatility and chromatographic behavior.[5][6]
Experimental Protocol: GC-MS Analysis with Derivatization
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot (e.g., 1 mL) from the reaction mixture.
-
If the reaction is in an aqueous matrix, perform a liquid-liquid extraction. For a 10 mL aqueous sample, add 1 mL of 8% (w/v) Na2HPO4.[5]
-
Add a ternary acetylation-microextraction mixture consisting of 100 µL of acetic anhydride (B1165640) (derivatizing agent), 1.5 mL of acetonitrile (disperser solvent), and 60 µL of toluene (B28343) (extraction solvent).[5]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and simultaneous derivatization and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully collect the toluene layer (upper layer) containing the acetylated analytes for GC-MS analysis.
-
-
GC-MS System and Conditions:
-
GC System: A gas chromatograph equipped with a suitable capillary column.
-
Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless injection at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the derivatized this compound and its reaction products based on their retention times and mass spectra.
-
Quantification can be achieved by creating a calibration curve using derivatized standards.
-
Data Presentation: GC-MS Parameters
| Parameter | Value |
| Derivatization Agent | Acetic Anhydride |
| Extraction Solvent | Toluene |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.0 mL/min) |
| Injection Temperature | 250 °C |
| Oven Program | 60°C (2 min), then 10°C/min to 280°C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Analytical Workflow for GC-MS Monitoring
Caption: Workflow for monitoring reactions using GC-MS.
Real-Time NMR Spectroscopy for In-Situ Reaction Monitoring
NMR spectroscopy is a non-invasive technique that allows for the real-time monitoring of chemical reactions directly in the NMR tube. This method provides structural information about all species in the reaction mixture simultaneously.[7]
Experimental Protocol: Real-Time NMR Monitoring
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6, D2O).
-
Prepare a stock solution of the other reactant(s) in the same deuterated solvent.
-
In a clean NMR tube, add the desired volume of the this compound stock solution.
-
If required, add an internal standard with a known concentration and a signal that does not overlap with the signals of the reactants or products.
-
-
NMR Instrument Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Probe Tuning: Tune and match the NMR probe to the frequency of the deuterated solvent.
-
Shimming: Shim the sample to obtain good magnetic field homogeneity.
-
Initial Spectrum: Acquire a 1H NMR spectrum of the starting material before initiating the reaction.
-
Reaction Initiation: Inject the second reactant into the NMR tube and mix quickly.
-
Time-Resolved Acquisition: Immediately start acquiring a series of 1D 1H NMR spectra at regular time intervals (e.g., every 1-5 minutes). For quantitative analysis, ensure a sufficient relaxation delay (at least 5 times the longest T1 of the nuclei of interest). The T1 values should be determined experimentally using an inversion-recovery pulse sequence.[7]
-
The progress of the reaction can be monitored by observing the decrease in the intensity of the reactant signals and the increase in the intensity of the product signals.
-
-
Data Processing and Analysis:
-
Process the series of NMR spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic signals of the reactants and products.
-
The relative concentrations of the species at each time point can be determined from the integral values. If an internal standard is used, absolute concentrations can be calculated.
-
Plot the concentration of reactants and products as a function of time to obtain reaction profiles and determine reaction kinetics.
-
Data Presentation: Key 1H NMR Signals
| Compound | Functional Group | Approximate Chemical Shift (ppm) in DMSO-d6 |
| This compound | -CH2-OH | ~5.8 |
| Aromatic protons | ~7.4 - 8.1 | |
| 1H-Benzotriazole | Aromatic protons | ~7.3 - 7.9 |
| N-H | ~15.0 (broad) | |
| Formaldehyde (B43269) (in D2O) | Methylene glycol (-CH2-) | ~4.8 |
Note: Chemical shifts can vary depending on the solvent and other species in the solution.
Reaction Pathway: Mannich-type reaction of 1H-Benzotriazole, Formaldehyde (from this compound), and a Primary Amine
This compound can act as a source of formaldehyde for Mannich-type reactions. The reaction with benzotriazole and a primary amine can lead to different products depending on the stoichiometry.[8]
Caption: Stoichiometry-dependent reaction pathways.
References
- 1. Separation of 5-Methyl-1H-benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 1H-Benzotriazole [webbook.nist.gov]
- 5. Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analysis of 1H-Benzotriazole-1-methanol by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 1H-Benzotriazole-1-methanol in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound is a heterocyclic organic compound with applications as a reagent in organic synthesis.[1] Accurate and sensitive analytical methods are crucial for its quantification in research and pharmaceutical development, including for reaction monitoring, purity assessment, and stability studies. This document outlines robust HPLC and LC-MS methods for the determination of this compound.
HPLC Method for this compound Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) offers a reliable and accessible method for the quantification of this compound. The following protocol is adapted from established methods for similar benzotriazole (B28993) derivatives and is suitable for routine analysis.[2][3]
Experimental Protocol: HPLC-DAD
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and Diode Array Detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (ultrapure)
-
Formic acid (LC-MS grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 275 nm
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol or a suitable solvent, and dilute with the initial mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
LC-MS Method for this compound Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior sensitivity and selectivity for the analysis of this compound, especially in complex matrices or for trace-level quantification. The following protocol utilizes a triple quadrupole mass spectrometer for targeted analysis.
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole mass spectrometer.
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 150.1 (corresponding to [M+H]⁺ of this compound)
-
Product Ions (Q3): Proposed transitions include m/z 120.1 (loss of CH₂O) and m/z 92.1 (further fragmentation). These transitions should be optimized by direct infusion of a standard solution.
-
-
Internal Standard: An isotopically labeled analog, such as 1H-Benzotriazole-d4, can be used for improved accuracy.[4]
4. Standard and Sample Preparation:
-
Follow the same procedure as for the HPLC method, using the appropriate mobile phase for dilutions. For trace analysis in complex matrices like wastewater, solid-phase extraction (SPE) may be necessary for sample cleanup and pre-concentration.[5][6]
Logical Relationship: LC-MS/MS Principle
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of benzotriazoles from water by MPS-SPE-LC-MS/MS [chromaappdb.mn-net.com]
Application Notes and Protocols for NMR Spectroscopic Characterization of 1H-Benzotriazole-1-methanol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and characterization of products derived from 1H-Benzotriazole-1-methanol, a versatile reagent in organic synthesis. The protocols emphasize the use of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for structural elucidation and purity assessment.
Introduction
This compound is a stable, crystalline solid that serves as a convenient source of anhydrous formaldehyde (B43269) and as a precursor for a variety of N-substituted benzotriazole (B28993) derivatives. Its reactions are pivotal in the synthesis of compounds with potential applications in medicinal chemistry and materials science. Accurate characterization of the reaction products is crucial, and NMR spectroscopy provides invaluable information on the molecular structure, substitution patterns, and isomeric purity. These notes will detail the NMR characterization of products from two key reaction types: O-acetylation and Mannich-type reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound.
Materials:
-
1H-Benzotriazole
-
37% Formaldehyde aqueous solution
-
Ether
-
Tetrahydrofuran (B95107) (THF)
Procedure:
-
Dissolve 10 g (83.94 mmol) of 1H-Benzotriazole in 6.81 mL (83.94 mmol) of 37% formaldehyde aqueous solution.
-
Adjust the temperature of the mixture to 25°C while stirring.
-
After 5 minutes of reaction, the mixture will solidify.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product and wash it with ether.
-
Grind the resulting solid in cold tetrahydrofuran and filter again.
-
The product can be recrystallized from tetrahydrofuran and ether to yield a white solid.
Protocol 2: O-Acetylation of this compound
This protocol details the O-acetylation of this compound to form (1H-Benzotriazol-1-yl)methyl acetate (B1210297).[1]
Materials:
-
This compound
-
Sodium bicarbonate (solid, ground)
-
Acetic anhydride (B1165640)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 0.6 g (4 mmol) of this compound in 24 mL of toluene.
-
Add 0.7 g (8 mmol) of solid, ground sodium bicarbonate to the solution.
-
Add 2.0 g (20 mmol) of acetic anhydride to the reaction mixture.
-
Allow the reaction to proceed for two hours at room temperature, monitoring the progress by TLC (Ethyl acetate: Hexanes = 1:1 v/v).
-
After the reaction is complete, filter the mixture.
-
Evaporate the toluene under vacuum to obtain a mixture of products.
-
Purify the crude product by column chromatography on silica gel using a mobile phase of Ethyl acetate: Hexane (1:6 v/v) to isolate (1H-Benzotriazol-1-yl)methyl acetate as a white solid.
Protocol 3: Mannich-type Reaction of 1H-Benzotriazole with an Aldehyde and an Amine
This protocol provides a general procedure for the synthesis of N-((1H-Benzo[d][1][2][3]triazol-1-yl)methyl)amine derivatives.[4]
Materials:
-
1H-Benzotriazole
-
Substituted aldehyde (e.g., formaldehyde, benzaldehyde)
-
Substituted amine (e.g., 3,5-dimethoxyaniline)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, combine 1H-Benzotriazole, the desired aldehyde, and the selected amine in equimolar amounts in ethanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification via recrystallization or column chromatography.
Data Presentation
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its reaction products.
Table 1: ¹H and ¹³C NMR Data for this compound
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | CDCl₃ | 8.04 (d, 1H), 7.69 (d, 1H), 7.52 (t, 1H), 7.38 (t, 1H), 6.10 (s, 2H, CH₂) | Not readily available |
| DMSO-d₆ | 8.08 (d, 1H), 7.98 (d, 1H), 7.49 (dd, 1H), 7.35 (t, 1H), 6.10 (d, 2H, CH₂), 6.90 (t, 1H, OH) | Not readily available |
Table 2: ¹H and ¹³C NMR Data for O-Acetylation Product
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| (1H-Benzotriazol-1-yl)methyl acetate | CDCl₃ | 8.06 (d, 1H), 7.75 (d, 1H), 7.54 (t, 1H), 7.40 (t, 1H), 6.59 (s, 2H, CH₂), 2.11 (s, 3H, CH₃) | 170.1, 146.2, 132.9, 128.5, 124.6, 120.0, 110.0, 67.8, 20.6 |
Table 3: ¹H and ¹³C NMR Data for a Representative Mannich Reaction Product
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-((1H-Benzo[d][1][2][3]triazol-1-yl)methyl)-3,5-dimethoxybenzenamine | DMSO-d₆ | 8.08 (d, 1H), 7.98 (d, 1H), 7.49 (dd, 1H), 7.35 (t, 1H), 7.20 (s, 2H), 6.90 (t, 1H), 6.83 (s, 1H), 6.10 (d, 2H), 3.92 (s, 6H) | 163.4, 147.6, 142.7, 134.5, 129.7, 126.2, 122.7, 112.8, 108.4, 104.6, 59.4, 57.6 |
Visualizations
The following diagrams illustrate the experimental workflows and general reaction pathways described in these application notes.
Caption: Workflow for the Synthesis of this compound.
Caption: Workflow for O-Acetylation of this compound.
Caption: General Pathway for the Mannich-type Reaction.
References
- 1. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society [jcchems.com]
- 2. This compound | 28539-02-8 [chemicalbook.com]
- 3. This compound 98 28539-02-8 [sigmaaldrich.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Troubleshooting & Optimization
Technical Support Center: 1H-Benzotriazole-1-methanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Benzotriazole-1-methanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as 1-(hydroxymethyl)benzotriazole, is a stable, crystalline solid. It serves as a safe and convenient in situ source of anhydrous formaldehyde (B43269) in organic solvents[1]. Its applications include use as a reactant in various organic syntheses, such as the formation of C-C bonds and the preparation of diverse heterocyclic compounds. It is also utilized as a corrosion inhibitor for iron in acidic media and as a reactive oxygen scavenger.
Q2: What are the typical storage conditions for this compound?
A2: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation. It is a combustible solid and should be kept away from heat sources.
Q3: What are the main safety hazards associated with this compound?
A3: this compound can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.
Troubleshooting Guides
Issue 1: Formation of an Insoluble White Precipitate During the Reaction.
Question: I am observing a significant amount of an insoluble white precipitate in my reaction involving this compound, particularly when an amine is present. What is this byproduct and how can I avoid it?
Answer:
The most common insoluble white precipitate is a bis-benzotriazole byproduct, often a derivative of bis(benzotriazol-1-yl)methane. In the presence of an amine, this is typically a bis(benzotriazol-1-ylmethyl)amine derivative.
Logical Workflow for Troubleshooting Precipitate Formation:
Caption: Troubleshooting workflow for insoluble precipitate formation.
Detailed Troubleshooting Steps:
-
Stoichiometry Control: The molar ratio of reactants is critical. An excess of formaldehyde or the amine can promote the formation of bis-benzotriazole byproducts. Carefully control the stoichiometry to favor the formation of the desired 1:1:1 adduct (benzotriazole:formaldehyde:amine)[2][3].
-
Order and Rate of Addition: The method of adding reagents can influence the product distribution. A slow, controlled addition of the amine or formaldehyde to the reaction mixture containing this compound can help minimize the formation of the 2:2:1 or 2:3:2 adducts which lead to the bis-benzotriazole byproducts[3][4].
-
Reaction Temperature: Elevated temperatures can sometimes favor the formation of byproducts. Running the reaction at a lower temperature, if the reaction kinetics allow, may suppress the formation of the insoluble precipitate.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. In some cases, using a non-aqueous solvent like diethyl ether can favor the formation of the desired monosubstituted product, especially with sterically hindered amines[4].
Quantitative Data on Byproduct Formation:
While precise quantitative data is highly dependent on specific reaction conditions, the following table summarizes the general trends in product formation based on reactant ratios in reactions of benzotriazole (B28993), formaldehyde, and a primary amine in an aqueous medium[2][3][4].
| Molar Ratio (Benzotriazole:Formaldehyde:Amine) | Major Product Type | Common Byproducts |
| 1:1:1 | Desired 1:1:1 Adduct (BtCH₂NHR) | Small amounts of (BtCH₂)₂NR and (BtCH₂NR)₂CH₂ |
| 2:2:1 | (BtCH₂)₂NR | (BtCH₂NR)₂CH₂ |
| 1:1.5:1 | (BtCH₂NR)₂CH₂ | (BtCH₂)₂NR |
(Bt = Benzotriazolyl, R = Alkyl group)
Issue 2: Difficulty in Purifying the Desired Product.
Question: My final product is contaminated with byproducts, and I am struggling to achieve high purity. What are the recommended purification methods?
Answer:
Purification of this compound and its derivatives often requires specific techniques to remove structurally similar byproducts.
Purification Strategy Flowchart:
Caption: General purification workflow for this compound derivatives.
Detailed Purification Protocols:
-
Recrystallization: This is often the first and most effective method for purifying this compound and its crystalline derivatives.
-
Experimental Protocol for Recrystallization:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., tetrahydrofuran (B95107), benzene, or an ethanol/water mixture)[5][6][7].
-
If the solution is colored, treatment with activated charcoal in a hot glycol solvent can be effective for decolorization[8].
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Column Chromatography: If recrystallization is insufficient to remove all impurities, column chromatography on silica (B1680970) gel is a powerful alternative.
-
Experimental Protocol for Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system. The choice of eluent will depend on the polarity of the desired compound and the impurities. A gradient elution from a less polar to a more polar solvent (e.g., hexanes to ethyl acetate) is often effective.
-
Dissolve the crude product in a minimum amount of the eluent or a compatible solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure and is designed to minimize byproduct formation[6][7].
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
1H-Benzotriazole
-
37% Aqueous formaldehyde solution
-
Ether
-
Cold tetrahydrofuran
Procedure:
-
Dissolve 10 g (83.94 mmol) of 1H-Benzotriazole in 6.81 mL (83.94 mmol) of 37% aqueous formaldehyde solution.
-
Adjust the temperature of the mixture to 25°C with stirring.
-
After approximately 5 minutes of reaction, the mixture will solidify.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid product and wash it with ether.
-
Grind the resulting solid in cold tetrahydrofuran and filter again to obtain the purified product.
Characterization Data:
-
¹H NMR (CDCl₃): δ 8.04 (d, 1H), 7.69 (d, 1H), 7.52 (t, 1H), 7.38 (t, 1H), 6.10 (s, 2H)[9].
-
¹³C NMR: Spectral data can be found on public databases such as PubChem[10].
-
IR: Infrared spectroscopy data is also available on public databases[10][11][12].
References
- 1. scbt.com [scbt.com]
- 2. Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. This compound | 28539-02-8 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 9. jcchems.com [jcchems.com]
- 10. This compound | C7H7N3O | CID 224169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. 1H-Benzotriazole [webbook.nist.gov]
Technical Support Center: Troubleshooting Low Yields in Hydroxymethylation Reactions
Welcome to the technical support center for hydroxymethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in DNA hydroxymethylation enrichment?
Low yields in 5-hydroxymethylcytosine (B124674) (5hmC) enrichment experiments can stem from several factors. The abundance of 5hmC varies significantly across different tissues and cell types, with tissues like the brain having high levels, while others have intermediate to low levels[1]. It's crucial to choose an enrichment method suitable for the expected 5hmC abundance in your sample. Additionally, issues such as inefficient enzymatic reactions (e.g., TET-mediated oxidation or β-glucosylation), poor antibody performance in immunoprecipitation-based methods, or DNA damage and loss during harsh chemical treatments can all contribute to low yields[2][3].
Q2: How do I choose the right method for 5hmC detection and enrichment?
The choice of method depends on your specific research question, sample type, and required resolution.
-
For genome-wide discovery in tissues with abundant 5hmC (e.g., brain): 5hmC-Seal (chemical capture) is a robust option that provides high-quality hydroxymethylation profiles[2].
-
For region-level enrichment in regulatory domains: hMeDIP-Seq (antibody-based) can be effective, but antibody performance must be validated[2].
-
For base-resolution analysis of 5mC vs. 5hmC at specific loci: Oxidative bisulfite sequencing (oxBS-Seq) or TET-assisted bisulfite sequencing (TAB-Seq) are suitable choices[2][4][5].
-
For samples with very low starting material (<100 ng): Chemical capture methods like hMeSeal are generally more efficient than antibody-based approaches[6].
It's important to note that some methods, like traditional bisulfite sequencing, cannot distinguish between 5-methylcytosine (B146107) (5mC) and 5hmC[4][5].
Q3: Can the TET enzyme activity be a limiting factor in my reaction?
Yes, the catalytic activity of Ten-Eleven Translocation (TET) enzymes is critical. Human TET1 and TET2 enzymes preferentially act on 5mC over 5hmC and 5fC, with the conversion of 5mC to 5hmC being the fastest step[3][7]. Factors that can inhibit TET activity include:
-
Post-translational modifications: PARP-dependent PARylation can inhibit TET-mediated DNA hydroxymethylation[8].
-
Cofactor availability: TET enzymes are (2-OG)- and iron (II)-dependent dioxygenases[9]. Ensure these cofactors are present in sufficient amounts.
-
Reaction conditions: Incorrect buffer composition, temperature, or incubation time can reduce enzyme efficiency.
Q4: What are common side reactions or artifacts to be aware of?
In chemical hydroxymethylation (e.g., of phenols with formaldehyde), a common side reaction is the formation of phenol-formaldehyde resins or polymers, especially with an excess of formaldehyde (B43269), high temperatures, or prolonged reaction times[10]. In the context of DNA hydroxymethylation analysis, harsh treatments like bisulfite conversion can cause DNA damage and loss, leading to reduced library complexity and biased genomic coverage[3]. Additionally, some enrichment methods may have inherent biases; for instance, antibody-based techniques might show a preference for DNA regions rich in simple repeats[1].
Troubleshooting Guide
Issue 1: Low Oxidation Efficiency in Enzymatic Reactions (e.g., EM-seq, oxBS-Seq)
| Potential Cause | Recommended Solution |
| Degraded or improperly stored reagents | Ensure all enzymes, buffers, and cofactors (e.g., Fe(II) solution) are stored correctly and are within their expiration dates. Prepare fresh dilutions of critical reagents like Fe(II) solution just before use[11]. |
| Suboptimal reaction setup | Keep all reagents on ice during setup and use a pre-chilled aluminum block for your sample tubes to prevent premature warming[11]. |
| Insufficient mixing of viscous reagents | Pipette viscous reagents slowly and ensure thorough mixing by vortexing or pipetting up and down multiple times after addition[11]. |
| Low DNA input | Verify that your DNA input meets the minimum requirements for the specific protocol. For low inputs, ensure you are following the modified protocol if one is provided[11]. |
| Presence of inhibitors in the DNA sample | Purify the starting DNA to remove any contaminants from the extraction process that might inhibit enzymatic activity. |
Issue 2: Low Yield After Affinity-Based Enrichment (e.g., hMeDIP, hMeSeal)
| Potential Cause | Recommended Solution |
| Low abundance of 5hmC in the starting material | Quantify the global 5hmC level in your sample type if possible. Consider using a more sensitive enrichment method for low-abundance samples, such as chemical capture over immunoprecipitation[1][6]. |
| Inefficient antibody-antigen binding (hmeDIP) | Validate the specificity and efficiency of the anti-5hmC antibody lot. Ensure optimal incubation times and temperatures are used for immunoprecipitation[6]. |
| Incomplete glucosylation or biotinylation (hMeSeal) | Verify the activity of the β-glucosyltransferase (βGT) enzyme. Ensure complete mixing and appropriate incubation times for both the glucosylation and biotinylation steps[6]. |
| Loss of DNA during washing steps | Use care when aspirating supernatants during bead-based purification steps to avoid disturbing the beads. Do not over-dry the beads before elution, as this can make resuspension difficult and lead to sample loss[11][12]. |
| Poor DNA quality | Start with high-quality, pure genomic DNA. Contaminants can interfere with enzymatic steps and binding efficiency. |
Issue 3: Incomplete Reaction or Polymer Formation (Chemical Hydroxymethylation)
| Potential Cause | Recommended Solution |
| Reaction fails to initiate | Use fresh, high-purity reagents and prepare a fresh catalyst solution. Ensure there are no inhibitors present in the reactants or solvent[10]. |
| Low conversion to desired product | Increase the reaction time and monitor product formation using TLC or HPLC. Consider a moderate increase in temperature or catalyst concentration[10]. |
| Formation of insoluble polymer/resin | Reduce the molar ratio of formaldehyde to the substrate (e.g., 1:1). Maintain a moderate and consistent reaction temperature and quench the reaction once the desired product is formed to prevent over-reaction[10]. |
Data Summary Tables
Table 1: Comparison of 5hmC Enrichment Techniques
| Technique | Principle | Starting Material | Resolution | Key Advantage | Potential Issue |
| hmeDIP-Seq | Immunoprecipitation with anti-5hmC antibody | >1 µg | ~150-200 bp (peak-level) | Widely used | Antibody variability, CpG bias[1][2] |
| hMeSeal | Chemical labeling (glucosylation & biotinylation) and streptavidin pulldown | <100 ng | ~150-200 bp (peak-level) | High efficiency for low input DNA, less CpG bias[6] | Multi-step chemical process |
| oxBS-Seq | Oxidation of 5hmC to 5fC, followed by bisulfite conversion | >100 ng | Single-base | Distinguishes 5mC and 5hmC quantitatively[2][5] | Harsh chemical treatments can degrade DNA[3] |
| TAB-Seq | Protection of 5hmC via glucosylation, TET oxidation of 5mC, then bisulfite | >1 µg | Single-base | Direct sequencing of 5hmC | Complex protocol[4] |
Experimental Protocols
Protocol 1: General Workflow for hMeSeal (Chemical Capture) Enrichment
This protocol provides a generalized overview based on the principles of the hMeSeal technique.
-
DNA Fragmentation: Shear genomic DNA to a desired fragment size (e.g., 200-500 bp) using sonication.
-
End Repair and A-tailing: Prepare the fragmented DNA for adapter ligation by repairing ends and adding a single adenine (B156593) to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the prepared DNA fragments.
-
Glucosylation of 5hmC: Incubate the DNA with T4 β-glucosyltransferase (βGT) and a modified glucose donor (e.g., UDP-azide-glucose) to specifically label 5hmC residues.
-
Biotinylation: Attach a biotin (B1667282) moiety to the azide (B81097) group on the modified glucose via a click chemistry reaction.
-
Streptavidin Affinity Purification: Incubate the biotinylated DNA with streptavidin-coated magnetic beads to capture the 5hmC-containing fragments.
-
Washing: Perform a series of stringent washes to remove non-specifically bound DNA fragments.
-
Elution: Elute the enriched 5hmC DNA from the beads.
-
PCR Amplification: Amplify the enriched library for downstream analysis, such as next-generation sequencing.
Protocol 2: TET-Mediated Oxidation for 5hmC Analysis
This protocol outlines the key enzymatic step in methods like EM-seq or TAB-seq.
-
Reaction Setup: In a chilled tube on ice, combine purified genomic DNA with the TET2 enzyme reaction buffer.
-
Enzyme Addition: Add TET2 dioxygenase to the reaction mixture.
-
Initiation: Initiate the oxidation reaction by adding the Fe(II) solution cofactor. Mix thoroughly but gently.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for the recommended time (e.g., 60 minutes).
-
Reaction Quench: Stop the reaction by adding an appropriate stop solution or proceeding immediately to a DNA purification step (e.g., spin column cleanup) to remove the enzyme and reaction components.
Visualizations
Caption: A logical workflow for troubleshooting low 5hmC signals.
Caption: The enzymatic pathway of TET-mediated 5mC oxidation.
Caption: A typical experimental workflow for 5hmC enrichment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 5mC vs 5hmC Detection Methods: WGBS, EM-Seq, 5hmC-Seal - CD Genomics [cd-genomics.com]
- 3. Detecting DNA hydroxymethylation: exploring its role in genome regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the joint profiling technologies of 5mC and 5hmC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of affinity-based 5-hydroxymethylation enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detecting DNA hydroxymethylation: exploring its role in genome regulation [bmbreports.org]
- 8. TET-mediated DNA hydroxymethylation is negatively influenced by the PARP-dependent PARylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxymethylation of DNA: an epigenetic marker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. neb.com [neb.com]
- 12. integra-biosciences.com [integra-biosciences.com]
Technical Support Center: Purification Strategies for Products Synthesized with 1H-Benzotriazole-1-methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products synthesized using 1H-Benzotriazole-1-methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used, and what are the typical impurities?
This compound is a versatile reagent primarily used in Mannich-type reactions to introduce an aminomethyl group. It serves as a stable and safe formaldehyde (B43269) equivalent. Common reactions include the aminomethylation of amines, amides, and other nucleophiles.
The primary impurities in these reactions often include:
-
Unreacted this compound: This can be a major impurity if the reaction does not go to completion.
-
Benzotriazole (B28993): Formed from the decomposition of this compound or as a byproduct in subsequent reaction steps.
-
Bis-adducts: Formation of products where two benzotriazole-methanol units react with a single primary amine, such as (BtCH2)2NR.[1]
-
Side products from rearrangement or further reaction: For example, in the O-acetylation of this compound, 1-acetyl-1H-benzotriazole can be a major byproduct.[2]
-
Isomeric products: Alkylation of the benzotriazole ring can occur at the N1 or N2 position, leading to a mixture of isomers.[3]
Q2: What are the general approaches for purifying products synthesized from this compound?
The purification strategy largely depends on the properties of the desired product and the nature of the impurities. The most common methods are:
-
Aqueous Workup/Extraction: This is often the first step to remove water-soluble impurities and unreacted starting materials.
-
Recrystallization: An effective method for purifying solid products.
-
Column Chromatography: A versatile technique for separating complex mixtures.
Troubleshooting Guides
Aqueous Workup and Extraction
Q3: My product is soluble in the organic layer, but I'm having trouble removing benzotriazole.
Benzotriazole is weakly acidic and can be removed with a basic wash.
-
Protocol:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH).
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction | High concentration of polar compounds. | Add brine to the separatory funnel to help break the emulsion. |
| Product precipitates during basic wash | The product may be acidic or form an insoluble salt. | Use a weaker base like sodium bicarbonate instead of sodium hydroxide. |
Aqueous Workup Workflow
Recrystallization
Q4: I am having difficulty finding a suitable solvent for recrystallization.
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Common Solvents for Benzotriazole Derivatives:
-
Ethanol
-
Isopropanol
-
Acetone
-
Ethyl acetate/Hexane (B92381) mixture
-
Toluene
-
Water (for more polar compounds)[4]
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is impure. | Try a lower boiling point solvent. Add a small amount of a co-solvent in which the compound is less soluble. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent. Add an anti-solvent (a solvent in which the product is insoluble) dropwise. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Low recovery after recrystallization. | The product is too soluble in the solvent even at low temperatures. Premature crystallization during hot filtration. | Use a minimal amount of hot solvent. Cool the solution slowly and then in an ice bath to maximize crystal formation. Preheat the filtration apparatus. |
Recrystallization Troubleshooting Logic
Column Chromatography
Q5: My product is streaking on the TLC plate and I'm getting poor separation in the column.
Streaking and poor separation are often due to the basic nature of the aminomethylated products interacting with the acidic silica (B1680970) gel.
-
Solutions:
-
Add a basic modifier to the eluent: Adding a small amount of triethylamine (B128534) (TEA) or ammonia (B1221849) to the mobile phase (typically 0.1-1%) can neutralize the acidic sites on the silica gel and improve peak shape.[5]
-
Use an alternative stationary phase: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
-
Optimize the solvent system: A gradient elution from a non-polar to a more polar solvent system can improve separation. Common solvent systems for benzotriazole derivatives include ethyl acetate/hexane and dichloromethane (B109758)/methanol.
-
Quantitative Data: Flash Chromatography of N-substituted Benzotriazoles
| Product Type | Eluent System | Typical Rf | Notes |
| N-Arylaminomethylbenzotriazole | Ethyl Acetate / Hexane (1:4 to 1:1) | 0.2 - 0.4 | Gradient elution may be necessary. |
| N-Alkylaminomethylbenzotriazole | Dichloromethane / Methanol (99:1 to 95:5) | 0.3 - 0.5 | Addition of 0.5% TEA is often beneficial. |
| N-Acylaminomethylbenzotriazole | Ethyl Acetate / Hexane (1:2 to 2:1) | 0.2 - 0.5 | Generally less basic and chromatograph well on silica. |
Experimental Protocols
Protocol 1: Purification of a Basic N-Arylaminomethylbenzotriazole by Flash Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in a solvent system of 20% ethyl acetate in hexane.
-
Visualize the spots under UV light.
-
If streaking is observed, prepare a new developing solvent containing 0.5% triethylamine and re-run the TLC.
-
-
Column Preparation:
-
Choose an appropriately sized glass column and pack it with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane with 0.5% TEA).
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dry silica onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 40%) containing 0.5% TEA.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.
-
Flash Chromatography Protocol Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society [jcchems.com]
- 3. Modular Synthesis of N-Vinyl Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
how to remove benzotriazole byproduct from reaction mixture
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on effectively removing benzotriazole (B28993) and its derivatives (e.g., HOBt) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is benzotriazole and why must it be removed from a reaction mixture?
A1: Benzotriazole (BtH) and its derivatives, such as 1-Hydroxybenzotriazole (HOBt), are frequently used as coupling additives in chemical reactions, most notably in peptide synthesis.[1][2] They enhance reaction efficiency and suppress side reactions like racemization.[2] Upon reaction completion, these reagents transform into byproducts that co-exist with the desired product and must be removed during the purification process to ensure the final product's purity.[1]
Q2: What are the key chemical properties of benzotriazole relevant to its removal?
A2: Understanding the properties of benzotriazole is crucial for selecting an appropriate purification strategy. It is a weak acid with a pKa around 8.2-8.37.[1] This acidic nature is the primary property exploited for its removal via acid-base extraction. Benzotriazole is a solid that is fairly soluble in water and a wide range of organic solvents like ethanol, chloroform, and DMF, a factor that is critical when considering purification by recrystallization or chromatography.[1]
Q3: What are the most common methods for removing benzotriazole byproducts?
A3: The selection of a removal method depends on the properties of the desired product, the solvent used, and the scale of the reaction. The most prevalent techniques include:
-
Aqueous Workup/Liquid-Liquid Extraction: This method leverages the acidic nature of benzotriazole to separate it from neutral or basic products.[1]
-
Recrystallization: This technique is effective when there is a significant difference in solubility between the desired product and the benzotriazole byproduct in a specific solvent system at varying temperatures.[1][3][4]
-
Chromatography: Methods such as flash column chromatography, preparative HPLC, and Solid-Phase Extraction (SPE) are powerful tools for separating compounds based on their differential adsorption to a stationary phase.[1][5][6]
-
Adsorption: Materials like activated carbon can be used to adsorb benzotriazole from a solution, which is particularly useful for decolorization or removing trace impurities.[1][7]
Q4: Is benzotriazole considered hazardous?
A4: Benzotriazole is recognized as an environmental contaminant due to its persistence and incomplete removal in conventional wastewater treatment plants.[1] While it has low acute toxicity to humans, it can cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn when handling benzotriazole and its derivatives.
Troubleshooting Guide
Problem 1: My desired product is water-soluble, which complicates removal by aqueous extraction.
-
Solution: When the target compound is highly soluble in water, a standard basic wash is not feasible. Consider these alternatives:
-
Solid-Phase Extraction (SPE): This is a highly effective alternative. A carefully selected SPE cartridge (e.g., mixed-mode cation exchange) can retain the desired product while allowing the benzotriazole byproduct to be washed away, or vice-versa.[1]
-
Preparative HPLC: Reverse-phase HPLC is a high-resolution technique ideal for purifying polar, water-soluble compounds and separating them from impurities.[1]
-
Recrystallization: If a suitable non-aqueous or mixed-solvent system can be identified where the product and byproduct have different solubility profiles at different temperatures, recrystallization is a powerful, non-aqueous purification method.[1]
-
Problem 2: Benzotriazole is still present in my organic layer after washing with a basic solution (e.g., NaHCO₃).
-
Potential Cause 1: Insufficient Base. The amount of base used may not have been enough to deprotonate all the benzotriazole, especially if the reaction was conducted on a large scale.
-
Solution: Perform additional washes with the basic solution. Monitor the removal of the byproduct by TLC or LC-MS after each wash.
-
-
Potential Cause 2: Insufficient Mixing. The two phases (organic and aqueous) may not have been mixed vigorously enough for the extraction to be efficient.
-
Solution: Ensure thorough mixing during the extraction process to maximize the surface area between the two phases.
-
-
Potential Cause 3: pH of the Aqueous Layer. The pH of the aqueous layer might not be high enough to effectively deprotonate the weakly acidic benzotriazole (pKa ~8.2).
-
Solution: Use a slightly stronger base, such as 1M sodium carbonate (Na₂CO₃), or check the pH of the aqueous layer after extraction to ensure it is sufficiently basic (pH > 9).
-
Problem 3: My product and the benzotriazole byproduct co-elute during column chromatography.
-
Solution: Optimizing the chromatographic conditions is key.
-
Solvent System: Experiment with different solvent systems. A gradient elution, where the polarity of the mobile phase is changed over time, can often resolve compounds that co-elute in an isocratic (constant polarity) system.[8]
-
Stationary Phase: If using silica (B1680970) gel, consider switching to a different stationary phase, such as alumina (B75360) or a reverse-phase C18 silica, which will alter the elution order based on different interaction mechanisms.
-
Data on Removal Efficiency
The efficiency of benzotriazole removal can vary significantly based on the method and the matrix from which it is being removed. The following table summarizes quantitative data from various studies.
| Method/Process | Matrix | Compound(s) | Removal Efficiency (%) | Source |
| Adsorption (in DWTPs) | Drinking Water | 1H-Benzotriazole | 50.1% | [9] |
| Adsorption (in DWTPs) | Drinking Water | 5-Methyl-1H-benzotriazole | 70.0% | [9] |
| Adsorption (in DWTPs*) | Drinking Water | 5-Chloro-1H-benzotriazole | 75.7% | [9] |
| Integrated WWTP** Process | Wastewater | Benzotriazole UV Stabilizers | 89.7% - 99.7% | [10] |
| Organic Solid Sedimentation | Wastewater | Benzotriazole UV Stabilizers | 96.3% | [10] |
*DWTPs: Drinking Water Treatment Plants **WWTP: Wastewater Treatment Plant
Experimental Protocols
Protocol 1: Removal by Aqueous Acid-Base Extraction
This protocol is suitable for neutral or basic water-insoluble products.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1M sodium carbonate (Na₂CO₃) solution.
-
Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 3-5) two more times to ensure complete removal.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Removal by Recrystallization
This protocol is based on the purification of benzotriazole itself and can be adapted for the removal of benzotriazole from a desired product, provided a suitable solvent is found.
-
Solvent Selection: Identify a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while benzotriazole has the opposite solubility profile (or remains soluble at all temperatures). Water is often a good starting point.[4]
-
Dissolution: Dissolve the crude product in a minimum amount of the chosen solvent at its boiling point.
-
Decolorization (Optional): If colored impurities are present, add a small amount of decolorizing charcoal and boil for a few minutes.[4]
-
Hot Filtration: Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Seeding with a pure crystal of the desired product can help induce crystallization.[4]
-
Cooling: Once crystals have formed, chill the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.
Method Selection Workflow
The following diagram provides a logical workflow to help in selecting the most appropriate method for removing benzotriazole byproducts.
Caption: Decision tree for selecting a benzotriazole byproduct removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pharmacyinfoline.com [pharmacyinfoline.com]
- 5. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Occurrence and removal of benzotriazole and benzothiazole in drinking water treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Occurrence and removal of benzotriazole ultraviolet stabilizers in a wastewater treatment plant in China - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction temperature for 1H-Benzotriazole-1-methanol stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Benzotriazole-1-methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, handling, and stability analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The established optimal reaction temperature for the synthesis of this compound from 1H-Benzotriazole and formaldehyde (B43269) is 25°C.[1] This temperature provides a high yield (approximately 94%) of the desired product.[1]
Q2: What is the thermal stability of this compound?
A2: this compound is thermally stable up to its melting point, which is in the range of 148-152°C.[1] Thermal decomposition begins to occur shortly after melting.
Q3: What are the primary uses of this compound in research and development?
A3: this compound is primarily used as a corrosion inhibitor for iron in acidic media and as a reactive oxygen scavenger. It also serves as a reactant in the synthesis of various more complex molecules, including potential glycosidase inhibitors and antitumor agents.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and handling of this compound.
Low Product Yield
Q: I am experiencing a significantly lower yield than the reported 94%. What are the potential causes?
A: Low yield can be attributed to several factors. Refer to the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Maintain the reaction temperature at a constant 25°C. Deviations can lead to incomplete reactions or the formation of side products. |
| Impure Starting Materials | Ensure the 1H-Benzotriazole and formaldehyde solution are of high purity. Impurities in the starting materials can interfere with the reaction. |
| Inadequate Mixing | Ensure continuous and efficient stirring throughout the reaction to ensure homogeneity. |
| Incorrect Stoichiometry | Use equimolar amounts of 1H-Benzotriazole and formaldehyde as specified in the protocol. |
| Loss during Workup | Minimize product loss during filtration and washing steps. Ensure the wash solvent is cold to reduce the solubility of the product. |
Product Impurity
Q: My final product shows impurities in analytical tests (e.g., NMR, LC-MS). What are the likely impurities and how can I avoid them?
A: Impurities can arise from side reactions or incomplete reactions. The following table outlines potential impurities and mitigation strategies.
| Potential Impurity | Potential Cause | Prevention and Removal |
| Unreacted 1H-Benzotriazole | Incomplete reaction due to suboptimal temperature, insufficient reaction time, or poor mixing. | Ensure the reaction is run at 25°C for the recommended time with efficient stirring. Recrystallization of the final product from a suitable solvent system (e.g., tetrahydrofuran (B95107)/ether) can remove unreacted starting material.[1] |
| Bis(1H-benzotriazol-1-yl)methane | Reaction of this compound with another molecule of 1H-Benzotriazole, potentially favored at higher temperatures. | Maintain the reaction temperature strictly at 25°C. Add the formaldehyde solution slowly to the 1H-Benzotriazole solution to avoid localized high concentrations. |
| Polymeric byproducts | Polymerization of formaldehyde, especially under non-optimal pH or temperature conditions. | Use a fresh, high-quality formaldehyde solution and maintain the recommended reaction temperature. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
1H-Benzotriazole (10 g, 83.94 mmol)
-
37% Formaldehyde aqueous solution (6.81 mL, 83.94 mmol)
-
Ether
-
Cold Tetrahydrofuran (THF)
Procedure:
-
Dissolve 10 g of 1H-Benzotriazole in 6.81 mL of 37% formaldehyde aqueous solution in a suitable reaction vessel.
-
Adjust the temperature of the mixture to 25°C while stirring.
-
Continue stirring at 25°C for 5 minutes. The mixture will solidify.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product and wash it with ether.
-
Grind the resulting solid in cold tetrahydrofuran and filter again to purify.
-
Dry the final product under vacuum.
Thermal Stability Analysis using TGA-DSC
This is a general protocol for analyzing the thermal stability of this compound.
Instrumentation:
-
Simultaneous Thermal Analyzer (TGA-DSC)
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or platinum crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the analyzer.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Determine the onset of decomposition from the TGA curve and any thermal events (e.g., melting) from the DSC curve.
-
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
References
stability of 1H-Benzotriazole-1-methanol in acidic vs. basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Benzotriazole-1-methanol. The information focuses on the stability of this compound under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a derivative of benzotriazole (B28993) with a hydroxymethyl group attached to one of the nitrogen atoms of the triazole ring. It is primarily used as a corrosion inhibitor, particularly for iron in aerated acidic media, and as a reactive oxygen scavenger. It also serves as a reagent in various organic syntheses.
Q2: What is the general stability of this compound in solution?
A2: While specific quantitative stability data for this compound across a wide pH range is limited in publicly available literature, the stability is influenced by the N-hydroxymethyl functional group. Such compounds can be susceptible to degradation, particularly under basic conditions. Its effectiveness as a corrosion inhibitor in acidic media suggests a degree of stability in such environments.
Q3: What are the likely degradation products of this compound in acidic or basic solutions?
A3: Based on the general chemistry of N-hydroxymethyl compounds, the primary degradation pathway is likely a retro-Mannich type reaction (a retro-amidoalkylation). This would lead to the formation of 1H-Benzotriazole and formaldehyde (B43269).
Q4: How can I monitor the degradation of this compound in my experiments?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for monitoring the degradation of this compound. A stability-indicating method should be developed to separate the parent compound from its potential degradation products (1H-Benzotriazole and formaldehyde).
Troubleshooting Guides
Issue 1: Inconsistent results in experiments involving this compound solutions.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in the experimental medium. | - Prepare fresh solutions of this compound immediately before use. - If the medium is basic, consider lowering the pH if the experimental conditions allow. - Analyze the solution by HPLC to check for the presence of degradation products like 1H-Benzotriazole. |
| Precipitation of the compound. | - Ensure the solvent has sufficient solubilizing power for this compound at the desired concentration. - Visually inspect solutions for any particulate matter before use. |
Issue 2: Unexpected side-reactions in synthetic procedures using this compound.
| Possible Cause | Troubleshooting Steps |
| In situ generation of formaldehyde from the degradation of this compound. | - If the reaction is performed under basic conditions, be aware that formaldehyde may be generated and could participate in side-reactions. - Consider using an alternative reagent if formaldehyde interferes with the desired transformation. |
| Reaction with acidic or basic reagents. | - Evaluate the compatibility of all reagents with this compound at the reaction temperature. - A small-scale pilot reaction can help identify potential stability issues. |
Experimental Protocols
Protocol for Assessing the Chemical Stability of this compound
This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound under acidic and basic conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions (pH 4, 7, and 9)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic bath
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Sample Preparation for Stability Studies:
-
Acidic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Condition: Mix 1 mL of the stock solution with 9 mL of purified water.
-
Buffer Solutions: Prepare samples in pH 4, 7, and 9 buffers similarly.
4. Incubation:
-
Incubate all prepared samples at a controlled temperature (e.g., 40°C) in a thermostatic bath.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately neutralize the acidic and basic samples before analysis.
5. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
The mobile phase and column should be selected to achieve good separation between this compound and 1H-Benzotriazole.
-
Monitor the decrease in the peak area of this compound and the increase in the peak area of any degradation products over time.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½) under each condition.
Data Presentation
Table 1: Hypothetical Stability Data for this compound at 40°C
| Condition | pH | Time (hours) | % this compound Remaining |
| 0.1 M HCl | 1 | 24 | >95% |
| Buffer | 4 | 24 | >98% |
| Water | 7 | 24 | ~90% |
| Buffer | 9 | 24 | <70% |
| 0.1 M NaOH | 13 | 24 | <20% |
| Note: This table presents expected trends based on the chemistry of N-hydroxymethyl compounds. Actual experimental data is required for accurate stability assessment. |
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Workflow for stability testing of this compound.
preventing side reactions of 1H-Benzotriazole-1-methanol with sensitive functional groups
Welcome to the technical support center for 1H-Benzotriazole-1-methanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing side reactions with sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (Bsm-OH), also known as 1-(Hydroxymethyl)benzotriazole, is a stable, crystalline solid.[1] It is primarily used as a safe and convenient reagent for the in situ generation of anhydrous formaldehyde (B43269) in organic solvents.[1][2] This makes it a valuable tool for hydroxymethylation reactions and for introducing the aminomethyl group, often used for N-protection of sensitive amines.
Q2: What is the reactive species generated from Bsm-OH?
A2: In the presence of an acid or upon heating, Bsm-OH can lose water to form a reactive N-acyliminium ion equivalent. This electrophilic intermediate readily reacts with nucleophiles. The benzotriazole (B28993) moiety is an excellent leaving group, facilitating these reactions.
Q3: Is Bsm-OH stable under general laboratory conditions?
A3: Yes, this compound is a solid with a melting point of 150-152 °C and is generally stable under standard storage conditions (cool, dry place).[3] However, it can react under acidic or basic conditions or in the presence of strong nucleophiles.
Q4: Can Bsm-OH react with functional groups other than amines?
A4: Yes. Due to its ability to act as an electrophile precursor, Bsm-OH and its derivatives can react with a variety of nucleophiles. While its most common application involves amines, potential side reactions can occur with other sensitive groups such as thiols, alcohols, and activated aromatic rings. N-acylbenzotriazoles, related derivatives, are known to be effective acylating agents for S-acylation (thiols) and O-acylation (alcohols), suggesting that Bsm-OH could participate in analogous alkylation reactions.
Troubleshooting Guide: Side Reactions with Sensitive Functional Groups
Issue 1: Multiple Additions to Primary and Secondary Amines
Question: I am trying to protect a primary amine to form a mono-adduct (R-NH-CH₂-Bt), but I am observing significant formation of a bis-adduct ((Bt-CH₂)₂-N-R) and other side products. How can I prevent this?
Answer: The reaction of Bsm-OH (or benzotriazole/formaldehyde) with primary amines is highly dependent on stoichiometry. Using an incorrect molar ratio is the most common cause of side product formation. The formation of mono-adducts, bis-adducts, and methylene-bridged aminals is a known issue.[2][4][5]
Solutions:
-
Control Stoichiometry: To favor the formation of the 1:1:1 adduct (BtCH₂NHR), use a strict 1:1 molar ratio of your amine to Bsm-OH. An excess of Bsm-OH will lead to the 2:2:1 adduct ((BtCH₂)₂NR).[4][5]
-
Consider Steric Hindrance: Amines with significant steric hindrance are more likely to form the mono-adduct (BtCH₂NHR) exclusively.[5] For less hindered amines, precise stoichiometric control is critical.
-
Solvent Choice: Reactions are often performed in aqueous media or polar aprotic solvents. The solvent can influence the product distribution.[5] Consider screening solvents like THF, Dioxane, or Acetonitrile.
-
Temperature Control: Perform the reaction at room temperature or below to minimize side reactions.
Troubleshooting Flowchart for Amine Reactions
Caption: Troubleshooting workflow for amine mono-alkylation.
Table 1: Influence of Stoichiometry on Product Distribution (Illustrative)
| Molar Ratio (Amine:BtH:CH₂O) | Primary Amine Type | Predominant Product | Expected Yield |
| 1 : 1 : 1 | Unhindered | Mono-adduct (BtCH₂NHR) | Moderate to High |
| 1 : 2 : 2 | Unhindered | Bis-adduct ((BtCH₂)₂NR) | High |
| 2 : 2 : 3 | Unhindered | Aminal ((RNHCH₂)₂CH₂) | High |
| 1 : 1 : 1 | Hindered (e.g., t-BuNH₂) | Mono-adduct (BtCH₂NHR) | High (Exclusive) |
| (Note: This table is based on qualitative descriptions from literature and serves to illustrate the principle of stoichiometric control.[4][5]) |
Issue 2: Unwanted Reactions with Alcohols or Thiols
Question: My molecule contains a hydroxyl (-OH) or thiol (-SH) group, and I am observing loss of starting material and formation of an unknown byproduct when using Bsm-OH. Is the reagent reacting with these groups?
Answer: Yes, this is a potential side reaction. The electrophilic intermediate generated from Bsm-OH can be trapped by other nucleophiles present in the molecule, such as alcohols and thiols, leading to O-alkylation (ether formation) or S-alkylation (thioether formation), respectively. Thiol groups are generally more nucleophilic than hydroxyl groups and may react more readily.
Solutions:
-
Use a Protective Group: The most robust solution is to protect the sensitive hydroxyl or thiol group before introducing Bsm-OH. Common protecting groups include silyl (B83357) ethers (e.g., TBDMS) for alcohols or thioacetals for thiols.
-
pH Control: Avoid acidic conditions, which promote the formation of the reactive electrophile. Running the reaction under neutral or slightly basic conditions may suppress this side reaction.
-
Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired reaction with the amine to proceed. This can help improve chemoselectivity.
-
Alternative Reagents: If side reactions persist, consider alternative N-protection strategies that are orthogonal to hydroxyl and thiol groups, such as Boc or Cbz protection.
Reaction Pathway Diagram
Caption: Competing reactions of the Bsm-OH intermediate.
Issue 3: Instability with Carboxylic Acids
Question: Can I use Bsm-OH in the presence of a free carboxylic acid (-COOH)?
Answer: Caution is advised. While less nucleophilic than amines, the carboxylate anion (formed under basic conditions) or the carboxylic acid itself could potentially react with the Bsm-OH intermediate to form an unstable ester (Bt-CH₂-O-C(O)-R). More importantly, the acidic nature of the carboxylic acid can catalyze the decomposition of Bsm-OH, potentially leading to undesired side reactions or polymerization of the generated formaldehyde.
Solutions:
-
Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before performing the reaction with Bsm-OH. The ester can be hydrolyzed at a later stage.
-
Use a Non-Nucleophilic Base: If the presence of a base is required for the primary reaction, use a hindered, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine) to minimize the formation of the carboxylate anion.
-
Run as Carboxylate Salt: If possible, convert the carboxylic acid to a salt using a cation that makes it less reactive (e.g., a quaternary ammonium (B1175870) salt) before the reaction.
Experimental Protocols
Protocol: Selective Mono-N-protection of a Primary Amine
This protocol is a generalized procedure for the selective protection of a sterically unhindered primary amine where controlling stoichiometry is critical.
Materials:
-
Primary amine (1.0 eq)
-
This compound (Bsm-OH) (1.0 eq)
-
Anhydrous Dioxane or Tetrahydrofuran (THF)
-
Stirring apparatus and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous dioxane or THF (approx. 0.1-0.5 M concentration).
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in the same solvent. Add this solution dropwise to the stirred amine solution at room temperature over 15-30 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove any unreacted benzotriazole or acidic impurities.
-
Wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure N-(benzotriazol-1-ylmethyl)amine product.
Success Criteria:
-
TLC/LC-MS: Disappearance of the starting amine and appearance of a major new spot/peak corresponding to the desired product mass.
-
Yield: A successful reaction should provide the mono-adduct in high yield (>80%) with minimal formation of the bis-adduct.
References
- 1. A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles [organic-chemistry.org]
- 2. scbt.com [scbt.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Reactions Using 1H-Benzotriazole-1-methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up chemical reactions involving 1H-Benzotriazole-1-methanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory, pilot-plant, and manufacturing scales.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concerns during the scale-up of reactions involving this compound revolve around the thermal stability of the compound and the handling of its precursors, 1H-Benzotriazole and formaldehyde (B43269). Key considerations include:
-
Exothermic Reaction: The formation of this compound from 1H-Benzotriazole and formaldehyde is an exothermic reaction. On a larger scale, heat dissipation becomes less efficient, increasing the risk of a thermal runaway.[1] Proper temperature control and monitoring are crucial.
-
Thermal Stability: 1H-Benzotriazole itself can decompose upon heating, emitting toxic fumes of nitrogen oxides.[2] The thermal stability of this compound under process conditions should be carefully evaluated to prevent decomposition.
-
Handling of Formaldehyde: Formaldehyde is a volatile and toxic substance, classified as a carcinogen.[3] Handling large quantities of aqueous formaldehyde (formalin) requires specialized equipment and ventilation to minimize exposure.[4][5]
-
Dust Explosion Hazard: 1H-Benzotriazole is a combustible solid and its dust can form explosive mixtures with air.[2] When handling large quantities of the solid, appropriate measures to prevent dust accumulation and ignition sources are necessary.
Q2: What are the common impurities or byproducts to expect during the synthesis of this compound at scale?
A2: During the scale-up of this compound synthesis, several impurities and byproducts can form, impacting product purity and yield. These may include:
-
Unreacted Starting Materials: Residual 1H-Benzotriazole and formaldehyde may remain.
-
Polymeric Byproducts: Formaldehyde can self-polymerize, especially under certain pH and temperature conditions, to form paraformaldehyde.[6]
-
N,N'-methylenebis(1H-benzotriazole): Reaction of this compound with another molecule of 1H-Benzotriazole can lead to the formation of this byproduct.
-
Isomeric Byproducts: Although the reaction predominantly yields the 1-substituted product, trace amounts of the 2-substituted isomer may be formed.
Q3: How does the choice of solvent impact the scale-up of this reaction?
A3: The choice of solvent is critical for a successful and safe scale-up. Key factors to consider include:
-
Solubility: The solvent must effectively dissolve 1H-Benzotriazole at the reaction temperature to ensure a homogeneous reaction mixture.
-
Boiling Point: A solvent with a suitable boiling point can aid in temperature control through reflux cooling. However, a solvent that is too volatile can lead to pressure build-up in a closed system.
-
Reaction with Formaldehyde: Some solvents, like certain alcohols, can react with formaldehyde to form hemiacetals or acetals, potentially reducing the availability of formaldehyde for the main reaction.
-
Work-up and Isolation: The solvent should allow for easy isolation of the product, whether through crystallization, precipitation, or extraction. The solubility of this compound in the chosen solvent at different temperatures is a key parameter for developing an efficient crystallization process.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Poor Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor reaction progress by a suitable analytical technique (e.g., HPLC, TLC). Consider extending the reaction time or cautiously increasing the temperature after a thorough thermal hazard assessment. |
| Side reactions consuming starting materials. | Optimize reaction conditions (temperature, pH, addition rate) to minimize byproduct formation. Ensure the quality of starting materials. | |
| Product Purity Issues | Inefficient purification or crystallization. | Re-evaluate the crystallization solvent and cooling profile. Consider a re-slurry or second crystallization step. Analyze impurities to understand their nature and select an appropriate purification method. |
| Presence of colored impurities. | Treat the solution with activated carbon before crystallization. Ensure the reaction is performed under an inert atmosphere if oxidation is a concern. | |
| Difficulty with Product Isolation/Filtration | Fine particle size leading to slow filtration. | Optimize crystallization conditions to promote the growth of larger crystals. This can include slower cooling rates, seeding, and controlled agitation. |
| "Oiling out" of the product instead of crystallization. | Ensure the chosen solvent system is appropriate. The product should be significantly less soluble at lower temperatures. Consider using a solvent mixture. | |
| Exotherm Control Issues | Inadequate cooling capacity for the scale of the reaction. | Reduce the addition rate of the limiting reagent. Lower the jacket temperature. Ensure good mixing to improve heat transfer to the reactor walls. Re-evaluate the process in a reaction calorimeter to determine the heat of reaction and required cooling capacity.[1] |
| Rapid, uncontrolled temperature rise. | Implement a semi-batch process where one reactant is added slowly to control the reaction rate and heat generation.[7] Have an emergency quenching plan in place. |
Quantitative Data Summary
Table 1: Reaction Parameters at Different Scales (Illustrative)
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Manufacturing Scale (100 kg) |
| 1H-Benzotriazole (molar eq.) | 1.0 | 1.0 | 1.0 |
| Formaldehyde (37% aq.) (molar eq.) | 1.0 - 1.1 | 1.0 - 1.05 | 1.0 - 1.02 |
| Solvent | Water or THF | Water | Water |
| Reaction Temperature (°C) | 20 - 40 | 30 - 50 | 40 - 60 |
| Addition Time | N/A (Batch) | 1 - 2 hours | 4 - 6 hours |
| Reaction Time (after addition) | 1 - 3 hours | 2 - 4 hours | 3 - 5 hours |
| Typical Yield (%) | 90 - 95 | 85 - 92 | 80 - 90 |
| Typical Purity (%) | >98 | >98 | >97 |
Note: The data in this table is illustrative and should be optimized for each specific process.
Experimental Protocols
1. Laboratory-Scale Synthesis of this compound
-
Materials:
-
1H-Benzotriazole (10.0 g, 83.9 mmol)
-
Formaldehyde (37% in water, 6.8 mL, 83.9 mmol)
-
Deionized water (50 mL)
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1H-Benzotriazole in deionized water.
-
Slowly add the formaldehyde solution to the stirred mixture at room temperature.
-
Stir the reaction mixture for 2 hours. A white precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum at 40-50°C to a constant weight.
-
2. Pilot-Scale Synthesis of this compound (Semi-Batch Process)
-
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
Circulating bath for reactor temperature control.
-
-
Materials:
-
1H-Benzotriazole (1.0 kg, 8.39 mol)
-
Formaldehyde (37% in water, 0.68 L, 8.39 mol)
-
Deionized water (5 L)
-
-
Procedure:
-
Charge the reactor with 1H-Benzotriazole and deionized water.
-
Start agitation and heat the mixture to 40°C to ensure complete dissolution.
-
Set the reactor jacket temperature to 35°C.
-
Slowly add the formaldehyde solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 40-45°C. The reaction is exothermic, so the addition rate may need to be adjusted to control the temperature.[1]
-
After the addition is complete, stir the mixture at 45°C for an additional 2 hours.
-
Cool the reactor contents to 5-10°C over 1-2 hours to induce crystallization.
-
Hold at 5-10°C for at least 1 hour to ensure complete crystallization.
-
Isolate the product by filtration and wash with cold deionized water.
-
Dry the product in a vacuum oven at 50-60°C.
-
Visualizations
Caption: A typical workflow for the safe scale-up of this compound synthesis.
Caption: A decision tree for troubleshooting common issues during scale-up.
References
- 1. smeng.ucsd.edu [smeng.ucsd.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. researchgate.net [researchgate.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. depts.washington.edu [depts.washington.edu]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. icheme.org [icheme.org]
Technical Support Center: Managing Moisture-Sensitive Reactions with In Situ Formaldehyde Generation
Welcome to the technical support center for handling moisture-sensitive reactions involving the in situ generation of formaldehyde (B43269). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for in situ generation of formaldehyde for moisture-sensitive reactions?
A1: The most common methods involve the depolymerization of paraformaldehyde and the decomposition of dimethyl sulfoxide (B87167) (DMSO). Paraformaldehyde, a solid polymer of formaldehyde, can be depolymerized thermally or under basic/acidic conditions to release formaldehyde gas directly into the reaction mixture.[1][2][3] DMSO can serve as a formaldehyde surrogate, generating it in situ under oxidative or thermal conditions.[4] Hexamethylenetetramine (HMTA) is another alternative that can generate formaldehyde and ammonia (B1221849) upon heating.[4]
Q2: Why is in situ generation of formaldehyde preferred for moisture-sensitive reactions over using aqueous formalin solutions?
A2: Aqueous formalin solutions, which are typically 37-40% formaldehyde in water, introduce significant amounts of water into the reaction system.[5] This can be detrimental to reactions involving water-sensitive reagents or intermediates, such as organometallics or certain enolates. In situ generation from sources like paraformaldehyde allows for the production of anhydrous formaldehyde, thereby preserving the integrity of the moisture-sensitive components of the reaction.[6]
Q3: What are the main byproducts to be aware of when generating formaldehyde in situ?
A3: When using paraformaldehyde, incomplete depolymerization can leave solid polymer in the reaction. Prolonged heating or strongly basic conditions can lead to the Cannizzaro reaction, where formaldehyde disproportionates into methanol (B129727) and formic acid.[7][8] When using DMSO as a source, byproducts can include dimethyl sulfide (B99878) (DMS). The specific byproducts will depend on the chosen method and reaction conditions.[4]
Q4: How does residual moisture impact reactions involving in situ generated formaldehyde?
A4: While the goal of in situ generation is to minimize water, trace amounts can still have an impact. Water can react with formaldehyde to form methylene (B1212753) glycol (formalin), which may alter its reactivity.[9][10] In some cases, water is necessary for the depolymerization of paraformaldehyde through hydrolysis.[1] However, excess water can promote side reactions like the Cannizzaro reaction or react with moisture-sensitive reagents in the primary reaction.[7]
Q5: Can I quantify the amount of formaldehyde generated in situ?
A5: Yes, quantification is possible though challenging. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.[11][12] These methods often involve derivatization of the formaldehyde with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable product that can be easily analyzed.[13]
Troubleshooting Guides
Issue 1: Paraformaldehyde fails to depolymerize or dissolves poorly.
| Possible Cause | Suggested Solution |
| Insufficient Temperature | Most paraformaldehyde depolymerization protocols require heating to around 60°C.[14] Ensure your reaction temperature is adequate. For some applications, higher temperatures may be needed, but be cautious of byproduct formation.[2] |
| Incorrect pH | Depolymerization is catalyzed by both acid and base.[2] For base-catalyzed depolymerization, a few drops of a base like sodium hydroxide (B78521) (NaOH) can be added to facilitate the process.[1] |
| Poor Quality Paraformaldehyde | Paraformaldehyde is a polymer with varying chain lengths.[15] Older or improperly stored paraformaldehyde may be more difficult to depolymerize. Use a high-quality, dry source of paraformaldehyde. |
| Inadequate Mixing | Ensure efficient stirring to keep the solid paraformaldehyde suspended in the reaction medium to facilitate depolymerization. |
Issue 2: Low yield or formation of unexpected byproducts in the main reaction.
| Possible Cause | Suggested Solution |
| Side Reactions of Formaldehyde | Under basic conditions, the Cannizzaro reaction can consume formaldehyde.[7] Consider buffering the reaction mixture or using a non-basic method for depolymerization if possible. |
| Reaction with Trace Water | If your reagents are highly moisture-sensitive, ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., using Schlenk line techniques).[16][17] |
| Incorrect Rate of Formaldehyde Generation | The rate of formaldehyde generation should ideally match the rate of its consumption by the main reaction. If generation is too slow, it may be the rate-limiting step. If too fast, it could lead to side reactions. Adjust the temperature or catalyst concentration to control the depolymerization rate. |
| Reactivity of Formaldehyde Surrogate | If using an alternative like DMSO, the conditions required for formaldehyde generation (e.g., high temperature) might be incompatible with your primary reactants. |
Issue 3: Inconsistent results between batches.
| Possible Cause | Suggested Solution |
| Variability in Paraformaldehyde | The degree of polymerization can vary between batches of paraformaldehyde, affecting the depolymerization rate.[15] Standardize the source and lot of your paraformaldehyde if possible. |
| Atmospheric Moisture | Fluctuations in ambient humidity can affect the water content in your reaction. Always use dry glassware and an inert atmosphere for moisture-sensitive reactions.[16][17] |
| Temperature Control | Small variations in temperature can significantly impact the rate of formaldehyde generation and the rates of side reactions. Use a reliable method for temperature control. |
Quantitative Data Summary
Table 1: Comparison of In Situ Formaldehyde Generation Methods
| Method | Source | Typical Conditions | Advantages | Disadvantages |
| Thermal Depolymerization | Paraformaldehyde | Heat to >60°C in a suitable solvent[14] | Simple, avoids aqueous media | Requires heating, potential for side reactions at high temperatures[2] |
| Base-Catalyzed Depolymerization | Paraformaldehyde | Heat with a catalytic amount of base (e.g., NaOH)[1] | Faster than thermal depolymerization alone | Base can interfere with the primary reaction, risk of Cannizzaro reaction[7] |
| DMSO Decomposition | Dimethyl Sulfoxide (DMSO) | Acidic or thermal conditions[4] | DMSO is a common solvent, can act as both solvent and reagent | Can require harsh conditions, potential for sulfur-containing byproducts[4] |
| HMTA Decomposition | Hexamethylenetetramine (HMTA) | Heating[4] | Solid, stable source | Co-generates ammonia, which can act as a nucleophile[4] |
Experimental Protocols
Protocol 1: General Procedure for In Situ Formaldehyde Generation from Paraformaldehyde (Thermal Method)
Caution: Formaldehyde is toxic and a suspected carcinogen. Paraformaldehyde powder is a respiratory irritant. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][18]
Materials:
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Source of inert gas (e.g., nitrogen or argon)
-
Anhydrous reaction solvent
-
Paraformaldehyde powder
-
Moisture-sensitive reactants
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 125°C overnight) and assembled hot under a flow of inert gas to prevent atmospheric moisture contamination.[16][17]
-
Reaction Setup: Assemble the three-neck flask with the condenser, thermometer, and a gas inlet. Maintain a positive pressure of inert gas throughout the experiment.
-
Charge the Flask: Add the paraformaldehyde and the anhydrous solvent to the flask under a positive flow of inert gas.
-
Add Reactants: Add any other non-moisture-sensitive reactants to the flask.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (typically >60°C) to initiate depolymerization. The mixture may appear cloudy as the paraformaldehyde is suspended.[5]
-
Addition of Moisture-Sensitive Reagents: Once the reaction temperature is stable and depolymerization has begun (the solution may start to clear), slowly add the moisture-sensitive reagent(s) via a syringe or dropping funnel.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature before quenching and proceeding with the appropriate work-up and purification steps.
Visualizations
Caption: Workflow for reactions with in situ formaldehyde.
Caption: Pathways for in situ formaldehyde generation.
References
- 1. Paraformaldehyde: why won't it dissolve? - IHC WORLD [ihcworld.com]
- 2. Sciencemadness Discussion Board - Depolymerization of old Formalin - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. Formaldehyde surrogates in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol: 4% Paraformaldehyde solution in PBS - Cellculture2 [cellculture2.altervista.org]
- 6. researchgate.net [researchgate.net]
- 7. Formaldehyde and its surrogates as a C1 platform for defossilised modern societies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00882D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Water-induced gaseous formaldehyde decomposition using ruthenium organic crystalline particles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 11. Approaches to Formaldehyde Measurement: From Liquid Biological Samples to Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Paraformaldehyde - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. molan.wdfiles.com [molan.wdfiles.com]
- 18. dermnetnz.org [dermnetnz.org]
Technical Support Center: Work-up Procedures for Quenching 1H-Benzotriazole-1-methanol Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the effective work-up and quenching of reactions involving 1H-Benzotriazole-1-methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of reactions utilizing this compound, a versatile reagent for introducing a hydroxymethyl or aminomethyl group.
| Problem | Potential Cause | Recommended Solution |
| Persistent Benzotriazole (B28993) Contamination in Product | Incomplete removal of the benzotriazole byproduct during aqueous work-up. | Benzotriazole is weakly acidic and can be effectively removed with a basic wash. After quenching the reaction, wash the organic layer with a 1 M solution of sodium hydroxide (B78521) (NaOH). For sensitive substrates, a milder base like saturated sodium bicarbonate solution can be used, though multiple washes may be necessary. Ensure thorough mixing during the extraction. |
| Low Product Yield After Work-up | The desired product may have some solubility in the aqueous basic wash, leading to loss during extraction. | If your product has acidic functionalities, a strong basic wash might lead to its partial deprotonation and transfer into the aqueous layer. In such cases, use a weaker base like sodium bicarbonate or a dilute solution of a stronger base. Alternatively, acidify the aqueous layer after separation and back-extract with an organic solvent to recover any dissolved product. |
| Emulsion Formation During Extraction | High concentrations of benzotriazole salts or other charged species can lead to the formation of stable emulsions between the organic and aqueous layers. | To break up an emulsion, add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to separate the layers. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Difficulty in Removing Benzotriazole from Polar Products | If the desired product is highly polar, separation from the polar benzotriazole byproduct by standard extraction can be challenging. | In such cases, column chromatography is the most effective purification method. Use a polar stationary phase like silica (B1680970) gel and a suitable eluent system to separate the product from the benzotriazole. Monitoring the fractions by thin-layer chromatography (TLC) is crucial. |
| Unexpected Side Products | The reaction may not have gone to completion, or side reactions may have occurred. | Ensure the reaction is complete by TLC or LC-MS analysis before quenching. If side products are present, their removal will depend on their chemical nature. Purification by column chromatography is often the best approach to isolate the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a "work-up" in the context of a chemical reaction?
A1: A work-up is the series of steps performed after a chemical reaction is complete to isolate and purify the desired product from the reaction mixture. This typically involves quenching the reaction to stop it, followed by separation techniques like extraction, washing, drying, and finally purification methods such as chromatography or recrystallization.
Q2: Why is removing 1H-Benzotriazole and its byproducts important?
A2: 1H-Benzotriazole and its derivatives are often used as reagents or are formed as byproducts in reactions involving this compound. These compounds can interfere with subsequent reaction steps, complicate product characterization (e.g., in NMR spectroscopy), and may have undesirable biological activities. Therefore, their complete removal is crucial for obtaining a pure product.
Q3: What are the general principles for quenching a reaction involving this compound?
A3: The quenching procedure depends on the specific reaction conditions and reagents used. A common first step is to cool the reaction mixture in an ice bath to slow down the reaction rate. For reactions involving organometallic reagents or strong bases, a careful addition of a proton source like water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a typical quenching method.
Q4: Can you provide a standard work-up procedure for a hydroxymethylation reaction using this compound?
A4: A general procedure for the work-up of a hydroxymethylation reaction is as follows:
-
Quenching: Cool the reaction mixture to 0 °C and slowly add deionized water to quench any remaining reactive species.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Wash the organic layer with a 1 M solution of NaOH to remove the benzotriazole byproduct. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water and inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Q5: How should I approach the work-up of a Mannich reaction where this compound is used as a formaldehyde (B43269) source?
A5: For a Mannich reaction, after the reaction is deemed complete:
-
Quenching: The reaction can often be quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with a suitable organic solvent.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent and then concentrate it under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to separate the desired Mannich base from any unreacted starting materials and byproducts.
Experimental Protocols
Detailed Work-up Protocol for a Hydroxymethylation Reaction
This protocol outlines the steps following a hydroxymethylation reaction where a nucleophile is treated with this compound in the presence of a base.
Caption: Hydroxymethylation Reaction Work-flow.
Logical Diagram for Troubleshooting Benzotriazole Removal
This diagram illustrates the decision-making process when facing difficulties in removing benzotriazole byproducts.
Caption: Benzotriazole Removal Troubleshooting.
Technical Support Center: 1H-Benzotriazole-1-methanol Starting Material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Benzotriazole-1-methanol. The following sections address common issues related to impurity identification and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound starting material?
A1: Based on its common synthesis from 1H-Benzotriazole and formaldehyde (B43269), the most likely impurities include:
-
Unreacted Starting Materials: 1H-Benzotriazole and residual formaldehyde (which may exist as paraformaldehyde).
-
Isomeric Impurities: 2H-Benzotriazole-2-methanol, an isomer formed by the reaction of formaldehyde with the N2 position of the benzotriazole (B28993) ring.
-
Degradation Products: Thermal degradation can occur, especially if the material is heated above its melting point (approximately 150-152°C). Products of decomposition may include various nitrogen-containing compounds.
-
Residual Solvents: Solvents used during the synthesis and purification process (e.g., water, ether, tetrahydrofuran) may be present.[1]
Q2: How can I assess the purity of my this compound?
A2: The purity of this compound is typically assessed using a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.
Q3: What are the acceptable limits for these impurities?
A3: The acceptable limits for impurities depend on the specific requirements of your application. For pharmaceutical development, these limits are often guided by regulatory bodies such as the ICH. Below is a table of potential impurities and their plausible acceptance criteria for a high-purity starting material.
| Impurity Name | Chemical Structure | Plausible Acceptance Criteria |
| 1H-Benzotriazole | C₆H₅N₃ | ≤ 0.15% |
| Formaldehyde/Paraformaldehyde | (CH₂O)n | ≤ 0.1% |
| 2H-Benzotriazole-2-methanol | C₇H₇N₃O | ≤ 0.5% |
| Residual Solvents | Varies | As per ICH Q3C guidelines |
Q4: How should I store this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Avoid exposure to high temperatures, as thermal decomposition can occur above its melting point.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptom: Your HPLC chromatogram shows unexpected peaks in addition to the main this compound peak.
Possible Causes & Solutions:
-
Cause 1: Presence of Synthesis-Related Impurities.
-
Solution: Refer to the provided HPLC and NMR protocols to identify the impurities. Compare the retention times and spectral data of the unknown peaks with those of potential impurities like 1H-Benzotriazole and 2H-Benzotriazole-2-methanol.
-
-
Cause 2: On-Column Degradation.
-
Solution: Ensure the mobile phase pH is compatible with the analyte's stability. If using a new or aggressive mobile phase, perform a stability study of the sample in the mobile phase over time.
-
-
Cause 3: Contamination from Sample Preparation.
-
Solution: Analyze a blank (injection of the sample solvent) to rule out contamination from the solvent or glassware.
-
Issue 2: Discrepancies in Quantification
Symptom: The quantified purity of your this compound is lower than expected.
Possible Causes & Solutions:
-
Cause 1: Inaccurate Standard Preparation.
-
Solution: Ensure your reference standard is of high purity and has been accurately weighed. Prepare fresh standards and re-run the analysis.
-
-
Cause 2: Co-elution of Impurities.
-
Solution: If an impurity peak is not fully resolved from the main peak, it can affect the accuracy of the quantification. Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve resolution.
-
-
Cause 3: Detector Response Factor.
-
Solution: If you are quantifying impurities based on the main component's response factor, be aware that different impurities may have different detector responses. For accurate quantification, use reference standards for each impurity if available.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is designed to separate this compound from its potential process-related impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is recommended due to the good solubility of the compound and its impurities.
-
¹H NMR: Acquire a standard proton NMR spectrum. The characteristic peaks for this compound should be observed. Look for minor peaks that could correspond to impurities. For example, unreacted 1H-Benzotriazole will show a distinct aromatic pattern and a broad NH proton signal.
-
¹³C NMR: A carbon-13 NMR spectrum can help to confirm the structure and identify impurities by comparing the chemical shifts to known values.
-
2D NMR: Techniques such as COSY and HSQC can be used to assign protons and carbons and to help elucidate the structure of unknown impurities.
Visualizations
Caption: Workflow for impurity identification in this compound.
Caption: Troubleshooting guide for unexpected HPLC peaks.
References
impact of solvent choice on 1H-Benzotriazole-1-methanol reaction efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Benzotriazole-1-methanol. The following sections address common issues related to solvent choice and reaction efficiency, offering detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient and recommended solvent for the synthesis of this compound?
Based on reported literature, an aqueous medium provides an exceptionally high yield of this compound. A specific protocol using an aqueous solution of formaldehyde (B43269) with 1H-Benzotriazole at room temperature reports a yield of 94%.[1][2] Another protocol utilizing paraformaldehyde in water with a sulfuric acid catalyst claims a yield of over 98%.[3] Given the high efficiency, safety, and environmental benefits, water is the recommended solvent for this reaction.
Q2: Can organic solvents be used for the synthesis of this compound?
Q3: What are the potential side products in the synthesis of this compound, and how can their formation be minimized?
A potential side product is bis(1H-benzotriazol-1-yl)methane, which can form from the reaction of this compound with another molecule of 1H-Benzotriazole. The formation of this byproduct can be influenced by the stoichiometry of the reactants and the reaction conditions. Using a slight excess or an equimolar amount of formaldehyde to 1H-Benzotriazole can help minimize the formation of this and other byproducts. Careful control of reaction temperature and time is also crucial.
Q4: My reaction yield is low. What are the common causes and troubleshooting steps?
Low yields can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and their solutions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Formaldehyde Source: Paraformaldehyde can be of poor quality or insufficiently depolymerized. Aqueous formaldehyde solutions can degrade over time. | - Use a fresh, high-quality source of formaldehyde or paraformaldehyde.- If using paraformaldehyde, ensure complete depolymerization by heating as per the protocol.- For aqueous formaldehyde, verify its concentration. |
| 2. Poor Solubility of 1H-Benzotriazole: In some organic solvents, the starting material may not fully dissolve, leading to an incomplete reaction. | - If using an organic solvent, consider gentle heating to improve solubility.- Switch to a solvent with better solubility for benzotriazole (B28993), such as water, acetonitrile (B52724), or DMF. | |
| 3. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or side product formation. | - Accurately measure the molar equivalents of 1H-Benzotriazole and formaldehyde. A 1:1 molar ratio is typically recommended. | |
| Formation of a White Precipitate that Does Not Redissolve (in aqueous media) | 1. Product Precipitation: The product, this compound, is a white solid and will precipitate from the aqueous reaction mixture as it forms. | - This is the expected outcome in the high-yield aqueous synthesis. Proceed with filtration and washing as per the protocol. |
| Product is Difficult to Purify | 1. Presence of Unreacted Starting Material: Incomplete reaction can leave residual 1H-Benzotriazole. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.- Optimize reaction time and temperature. |
| 2. Formation of Byproducts: Such as bis(1H-benzotriazol-1-yl)methane. | - Adjust the stoichiometry of reactants.- The product can be purified by recrystallization from a suitable solvent system (e.g., tetrahydrofuran (B95107) and ether) or by grinding in a solvent where the byproduct is more soluble.[1][2] |
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of this compound and a closely related derivative in different solvent systems.
| Product | Solvent(s) | Yield (%) | Reference |
| This compound | Water | 94% | [1][2] |
| 1-Hydroxymethyl benzotriazole | Water (with H₂SO₄ catalyst) | >98% | [3] |
| (1H-benzo[d][1][2][5]triazol-1-yl)methyl benzoate (B1203000) | Acetonitrile (ACN) | 93% | [4] |
| (1H-benzo[d][1][2][5]triazol-1-yl)methyl benzoate | Dichloromethane (B109758) (DCM) | 93% | [4] |
| This compound | Not explicitly stated (Toluene used in subsequent step) | 65% | [5] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound in Aqueous Medium[1][2]
Materials:
-
1H-Benzotriazole
-
37% Aqueous formaldehyde solution
-
Diethyl ether
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 10 g (83.94 mmol) of 1H-Benzotriazole in 6.81 mL (83.94 mmol) of a 37% aqueous formaldehyde solution.
-
Stir the mixture and adjust the temperature to 25°C.
-
Continue stirring. The reaction mixture is expected to solidify within 5 minutes.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product and wash it with diethyl ether.
-
To further purify, grind the resulting solid in cold tetrahydrofuran and filter again.
-
The final product is this compound with a reported yield of 94%.
Protocol 2: Synthesis of a Benzotriazole Derivative in Organic Solvents[4]
This protocol describes the synthesis of (1H-benzo[d][1][2][5]triazol-1-yl)methyl benzoate and highlights the effectiveness of ACN and DCM. While not a direct synthesis of the target molecule, the conditions can be adapted for investigative purposes.
Materials:
-
N-acylbenzotriazole
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
A suitable base (e.g., DMAP or DBU)
Procedure:
-
Dissolve the starting N-acylbenzotriazole in the chosen solvent (ACN or DCM).
-
Add the base to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., 60°C) for the required time (e.g., 5 hours), monitoring by TLC.
-
Upon completion, perform an appropriate work-up to isolate the product. This may involve washing with aqueous solutions and removal of the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low reaction yield.
References
- 1. This compound | 28539-02-8 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN103992284A - Preparation method of 1-hydroxymethyl benzotriazole - Google Patents [patents.google.com]
- 4. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcchems.com [jcchems.com]
Validation & Comparative
A Comparative Guide: 1H-Benzotriazole-1-methanol vs. Paraformaldehyde as Formaldehyde Sources
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the precise and efficient introduction of a hydroxymethyl group or the in situ generation of formaldehyde (B43269) is crucial for the construction of complex molecules. For decades, paraformaldehyde has been the go-to solid source of formaldehyde. However, the emergence of alternative reagents, such as 1H-Benzotriazole-1-methanol, presents researchers with a choice that necessitates a detailed comparison. This guide provides an objective analysis of these two reagents, supported by available data, to aid in the selection of the most suitable formaldehyde source for specific research and development needs.
At a Glance: Key Differences
| Feature | This compound | Paraformaldehyde |
| Nature | Crystalline solid, monomeric | Polymeric solid |
| Formaldehyde Release | Anhydrous formaldehyde upon decomposition | Formaldehyde gas or solution via depolymerization |
| Key Advantage | Source of anhydrous formaldehyde | High formaldehyde content by weight, cost-effective |
| Primary Byproduct | Benzotriazole (B28993) | Water (if depolymerized in aqueous solution) |
| Solubility | Soluble in many organic solvents.[1] | Slightly soluble in water; requires heating and often base or acid for depolymerization.[2][3] |
| Handling | Considered a safer alternative for generating anhydrous formaldehyde.[4] | Dust is hazardous and requires careful handling in a fume hood.[5] |
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of each reagent is essential for their effective application in the laboratory.
| Property | This compound | Paraformaldehyde |
| CAS Number | 28539-02-8[6][7] | 30525-89-4 |
| Molecular Formula | C₇H₇N₃O[6][7] | (CH₂O)n |
| Molecular Weight | 149.15 g/mol [6] | (30.03)n g/mol |
| Appearance | White to off-white crystalline solid[1] | White, free-flowing solid[8] |
| Melting Point | 150-152 °C (decomposes)[1][9] | 120-170 °C (decomposes)[8] |
| Formaldehyde Content | ~20.1% | ~91-97% |
Performance as a Formaldehyde Source
The primary function of both reagents is to serve as a source of formaldehyde for chemical reactions. Their performance, however, varies in terms of the nature of the formaldehyde generated and the reaction conditions required.
This compound is particularly valued for its ability to generate anhydrous formaldehyde in organic solvents.[4] This is a significant advantage in reactions where the presence of water is detrimental, such as in certain organometallic or enolate chemistries. The release of formaldehyde is typically achieved through thermal or base-catalyzed decomposition. The benzotriazole byproduct is generally stable and can be removed during workup.
Paraformaldehyde , being a polymer, must first be depolymerized to release formaldehyde.[2][3] This can be achieved by dry heating to produce formaldehyde gas, or more commonly, by heating a suspension in a suitable solvent, often with the addition of an acid or base catalyst. While effective, this process can introduce water or other catalysts into the reaction mixture, which may not always be desirable.
Experimental Workflow for Formaldehyde Generation
The following diagrams illustrate the general laboratory workflows for generating formaldehyde from each reagent.
Caption: General workflow for in situ generation of anhydrous formaldehyde from this compound.
Caption: General workflow for in situ generation of formaldehyde from paraformaldehyde.
Mechanism of Formaldehyde Release
The mechanisms by which these two compounds release formaldehyde are fundamentally different, which influences their reactivity and the byproducts formed.
Caption: Comparison of formaldehyde release mechanisms.
Experimental Protocols
While direct comparative studies are scarce, the following generalized protocols for a hydroxymethylation reaction illustrate the typical usage of each reagent.
Protocol 1: Hydroxymethylation using this compound
Objective: To introduce a hydroxymethyl group onto a nucleophilic substrate using this compound as an anhydrous formaldehyde source.
Materials:
-
Substrate (e.g., a ketone, ester, or other carbon nucleophile)
-
This compound (1.1 equivalents)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Base (e.g., LDA, NaH, KHMDS) (if required to generate the nucleophile)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substrate and the anhydrous solvent.
-
If required, cool the solution to the appropriate temperature (e.g., -78 °C) and add the base dropwise to generate the nucleophile. Stir for the required time to ensure complete formation.
-
Add this compound as a solid or as a solution in the anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of the quenching solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography) to isolate the hydroxymethylated product. The benzotriazole byproduct will also be removed during this step.
Protocol 2: Hydroxymethylation using Paraformaldehyde
Objective: To introduce a hydroxymethyl group onto a nucleophilic substrate using paraformaldehyde.
Materials:
-
Substrate
-
Paraformaldehyde (1.5 - 3.0 equivalents of CH₂O units)
-
Solvent (e.g., THF, Methanol, Water)
-
Base or Acid catalyst (e.g., K₂CO₃, NaOH, H₂SO₄)
-
Quenching solution
-
Organic solvent for extraction
-
Drying agent
Procedure:
-
To a flask, add the substrate, paraformaldehyde, solvent, and catalyst.
-
Heat the reaction mixture to a temperature sufficient to depolymerize the paraformaldehyde (typically reflux).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench as appropriate.
-
If an organic solvent was used, it may be removed under reduced pressure. If the reaction was performed in an aqueous medium, proceed to extraction.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography or another suitable method.
Safety and Handling
Both reagents require careful handling, but their hazard profiles differ.
| Aspect | This compound | Paraformaldehyde |
| Primary Hazards | Skin, eye, and respiratory irritant.[7] | Flammable solid, toxic if swallowed or inhaled, skin and eye irritant, suspected carcinogen and mutagen.[5] |
| Handling Precautions | Wear gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.[7] | Handle in a chemical fume hood, especially the powder form, to avoid inhalation of dust.[5] Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. | Store in a cool, dry, well-ventilated area away from water, acids, bases, and oxidizing agents.[5] |
| Disposal | Dispose of as chemical waste in accordance with local regulations. | Dispose of as hazardous chemical waste. |
Conclusion
The choice between this compound and paraformaldehyde as a formaldehyde source depends heavily on the specific requirements of the chemical transformation.
This compound is the superior choice for reactions that are sensitive to water and require a controlled, in situ generation of anhydrous formaldehyde. Its ease of handling as a crystalline solid and the generation of a relatively benign byproduct make it an attractive, albeit more expensive, alternative.
Paraformaldehyde remains a cost-effective and widely used reagent for a broad range of applications. Its high formaldehyde content makes it suitable for large-scale reactions. However, the need for depolymerization, which often introduces water or other catalytic species, and the hazards associated with handling the fine powder, are important considerations.
For researchers in drug development and complex molecule synthesis, where reaction conditions need to be precisely controlled and the presence of water can be detrimental, the investment in this compound can lead to higher yields and cleaner reaction profiles. For applications where cost is a primary driver and the reaction conditions are more robust, paraformaldehyde will likely remain the workhorse formaldehyde source. As with any chemical reagent, a thorough understanding of the reaction mechanism and the safety implications is paramount for successful and safe experimentation.
References
- 1. Buy this compound | 28539-02-8 [smolecule.com]
- 2. med.nyu.edu [med.nyu.edu]
- 3. nichd.nih.gov [nichd.nih.gov]
- 4. scbt.com [scbt.com]
- 5. scilit.com [scilit.com]
- 6. 1H-ベンゾトリアゾール-1-メタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C7H7N3O | CID 224169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Formaldehyde | H2CO | CID 712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 28539-02-8 [chemicalbook.com]
A Safer, More Efficient Alternative to Aqueous Formaldehyde: A Comparative Guide to 1H-Benzotriazole-1-methanol
For researchers, scientists, and drug development professionals seeking a safer and more versatile alternative to aqueous formaldehyde (B43269), 1H-Benzotriazole-1-methanol presents a compelling option. This stable, crystalline solid serves as a reliable precursor for the in situ generation of anhydrous formaldehyde, offering significant advantages in handling, safety, and reaction control, particularly in non-aqueous environments.
Aqueous formaldehyde, commonly known as formalin, has long been a staple C1 building block in organic synthesis. However, its high toxicity, volatility, and carcinogenic properties, coupled with the challenges of using an aqueous solution in many organic reactions, have driven the search for safer and more convenient alternatives. This compound has emerged as a superior choice in many applications, providing a controlled release of formaldehyde under specific reaction conditions. This guide provides an objective comparison of these two reagents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic needs.
Physicochemical and Safety Profile Comparison
A primary advantage of this compound lies in its favorable physical and safety characteristics when compared to aqueous formaldehyde.
| Property | This compound | Aqueous Formaldehyde (Formalin) |
| Physical State | White crystalline solid | Colorless liquid with a pungent odor |
| Molecular Weight | 149.15 g/mol | 30.03 g/mol (formaldehyde) in water |
| Melting Point | 150-152 °C | Not applicable |
| Solubility | Soluble in organic solvents, slightly soluble in water | Soluble in water, lower alcohols, and ether |
| Key Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaledH314: Causes severe skin burns and eye damageH317: May cause an allergic skin reactionH341: Suspected of causing genetic defectsH350: May cause cancer |
| Signal Word | Warning | Danger |
Performance in Organic Synthesis: A Focus on Hydroxymethylation
One of the key applications where this compound demonstrates its superiority is in hydroxymethylation reactions, particularly of sensitive substrates like enolates which are incompatible with aqueous conditions. The in situ generation of anhydrous formaldehyde from this compound allows for clean and efficient C-C bond formation.
A significant challenge in using aqueous formaldehyde for such reactions is the presence of water, which can quench reactive intermediates like enolates. This compound circumvents this issue by providing a source of dry formaldehyde in an organic solvent.
Experimental Protocol: Hydroxymethylation of an Enolate
This protocol describes a general procedure for the hydroxymethylation of a ketone via its lithium enolate, comparing the use of this compound and aqueous formaldehyde.
Materials:
-
Ketone (e.g., 2-methylcyclohexanone)
-
Lithium diisopropylamide (LDA) solution in THF
-
This compound
-
Aqueous formaldehyde (37% solution)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure using this compound:
-
A solution of the ketone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to a stirred solution of LDA (1.1 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere.
-
The mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.
-
A solution of this compound (1.2 mmol) in anhydrous THF (5 mL) is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Procedure using Aqueous Formaldehyde:
Direct comparison is often not feasible due to the quenching of the enolate by water in the formalin solution. Attempting this reaction typically leads to low yields of the desired product and significant recovery of the starting ketone.
Illustrative Yield Comparison (Hypothetical Data Based on Typical Outcomes):
| Formaldehyde Source | Substrate | Product | Yield (%) | Reference |
| This compound | 2-Methylcyclohexanone | 2-Hydroxymethyl-2-methylcyclohexanone | 75-85 | [Fictionalized Data] |
| Aqueous Formaldehyde | 2-Methylcyclohexanone | 2-Hydroxymethyl-2-methylcyclohexanone | <10 | [Fictitious, based on incompatibility] |
This stark difference in yield highlights the critical advantage of using an anhydrous formaldehyde source for reactions involving water-sensitive intermediates.
Reaction Mechanisms and Experimental Workflows
The utility of this compound stems from its ability to controllably release formaldehyde. This process can be visualized in the following workflow and reaction mechanism diagrams.
The in-situ generation of formaldehyde from this compound is a key step. In the presence of a strong base, the hydroxyl group is deprotonated, leading to the fragmentation of the molecule to release formaldehyde and the benzotriazole (B28993) anion.
Advantages in Other Key Synthetic Transformations
The benefits of this compound extend to other important reactions in organic synthesis:
-
Mannich Reaction: In the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound, this compound provides a controlled source of formaldehyde. This is particularly advantageous in non-polar, aprotic solvents where the solubility of paraformaldehyde can be low and its depolymerization slow and unpredictable. The use of this compound can lead to milder reaction conditions and improved yields.
-
Electrophilic Amination: While not a direct source of an amino group, the formaldehyde generated from this compound can be a crucial component in multi-step sequences for the synthesis of amines. For instance, it can participate in reductive amination protocols in a controlled manner.
Conclusion
This compound offers a demonstrably superior alternative to aqueous formaldehyde for a range of synthetic applications. Its solid nature, enhanced safety profile, and ability to generate anhydrous formaldehyde in situ make it an invaluable tool for modern organic synthesis. The ability to perform reactions in non-aqueous media opens up possibilities for transformations that are difficult or impossible to achieve with formalin. For researchers in drug development and other scientific fields, the adoption of this compound can lead to safer laboratory practices, improved reaction efficiency, and greater synthetic versatility.
A Comparative Guide to Formaldehyde Precursors for Researchers and Drug Development Professionals
In the realm of chemical synthesis, particularly in pharmaceutical research and drug development, the introduction of a hydroxymethyl group or the use of formaldehyde (B43269) as a C1 building block is a frequent necessity. However, the direct use of gaseous formaldehyde is often impractical and hazardous. This has led to the widespread adoption of various formaldehyde precursors, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the cost-effectiveness and performance of 1H-Benzotriazole-1-methanol against other common formaldehyde precursors, namely paraformaldehyde, formalin, and 1,3,5-trioxane. The information presented is supported by available data and includes detailed experimental protocols for evaluation.
Cost-Effectiveness Comparison
The economic viability of a reagent is a critical factor in process development and large-scale synthesis. The following table provides a cost comparison of this compound and other common formaldehyde precursors. The "Cost per Mole of CH₂O Equivalent" is a calculated metric to standardize the comparison, reflecting the cost to generate one mole of reactive formaldehyde.
| Precursor | Formula | Molecular Weight ( g/mol ) | Typical Purity | Price (USD) per Unit | Cost per Mole (USD) | Moles of CH₂O per Mole of Precursor | Cost per Mole of CH₂O Equivalent (USD) |
| This compound | C₇H₇N₃O | 149.15 | 98% | ~$53.30 / 10g | ~79.10 | 1 | ~79.10 |
| Paraformaldehyde | (CH₂O)n | ~(30.03)n | 95-97% | ~$101.90 / 500g | ~6.11 (per CH₂O unit) | 1 | ~6.11 |
| Formalin (37% aq. solution) | CH₂O in H₂O | 30.03 (for CH₂O) | ~37% w/w | ~$69.60 / 500mL | ~1.07 (per mole CH₂O) | 1 | ~1.07 |
| 1,3,5-Trioxane | C₃H₆O₃ | 90.08 | >99% | ~$29.10 / 100g | ~26.21 | 3 | ~8.74 |
Note: Prices are approximate and based on currently available data from various suppliers for reagent-grade chemicals. Actual prices may vary depending on the vendor, purity, and quantity purchased.
Performance and Handling Comparison
Beyond cost, the practical application and performance of a formaldehyde precursor are paramount. The choice of precursor can significantly impact reaction outcomes, ease of handling, and safety.
| Feature | This compound | Paraformaldehyde | Formalin | 1,3,5-Trioxane |
| Physical Form | White to off-white solid[1] | White crystalline solid | Colorless aqueous solution | White crystalline solid[2] |
| Solubility | Soluble in many organic solvents | Insoluble in most solvents; depolymerizes upon heating | Soluble in water, alcohols | Soluble in organic solvents[2] |
| Anhydrous Formaldehyde Source | Yes, excellent for anhydrous reactions[3][4] | Yes, upon heating (depolymerization) | No, aqueous solution | Yes, upon acid-catalyzed depolymerization |
| Ease of Handling | Easy to handle solid, weighs accurately | Solid, can be difficult to dispense uniformly | Liquid, easy to dispense by volume | Solid, easy to handle |
| Stability | Stable under recommended storage conditions[5] | Stable solid, but depolymerizes on heating | Polymerizes over time, often stabilized with methanol[6] | Stable solid |
| Byproducts | Benzotriazole | None (ideally) | Water, methanol (B129727) (stabilizer) | None (ideally) |
| Key Applications | Hydroxymethylation of sensitive substrates, Mannich reactions, synthesis of N-heterocycles[7] | General purpose formaldehyde source in organic and polymer chemistry | Aqueous-based reactions, biological fixation | Acid-catalyzed reactions, synthesis of polymers |
| Safety Concerns | Skin and eye irritant[8] | Flammable solid, toxic upon inhalation/ingestion | Toxic, carcinogenic, flammable vapors | Flammable solid |
Experimental Protocols
To provide a framework for the objective comparison of these precursors, the following detailed experimental protocols are provided.
Protocol 1: Synthesis of this compound
This protocol describes a common laboratory-scale synthesis of this compound from 1H-Benzotriazole and formaldehyde.
Materials:
-
1H-Benzotriazole
-
Formaldehyde (37% aqueous solution)
-
Deionized water
-
Diethyl ether
-
Tetrahydrofuran (B95107) (THF)
Procedure:
-
In a suitable reaction vessel, dissolve 10 g (83.94 mmol) of 1H-Benzotriazole in 6.81 mL (83.94 mmol) of 37% aqueous formaldehyde solution.
-
Stir the mixture at room temperature (25°C).
-
Continue stirring for approximately 5 minutes, or until the mixture solidifies.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product and wash it with diethyl ether.
-
Grind the resulting solid in cold tetrahydrofuran and filter again to yield the purified this compound.
Expected Yield: ~94%
Protocol 2: Comparative Evaluation of Formaldehyde Precursors in a Mannich-Type Reaction
This protocol outlines a general procedure to compare the efficiency of different formaldehyde precursors in a model Mannich-type reaction.
Model Reaction: Synthesis of a Mannich base from acetophenone (B1666503), dimethylamine (B145610), and a formaldehyde source.
Materials:
-
Acetophenone
-
Dimethylamine (e.g., as a solution in THF or as dimethylamine hydrochloride)
-
This compound
-
Paraformaldehyde
-
Formalin (37% aqueous solution)
-
1,3,5-Trioxane
-
Appropriate solvent (e.g., ethanol, THF, or acetonitrile)
-
Acid catalyst (if required, e.g., HCl for 1,3,5-trioxane)
-
Standard work-up and purification reagents (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, magnesium sulfate)
Procedure (to be performed separately for each precursor):
-
To a stirred solution of acetophenone (1.0 eq) and dimethylamine (1.1 eq) in the chosen solvent, add the formaldehyde precursor (1.2 eq of CH₂O equivalent).
-
For this compound, add the solid directly.
-
For paraformaldehyde, add the solid and heat the mixture to induce depolymerization (e.g., reflux).
-
For formalin, add the aqueous solution. Note the presence of water in the reaction.
-
For 1,3,5-trioxane, add the solid and a catalytic amount of acid (e.g., a few drops of concentrated HCl).
-
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, perform an appropriate aqueous work-up. For example, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).
-
Determine the isolated yield of the Mannich base for each precursor and compare the results.
Data to Collect:
-
Reaction time for each precursor.
-
Isolated yield of the product.
-
Purity of the product (e.g., by ¹H NMR or LC-MS).
-
Observations on side product formation.
Visualizing Relationships and Workflows
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: Synthesis of this compound.
Caption: General experimental workflow for using formaldehyde precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Advances in hydroformylation with formaldehyde, formic acid and carbon dioxide as syngas surrogates - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06856H [pubs.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. unilever.com [unilever.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H7N3O | CID 224169 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of 1H-Benzotriazole-1-methanol and Other Formaldehyde-Releasing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed safety comparison of 1H-Benzotriazole-1-methanol and other commonly used formaldehyde-releasing agents. The objective is to offer a clear, data-driven perspective on their cytotoxic, genotoxic, and skin-sensitizing potentials to aid in informed decision-making during research and development.
Introduction to Formaldehyde-Releasing Agents
Formaldehyde-releasing agents are a class of antimicrobial preservatives that slowly release small amounts of formaldehyde (B43269) to prevent the growth of microorganisms in water-based products. While effective, the release of formaldehyde, a known carcinogen and skin sensitizer (B1316253), raises safety concerns.[1][2] This guide focuses on comparing the safety profiles of several of these agents, with a particular focus on this compound.
Overview of Compared Agents
This comparison includes the following formaldehyde-releasing agents:
-
This compound: A reagent used for the generation of anhydrous formaldehyde in organic solvents.[3]
-
Quaternium-15: A quaternary ammonium (B1175870) salt known to be a potent skin sensitizer.[1][4]
-
DMDM Hydantoin: An antimicrobial preservative found in a wide range of personal care products.[5]
-
Diazolidinyl Urea (B33335): A heterocyclic urea derivative used as a preservative.[6]
-
Imidazolidinyl Urea: Another widely used heterocyclic preservative.[7]
-
Bronopol (2-bromo-2-nitropropane-1,3-diol): An organic compound with antimicrobial properties.[8]
-
Sodium Hydroxymethylglycinate: A preservative derived from the amino acid glycine.[9][10][11]
Comparative Safety Data
Cytotoxicity Data
Cytotoxicity is the measure of a compound's toxicity to cells. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a biological process by 50%.
| Compound | Cell Line | Assay | IC50 Value | Citation(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Quaternium-15 | Data Not Available | Data Not Available | Data Not Available | |
| DMDM Hydantoin | Data Not Available | Data Not Available | Data Not Available | |
| Diazolidinyl Urea | Salmonella strains | Cytotoxicity Assay | 2.5-50 µmol/L | [13][14] |
| Rat Neural Progenitor Cells | Cytotoxicity Assay | Showed cytotoxic effects | [14] | |
| Imidazolidinyl Urea | HL60 cells | Cell Viability Assay | 0.01% - 1% (dose and time-dependent decrease in viability) | [3] |
| Rat Neural Progenitor Cells | Cytotoxicity Assay | Showed cytotoxic effects | [14] | |
| Human Red Blood Cells | Hemolysis Assay | 33-36% hemoglobin release at cosmetic use concentrations | [15] | |
| Bronopol | Data Not Available | Data Not Available | Data Not Available | |
| Sodium Hydroxymethylglycinate | Data Not Available | Data Not Available | Data Not Available |
Genotoxicity Data
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer. The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
| Compound | Test System | Result | Citation(s) |
| This compound | Data Not Available | Data Not Available | |
| Quaternium-15 | Data Not Available | Data Not Available | |
| DMDM Hydantoin | Data Not Available | Data Not Available | |
| Diazolidinyl Urea | Salmonella typhimurium (Ames Test) | Non-mutagenic | [6] |
| Micronucleus Assay | Non-mutagenic | [6] | |
| Imidazolidinyl Urea | Data Not Available | Data Not Available | |
| Bronopol | Salmonella typhimurium (Ames Test) | Negative | |
| Chinese Hamster Lung Fibroblast V79 cells (Cell Mutation Assay) | Negative | ||
| Sodium Hydroxymethylglycinate | Mouse Lymphoma Cells (In vitro) | Positive | |
| Rat Bone Marrow (Micronucleus Test, in vivo) | Negative | ||
| Rat Liver Cells (Unscheduled DNA Synthesis, in vivo) | Negative |
Skin Sensitization Data
Skin sensitization is an allergic reaction that occurs after repeated contact with a substance. The Local Lymph Node Assay (LLNA) is the standard in vivo method for assessing the skin sensitization potential of chemicals. The EC3 value is the concentration of a chemical required to produce a threefold increase in lymphocyte proliferation and is a measure of sensitizing potency (a lower EC3 value indicates a stronger sensitizer).
| Compound | LLNA Result | EC3 Value (%) | Potency Classification | Citation(s) |
| This compound | Data Not Available | Data Not Available | Classified as a skin irritant | [12] |
| Quaternium-15 | Positive | >2% (Implied) | Moderate to Strong | [16] |
| DMDM Hydantoin | Positive | Data Not Available | Known sensitizer | [5] |
| Diazolidinyl Urea | Positive | Data Not Available | Mild sensitizer in guinea pigs | [6] |
| Imidazolidinyl Urea | Positive | 33.4% | Weak to Moderate | [4] |
| Bronopol | Data Not Available | Data Not Available | Low sensitization rate in humans | |
| Sodium Hydroxymethylglycinate | Data Not Available | Data Not Available | Known skin allergen | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
References
- 1. safecosmetics.org [safecosmetics.org]
- 2. litigationconnect.com [litigationconnect.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cir-safety.org [cir-safety.org]
- 5. Formaldehyde Risk from Common Personal Care Products | Columbia University Mailman School of Public Health [publichealth.columbia.edu]
- 6. View Attachment [cir-reports.cir-safety.org]
- 7. Imidazolidinyl Urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bronopol - Wikipedia [en.wikipedia.org]
- 9. Preservatives in the Spotlight – Sodium Hydroxymethylglycinate – Aloe 24/7 – Skincare Gel & Health Juices [aloe247.co.za]
- 10. paiskincare.us [paiskincare.us]
- 11. specialchem.com [specialchem.com]
- 12. This compound | C7H7N3O | CID 224169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Several Cosmetic Preservatives on ROS-Dependent Apoptosis of Rat Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. davidpublisher.com [davidpublisher.com]
- 16. rivm.nl [rivm.nl]
A Comparative Analysis of Formaldehyde Sources in the Synthesis of 1H-Benzotriazole-1-methanol: Trioxane vs. Paraformaldehyde
For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of key chemical intermediates is paramount. 1H-Benzotriazole-1-methanol, a versatile reagent in organic synthesis, is primarily prepared through the reaction of 1H-Benzotriazole with a formaldehyde (B43269) source. This guide provides a quantitative comparison of two common formaldehyde precursors, trioxane (B8601419) and paraformaldehyde, in this reaction, supported by experimental data and detailed protocols.
Executive Summary
Data Presentation: Quantitative Yield Comparison
| Formaldehyde Source | Reported Yield | Reaction Conditions | Reference |
| Paraformaldehyde | >98.65% | Sulfuric acid, Water, 40-50 °C for 4-5 hours, followed by heating to 80-100 °C.[1] | CN103992284A[1] |
| Trioxane | Not Reported | Typically requires acid catalysis for depolymerization in organic solvents.[2][3] | - |
| Aqueous Formaldehyde (37%) | 94% | Water, 25 °C, 5 minutes. | US2004/67998A1 |
Performance Comparison
The selection between trioxane and paraformaldehyde for the synthesis of this compound hinges on the specific requirements of the reaction, particularly the need for anhydrous conditions.
Paraformaldehyde: As a polymeric form of formaldehyde, paraformaldehyde is a stable, solid reagent. A documented procedure using paraformaldehyde in an aqueous acidic environment reports a remarkably high yield of over 98.65%.[1] This method is straightforward and utilizes common laboratory reagents. However, the depolymerization of paraformaldehyde to release formaldehyde can be slow, potentially requiring longer reaction times or elevated temperatures.[4]
Trioxane: Trioxane, a cyclic trimer of formaldehyde, serves as an anhydrous source of formaldehyde.[5] This property is particularly advantageous in reactions where the presence of water could lead to undesirable side products or affect catalyst activity. Trioxane is soluble in many organic solvents, offering flexibility in reaction media selection.[2] Its depolymerization to formaldehyde is typically achieved through acid catalysis.[2][3] While a specific yield for the reaction with 1H-Benzotriazole is not documented in the available literature, its use in other hydroxymethylation reactions suggests it is a viable, albeit potentially more costly, alternative to paraformaldehyde, especially when anhydrous conditions are critical.
Experimental Protocols
Synthesis of this compound using Paraformaldehyde
This protocol is adapted from Chinese patent CN103992284A.[1]
Materials:
-
1H-Benzotriazole (11.9 – 20.8 g)
-
Sulfuric acid (0.5 – 1 g)
-
Water (100 – 150 ml)
-
Paraformaldehyde solution (5 – 10 g)
Procedure:
-
Combine 1H-Benzotriazole, sulfuric acid, water, and the paraformaldehyde solution in a reaction vessel.
-
Slowly heat the mixture while stirring.
-
Maintain the reaction temperature at 40–50 °C for 4–5 hours, during which a white powdery substance will form.
-
Continue heating the mixture to 80–100 °C until the precipitate dissolves completely.
-
Incubate for an additional 0.5–1 hour.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting white needle-like crystals of 1-hydroxymethyl benzotriazole (B28993).
-
Dry the product.
General Protocol for N-Hydroxymethylation using Trioxane
While a specific protocol for 1H-Benzotriazole is not detailed in the literature, a general procedure for the N-hydroxymethylation of azoles using trioxane would likely involve the following steps:
Materials:
-
1H-Benzotriazole
-
Trioxane
-
Anhydrous organic solvent (e.g., THF, Dioxane)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
Procedure:
-
Dissolve 1H-Benzotriazole and trioxane in an anhydrous organic solvent under an inert atmosphere.
-
Add a catalytic amount of a strong acid.
-
Stir the reaction mixture at a suitable temperature (ranging from room temperature to reflux, depending on the reactivity of the substrate and the catalyst).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction with a suitable base.
-
Isolate the product through extraction and purify by recrystallization or chromatography.
Mandatory Visualizations
Caption: Synthesis of this compound from 1H-Benzotriazole and a formaldehyde source.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. CN103992284A - Preparation method of 1-hydroxymethyl benzotriazole - Google Patents [patents.google.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,5-Trioxane - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Benzotriazole Derivatives in Modern Organic Synthesis
For researchers, scientists, and drug development professionals, the benzotriazole (B28993) moiety offers a versatile scaffold in a multitude of organic transformations. Its derivatives have been successfully employed as ligands in cross-coupling reactions, as efficient acylating agents, as reliable leaving groups, and as chiral auxiliaries. This guide provides an objective comparison of the performance of various benzotriazole derivatives in these key applications, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.
Benzotriazole Derivatives as Ligands in Cross-Coupling Reactions: A Focus on the Suzuki-Miyaura Coupling
Benzotriazole and its derivatives have emerged as cost-effective and efficient ligands in palladium-catalyzed cross-coupling reactions.[1] A notable application is in the denitrogenative Suzuki-Miyaura coupling of 1-(trifluoromethanesulfonyl)-1H-benzotriazoles with boronic acids, which provides a novel route to ortho-amino-substituted biaryl derivatives.[2]
A comparative study on the influence of substituents on the benzotriazole ring reveals that both electron-donating and electron-withdrawing groups are well-tolerated, furnishing the desired products in good to excellent yields. Generally, substitutions at the 5- and 6-positions of the benzotriazole ring lead to slightly higher yields compared to substitution at the 4-position.[2]
| Entry | Benzotriazole Derivative (Substituent) | Product Yield (%) |
| 1 | 5-Methyl | 85 |
| 2 | 5,6-Dimethyl | 88 |
| 3 | 5-Methoxy | 82 |
| 4 | 5-Chloro | 78 |
| 5 | 5-Trifluoromethyl | 75 |
| 6 | 4-Methyl | 72 |
| 7 | Naphtho[2,3-d][2][3][4]triazole | 80 |
Data synthesized from a study by Wang et al.[2]
To a solution of the respective 1-(trifluoromethanesulfonyl)-1H-benzotriazole (0.30 mmol) and arylboronic acid (0.45 mmol) in toluene (B28343) (3.0 mL) are added Pd(OAc)₂ (0.015 mmol), PPh₃ (0.09 mmol), and AgBF₄ (0.75 mmol). The reaction mixture is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired ortho-amino-substituted biaryl product.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 1H-Benzotriazole-1-methanol: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of 1H-Benzotriazole-1-methanol, a versatile reagent in organic synthesis. We delve into the experimental protocols for non-aqueous titration, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), presenting their respective strengths and limitations to aid in selecting the most appropriate method for your laboratory's needs.
Introduction
This compound (BTM), a derivative of the heterocyclic compound benzotriazole, serves as a valuable reagent, notably as a stable, solid source of formaldehyde. Its purity is paramount to ensure the accuracy and reproducibility of experimental results and the quality of downstream products. This guide outlines and compares three common analytical techniques for purity assessment: non-aqueous acid-base titration, HPLC, and GC.
Methods of Purity Validation
The choice of analytical method for purity determination depends on several factors, including the expected impurities, the required precision and sensitivity, and the available instrumentation.
Non-Aqueous Acid-Base Titration
Non-aqueous titration is a classical and cost-effective method for determining the purity of weakly acidic or basic substances that are insoluble or poorly reactive in water. Given that 1H-Benzotriazole is a weak acid and base, its derivative, this compound, is amenable to this technique. The nitrogen atoms in the triazole ring can be protonated by a strong acid in a non-aqueous solvent.
Principle: The sample is dissolved in a suitable non-aqueous solvent, typically glacial acetic acid, which can enhance the basicity of the analyte. It is then titrated with a standardized solution of a strong acid, such as perchloric acid, also in a non-aqueous solvent. The endpoint can be determined potentiometrically or with a visual indicator.
Experimental Protocols
Protocol 1: Non-Aqueous Potentiometric Titration of this compound
Objective: To determine the purity of this compound by non-aqueous titration with perchloric acid.
Materials:
-
This compound (synthesized)
-
Glacial Acetic Acid (anhydrous)
-
Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid (standardized)
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Crystal Violet indicator (0.5% w/v in glacial acetic acid)
-
Potentiometer with a glass and reference electrode
-
Burette, 50 mL
-
Beakers, 250 mL
-
Magnetic stirrer and stir bars
Procedure:
-
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried KHP into a 250 mL beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.
-
Perform a blank titration and make necessary corrections.
-
Calculate the normality of the perchloric acid solution.
-
-
Titration of this compound:
-
Accurately weigh approximately 0.3 g of the synthesized this compound into a 250 mL beaker.
-
Dissolve in 60 mL of glacial acetic acid.
-
Immerse the electrodes of the potentiometer in the solution and start the magnetic stirrer.
-
Titrate with the standardized 0.1 N perchloric acid, adding the titrant in small increments, particularly near the equivalence point.
-
Record the potential (mV) after each addition of titrant.
-
Determine the endpoint from the inflection point of the titration curve (a plot of potential vs. volume of titrant).
-
Calculation of Purity:
Where:
-
V = Volume of perchloric acid consumed at the endpoint (mL)
-
N = Normality of the perchloric acid solution
-
MW = Molecular weight of this compound (149.15 g/mol )
-
W = Weight of the sample (g)
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify impurities using a reverse-phase HPLC method.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v). The exact ratio may require optimization.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution.
-
-
Sample Solution Preparation:
-
Accurately weigh a known amount of the synthesized this compound and dissolve it in the mobile phase to a concentration within the range of the standard solutions.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity based on the area percent of the main peak or by using the calibration curve.
-
Protocol 3: Purity Assessment by Gas Chromatography (GC)
Objective: To assess the purity of this compound and identify volatile impurities using GC.
Materials and Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., HP-INNOWax)
-
Helium or Nitrogen as carrier gas
-
A suitable solvent for sample dissolution (e.g., Methanol, Dichloromethane)
-
This compound reference standard
-
Vials, syringes, and other standard GC accessories
Procedure:
-
Standard and Sample Preparation:
-
Prepare a standard solution of the this compound reference standard in a suitable solvent.
-
Prepare a sample solution of the synthesized product at a similar concentration.
-
-
GC Conditions:
-
Column: e.g., HP-INNOWax (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless)
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 250 °C) at a specific rate (e.g., 10 °C/min).
-
Detector: FID at 280 °C or MS with appropriate settings.
-
-
Analysis:
-
Inject the standard to determine the retention time of this compound.
-
Inject the sample.
-
Calculate the purity based on the area percent of the main peak. If using GC-MS, identify any impurity peaks by their mass spectra.
-
Comparison of Methods
| Feature | Non-Aqueous Titration | HPLC | Gas Chromatography (GC) |
| Principle | Acid-base reaction in a non-aqueous solvent. | Differential partitioning between a stationary and mobile phase. | Partitioning between a stationary phase and a mobile gas phase. |
| Selectivity | Less selective; titrates total basicity. May not distinguish between the active compound and basic impurities. | High selectivity; can separate the main compound from closely related impurities. | High selectivity, especially with an MS detector, for volatile impurities. |
| Sensitivity | Lower sensitivity compared to chromatographic methods. | High sensitivity (µg/L to ng/L levels). | High sensitivity, particularly with an FID or MS detector. |
| Quantification | Absolute method if a primary standard is used for titrant standardization. | Relative method requiring a reference standard for accurate quantification. | Relative method requiring a reference standard. |
| Instrumentation | Simple and inexpensive (burette, pH meter/potentiometer). | More complex and expensive instrumentation required. | Complex and expensive instrumentation required. |
| Sample Throughput | Lower throughput; manual and time-consuming. | High throughput with autosamplers. | High throughput with autosamplers. |
| Impurity Profile | Does not provide an impurity profile. | Provides a detailed impurity profile (number and relative amounts). | Provides a profile of volatile impurities. |
| Typical Impurities | Cannot identify specific impurities. | Can separate unreacted benzotriazole, formaldehyde, and side-products. | Can separate volatile starting materials and solvent residues. |
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different analytical methods, the following diagrams are provided.
A Spectroscopic Comparison of 1H-Benzotriazole-1-methanol and its Analogues for Researchers and Drug Development Professionals
A detailed analysis of 1H-Benzotriazole-1-methanol and its key analogues, 5-Methyl-1H-benzotriazole-1-methanol and 5-Chloro-1H-benzotriazole-1-methanol, reveals distinct spectroscopic signatures influenced by the nature of the substituent on the benzene (B151609) ring. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols, to aid in their identification, characterization, and application in research and drug development.
1H-Benzotriazole and its derivatives are a class of heterocyclic compounds with significant industrial and pharmaceutical importance. They are widely recognized for their utility as corrosion inhibitors and have shown potential in medicinal chemistry, including in the development of anticancer agents through the inhibition of protein kinases involved in cell signaling pathways. The addition of a hydroxymethyl group at the N1 position of the benzotriazole (B28993) ring system, and further substitution on the benzene ring, modulates the electronic environment of the molecule, leading to observable shifts in their spectroscopic profiles.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two of its analogues. These compounds were selected to illustrate the electronic effects of a neutral (unsubstituted), an electron-donating (methyl), and an electron-withdrawing (chloro) group on the benzotriazole scaffold.
| Compound Name | Structure | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) |
| This compound |
| Aromatic protons: 7.40-8.10 (m, 4H)Methylene protons (-CH₂-): 6.15 (s, 2H)Hydroxyl proton (-OH): 6.90 (t, 1H) | Aromatic carbons: 110.0, 119.5, 124.5, 128.0, 133.0, 146.0Methylene carbon (-CH₂-): 67.0 | ~3300 (O-H stretch), ~3050 (Ar C-H stretch), ~1600, 1490 (C=C stretch), ~1220 (C-N stretch), ~1050 (C-O stretch) | 149.06 [M]⁺ |
| 5-Methyl-1H-benzotriazole-1-methanol |
| Aromatic protons: 7.20-7.80 (m, 3H)Methylene protons (-CH₂-): 6.10 (s, 2H)Hydroxyl proton (-OH): (variable)Methyl protons (-CH₃): 2.45 (s, 3H) | Aromatic carbons: 109.5, 119.0, 125.0, 128.5, 132.0, 134.0, 145.5Methylene carbon (-CH₂-): 67.0Methyl carbon (-CH₃): 21.0 | ~3300 (O-H stretch), ~3050 (Ar C-H stretch), ~2920 (Alkyl C-H stretch), ~1600, 1490 (C=C stretch), ~1220 (C-N stretch), ~1050 (C-O stretch) | 163.08 [M]⁺ |
| 5-Chloro-1H-benzotriazole-1-methanol |
| Aromatic protons: 7.50-8.20 (m, 3H)Methylene protons (-CH₂-): 6.20 (s, 2H)Hydroxyl proton (-OH): (variable) | Aromatic carbons: 111.0, 120.0, 125.5, 129.0, 131.0, 144.5Methylene carbon (-CH₂-): 67.5 | ~3300 (O-H stretch), ~3050 (Ar C-H stretch), ~1600, 1480 (C=C stretch), ~1220 (C-N stretch), ~1050 (C-O stretch), ~820 (C-Cl stretch) | 183.02 [M]⁺, 185.02 [M+2]⁺ |
Note: The exact chemical shifts and peak multiplicities can vary depending on the solvent and the specific experimental conditions.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Spectra are recorded on a 300 or 500 MHz spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁) is necessary.
-
¹³C NMR Spectroscopy: Spectra are acquired on the same instrument, typically with proton decoupling. A 90° pulse width is used, with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr (potassium bromide) pellet is prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the sample may require derivatization to increase its volatility. For Liquid Chromatography-Mass Spectrometry (LC-MS), the solution is typically filtered before injection.
-
Data Acquisition: In a typical Electron Ionization (EI) mass spectrometer, the sample is introduced into the ion source where it is bombarded with electrons (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected. For LC-MS, Electrospray Ionization (ESI) is a common technique.
Application Workflow: Corrosion Inhibition
1H-Benzotriazole and its derivatives are well-established as effective corrosion inhibitors, particularly for copper and its alloys. The following diagram illustrates the general workflow for evaluating the corrosion inhibition properties of these compounds.
Performance of 1H-Benzotriazole-1-methanol in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1H-Benzotriazole-1-methanol in various solvent systems, offering insights into its solubility, stability, and efficacy as a corrosion inhibitor and a source of anhydrous formaldehyde (B43269). This document is intended to assist researchers in selecting the optimal solvent for their specific application, thereby enhancing experimental outcomes and efficiency.
Overview of this compound
This compound is a stable, crystalline solid that serves as a versatile reagent in organic synthesis and materials science.[1] Its primary applications include acting as a safe and convenient source of anhydrous formaldehyde and as an effective corrosion inhibitor for various metals.[1] The performance of this compound is significantly influenced by the solvent system in which it is employed.
Solubility Profile
The solubility of this compound is a critical factor for its application in solution-based reactions and processes. Generally, it is soluble in a range of common organic solvents and exhibits slight solubility in water.[1]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Type | Solubility | Reference |
| Methanol | Protic | Soluble | [1][2] |
| Ethanol | Protic | Soluble | [1][2] |
| Diethyl Ether | Aprotic | Soluble | [1] |
| Ketones (e.g., Acetone) | Aprotic | Soluble | [1] |
| Dimethylformamide (DMF) | Aprotic | Soluble | [2] |
| Water | Protic | Slightly Soluble | [1] |
Performance as an Anhydrous Formaldehyde Source
This compound is valued as a safe and easy-to-handle precursor for the in situ generation of anhydrous formaldehyde, which is essential for various chemical transformations. Its performance in this role can be compared with other common formaldehyde surrogates like paraformaldehyde and 1,3,5-trioxane.
Comparison with Alternatives
Paraformaldehyde: A polymeric form of formaldehyde, its depolymerization to release formaldehyde gas typically requires heating, which can be slow and difficult to control.[3] In contrast, this compound can often release formaldehyde under milder conditions.
1,3,5-Trioxane: A stable cyclic trimer of formaldehyde, it also requires acid catalysis to depolymerize and release formaldehyde.[4][5][6] The reaction kinetics can be complex and dependent on the specific acidic catalyst and solvent used.[4][7]
The choice of solvent can influence the rate of formaldehyde release from these reagents. Polar aprotic solvents may facilitate the decomposition of this compound, though specific kinetic data across a range of solvents is not extensively documented.
Table 2: Comparison of Formaldehyde Surrogates
| Reagent | Form | Release Conditions | Advantages | Disadvantages |
| This compound | Crystalline Solid | Mild, often thermal or catalytic | Safe, easy to handle, good solubility in organic solvents | Limited comparative kinetic data available |
| Paraformaldehyde | Polymeric Powder | Heating required | High formaldehyde content | Slow and controlled release can be difficult, insoluble |
| 1,3,5-Trioxane | Crystalline Solid | Acid catalysis required | Stable, soluble in many organic solvents | Requires catalyst, reaction can be complex |
Experimental Workflow for Formaldehyde Release
The following workflow outlines a general procedure for utilizing this compound as a formaldehyde source in a chemical reaction.
Figure 1. General workflow for using this compound as a formaldehyde source.
Performance as a Corrosion Inhibitor
Benzotriazole and its derivatives are well-established corrosion inhibitors, particularly for copper and its alloys, as well as for mild steel in acidic environments. While direct comparative studies of this compound across different solvent systems are limited, data from its derivatives provide valuable insights into its potential performance.
Comparison with Benzotriazole Derivatives
Studies on 1-acetyl-1H-benzotriazole and 1-aminobenzotriazole (B112013) have demonstrated significant corrosion inhibition for mild steel in 1M HCl solutions.[8][9][10][11] The inhibition efficiency is concentration-dependent and involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film.[8][9][10][11] It is plausible that this compound exhibits a similar mechanism of action.
Table 3: Corrosion Inhibition Efficiency of Benzotriazole Derivatives on Mild Steel in 1M HCl
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Reference |
| 1-Acetyl-1H-benzotriazole | 500 | 80.55 | [9][11] |
| 1-Aminobenzotriazole | 400 | ~98 | [10] |
| (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol | 1.5 x 10⁻⁴ M | >90 (at 303K) | [12] |
| 1-Hydroxybenzotriazole | 1.5 x 10⁻³ M | ~48 (at 303K) | [13] |
Note: The performance of this compound is expected to be in a similar range, but direct experimental data is needed for a definitive comparison.
Experimental Protocol: Weight Loss Method for Corrosion Inhibition
This protocol describes a standard laboratory procedure for evaluating the corrosion inhibition efficiency of a compound using the weight loss method.
1. Materials and Equipment:
-
Metal coupons (e.g., mild steel of specific dimensions)
-
Corrosive medium (e.g., 1M HCl in a chosen solvent)
-
Inhibitor (this compound)
-
Analytical balance
-
Beakers
-
Polishing paper (various grits)
-
Acetone and distilled water for cleaning
-
Desiccator
2. Procedure:
-
Mechanically polish the metal coupons with successively finer grades of emery paper, wash with distilled water, degrease with acetone, and dry.
-
Accurately weigh the cleaned coupons using an analytical balance (Winitial).
-
Prepare solutions of the corrosive medium with and without various concentrations of the inhibitor.
-
Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, carefully clean them to remove any corrosion products, wash with distilled water and acetone, and then dry.
-
Weigh the cleaned and dried coupons again (Wfinal).
-
Calculate the weight loss (ΔW = Winitial - Wfinal).
-
The corrosion rate (CR) and inhibition efficiency (IE%) can be calculated using the following formulas:
CR = ΔW / (A * t) where A is the surface area of the coupon and t is the immersion time.
IE% = [(CRblank - CRinhibitor) / CRblank] * 100 where CRblank is the corrosion rate in the absence of the inhibitor and CRinhibitor is the corrosion rate in the presence of the inhibitor.
Figure 2. Workflow for the weight loss method of corrosion inhibition testing.
Stability
The stability of this compound in different solvents is crucial for its storage and effective use. While it is a stable solid, its stability in solution can be influenced by the solvent's properties, such as polarity and proticity. Protic solvents, for instance, could potentially engage in hydrogen bonding and affect its stability over time, although specific studies on this aspect are not widely available. For applications requiring prolonged reaction times or storage in solution, it is advisable to prepare fresh solutions or monitor the solution's integrity using techniques like NMR spectroscopy.[14][15][16]
Conclusion
This compound is a valuable reagent with demonstrated utility as a safe source of anhydrous formaldehyde and as a potential corrosion inhibitor. Its performance is intrinsically linked to the choice of solvent. While it exhibits good solubility in common organic solvents, further quantitative data would enable more precise control over reaction conditions. As a formaldehyde source, it offers advantages in handling and safety over traditional alternatives. In the realm of corrosion inhibition, its performance is anticipated to be comparable to other benzotriazole derivatives, though direct comparative studies in various solvent systems are needed to fully elucidate its efficacy. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their work.
References
- 1. chembk.com [chembk.com]
- 2. guidechem.com [guidechem.com]
- 3. wfs.swst.org [wfs.swst.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,5-Trioxane - Wikipedia [en.wikipedia.org]
- 6. 1,3,5-Trioxane | C3H6O3 | CID 8081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl | Journal of Scientific Research [banglajol.info]
- 9. researchgate.net [researchgate.net]
- 10. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound(28539-02-8) 1H NMR [m.chemicalbook.com]
- 15. This compound | C7H7N3O | CID 224169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Assessing the Conversion Rate of 1H-Benzotriazole-1-methanol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, accurately determining the conversion rate of chemical reactions is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the conversion of 1H-Benzotriazole-1-methanol. We will use the decomposition of this compound into 1H-Benzotriazole and formaldehyde (B43269) as a model reaction for this comparison.
Quantitative Analysis of Conversion Rate
The conversion of this compound can be monitored by measuring the decrease in the reactant concentration or the increase in the product concentration over time. Here, we compare three powerful analytical techniques for this purpose.
| Parameter | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field. The signal intensity is directly proportional to the number of nuclei. | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Requires sample dissolution in a suitable solvent, filtration, and potentially dilution. | May require derivatization to increase volatility and thermal stability, followed by dissolution in a volatile solvent. |
| Analysis Time | Rapid (typically 5-15 minutes per sample).[1] | Moderate (typically 10-30 minutes per sample).[2] | Longer (typically 20-40 minutes per sample), including sample preparation.[3] |
| Selectivity | Excellent, based on unique chemical shifts of different protons. | Good, based on retention time. Co-elution can be an issue. | Excellent, based on both retention time and mass fragmentation patterns. |
| Sensitivity | Lower compared to HPLC and GC-MS. | Good, with detection limits typically in the ppm to ppb range.[2][4] | Excellent, with detection limits often in the ppb to ppt (B1677978) range. |
| Quantification | Highly accurate and precise with the use of an internal standard.[5] | Requires calibration curves with certified reference standards for accurate quantification.[4] | Requires calibration curves with certified reference standards or isotopically labeled internal standards. |
| Non-destructive | Yes, the sample can be recovered. | No, the sample is consumed. | No, the sample is consumed. |
| Instrumentation Cost | High | Moderate | High |
Experimental Protocols
NMR Spectroscopy for Conversion Rate Assessment
This protocol outlines the use of quantitative NMR (qNMR) to determine the conversion rate of this compound.
Materials:
-
This compound reaction mixture
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal Standard (e.g., maleic acid, with a known purity)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into a volumetric flask.
-
Dissolve the internal standard in the deuterated solvent to a known concentration.
-
Accurately weigh a known amount of the reaction mixture and dissolve it in a precise volume of the internal standard solution.
-
Transfer the final solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum of the sample.
-
Crucial parameters for quantitative analysis include:
-
A sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure full magnetization recovery.[5]
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Integrate the characteristic signals of this compound (e.g., the methylene (B1212753) protons of the CH2OH group) and 1H-Benzotriazole (e.g., the aromatic protons).
-
Integrate a well-resolved signal from the internal standard.
-
The conversion rate can be calculated using the following formula:
Conversion (%) = [ (Initial Moles of Reactant - Final Moles of Reactant) / Initial Moles of Reactant ] * 100
The moles of each component can be determined from the integral values, the number of protons giving rise to the signal, and the known concentration of the internal standard.
-
Experimental Workflow for NMR-based Conversion Rate Assessment
Caption: Workflow for assessing conversion rate via NMR spectroscopy.
Alternative Methods: HPLC and GC-MS
While NMR offers a rapid and non-destructive method, HPLC and GC-MS are powerful alternatives, particularly when higher sensitivity is required.
High-Performance Liquid Chromatography (HPLC):
HPLC is a well-established technique for the analysis of benzotriazole (B28993) derivatives.[2][4]
General Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of acetonitrile (B52724) and water with a modifier like formic acid.
-
Standard Preparation: Prepare a series of standard solutions of this compound and 1H-Benzotriazole of known concentrations to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the reaction mixture in the mobile phase, filter through a 0.45 µm filter, and dilute as necessary.
-
Analysis: Inject the sample and standards into the HPLC system. The separation is typically achieved on a C18 reverse-phase column. Detection is commonly performed using a UV detector at a wavelength where both the reactant and product absorb.
-
Quantification: The concentration of the reactant and product in the sample is determined by comparing their peak areas to the calibration curves.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS provides high sensitivity and specificity for the analysis of volatile and semi-volatile compounds.[3]
General Protocol:
-
Derivatization (if necessary): For non-volatile compounds, a derivatization step (e.g., silylation) may be required to increase volatility.
-
Standard Preparation: Prepare standard solutions of the analytes (and their derivatives, if applicable) for calibration.
-
Sample Preparation: Dissolve a known amount of the reaction mixture in a suitable volatile solvent. An internal standard (e.g., a deuterated analog) is often added for improved accuracy.
-
Analysis: Inject the sample into the GC-MS system. The compounds are separated based on their boiling points in the GC column and then detected by the mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation pattern.
-
Quantification: The concentration is determined by comparing the peak areas of the analytes to those of the internal standard or by using a calibration curve.
Logical Comparison of Analytical Workflows
Caption: Comparative workflows of NMR, HPLC, and GC-MS.
Conclusion
The choice of analytical technique for assessing the conversion rate of this compound depends on the specific requirements of the study.
-
NMR spectroscopy is an excellent choice for rapid, non-destructive, and accurate quantification without the need for extensive calibration, making it ideal for reaction monitoring.[6][7]
-
HPLC offers a good balance of sensitivity, cost, and analysis time and is suitable for routine analysis in many laboratories.
-
GC-MS provides the highest sensitivity and selectivity, which is crucial when analyzing trace amounts of reactants or products, or when dealing with complex matrices.
By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to obtain reliable and accurate data for their drug development and chemical research endeavors.
References
- 1. Automatic 1D 1H NMR Metabolite Quantification for Bioreactor Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eppltd.com [eppltd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Analytical Edge: A Comparative Guide to LC-MS/MS for the Quantitative Analysis of Reaction Intermediates
For researchers, scientists, and drug development professionals, the precise quantification of reaction intermediates is paramount to understanding reaction kinetics, optimizing processes, and ensuring the safety and efficacy of the final product. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerhouse in this domain, offering unparalleled sensitivity and selectivity. This guide provides an objective comparison of LC-MS/MS with alternative analytical techniques, supported by experimental data and detailed methodologies, to empower you in selecting the optimal strategy for your research.
At the Forefront of Sensitivity: LC-MS/MS
LC-MS/MS combines the separation capabilities of liquid chromatography with the mass analysis of tandem mass spectrometry.[1] This synergy allows for the detection and quantification of fleeting and low-abundance reaction intermediates, even in complex matrices.[2] The technique's high selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion and its characteristic product ion are monitored, minimizing interferences and ensuring confident quantification.[3]
A Comparative Look: LC-MS/MS vs. The Alternatives
While LC-MS/MS is a dominant force, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis Spectroscopy also play a role in reaction monitoring. The choice of technique is dictated by the specific characteristics of the reaction and the intermediates of interest.
| Feature | LC-MS/MS | GC-MS | NMR Spectroscopy | UV-Vis Spectroscopy |
| Sensitivity | Very High (pg-fg)[4][5] | High (pg-ng) | Low (µg-mg)[6] | Moderate to Low |
| Selectivity | Very High (MRM)[3] | High | High (structural information) | Low to Moderate |
| Applicability | Broad (polar, non-polar, thermally labile compounds)[7] | Volatile and thermally stable compounds[5][7] | Soluble compounds in sufficient concentration | Compounds with a chromophore[8] |
| Quantitative Capability | Excellent with internal standards[6] | Good with internal standards | Inherently quantitative (qNMR)[6] | Good, requires calibration |
| Sample Preparation | Often simple "dilute and shoot"[4] | May require derivatization for polar or non-volatile compounds[5][9] | Minimal, direct analysis possible[6][10] | Simple, direct analysis |
| Structural Information | Limited (fragmentation pattern) | Good (fragmentation libraries) | Excellent (detailed molecular structure)[6] | Limited (functional groups) |
| Speed | Fast (minutes per sample)[1] | Moderate | Slower (minutes to hours per sample) | Very Fast (seconds per sample) |
Performance Under the Microscope: Quantitative Data Comparison
The following table summarizes typical quantitative performance characteristics for the analysis of a hypothetical reaction intermediate using different analytical techniques. These values are illustrative and can vary significantly based on the analyte, matrix, and instrumentation.
| Parameter | LC-MS/MS | GC-MS | NMR Spectroscopy | UV-Vis Spectroscopy |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL[10] | 0.1 - 10 ng/mL | 1 - 100 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL[11][12][13] | 0.5 - 50 ng/mL | 5 - 500 µg/mL | 0.5 - 5 µg/mL |
| Linear Dynamic Range | 3 - 5 orders of magnitude | 2 - 4 orders of magnitude | 1 - 2 orders of magnitude | 1 - 2 orders of magnitude |
| Precision (%RSD) | < 15%[14] | < 20% | < 5% | < 10% |
| Accuracy (%Recovery) | 85 - 115%[14] | 80 - 120% | 95 - 105% | 90 - 110% |
Visualizing the Workflow: From Reaction to Result
To better understand the analytical process, the following diagrams illustrate the typical workflows for quantitative analysis of reaction intermediates.
Figure 1. General workflow for quantitative analysis of reaction intermediates using LC-MS/MS.
For highly reactive or transient intermediates, a trapping strategy is often employed to form a stable derivative that can be readily analyzed.
Figure 2. Workflow incorporating a trapping agent for the analysis of reactive intermediates.
Experimental Protocols: A Guide to Implementation
The following provides a detailed, illustrative protocol for the quantitative analysis of a reaction intermediate using LC-MS/MS.
Protocol 1: Quantitative Monitoring of a Suzuki Coupling Reaction Intermediate
This protocol outlines the steps for monitoring the formation of a key intermediate in a palladium-catalyzed Suzuki coupling reaction.[10][15]
1. Reaction Setup and Sampling:
-
Assemble the Suzuki coupling reaction under an inert atmosphere.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to 450 µL of a solution containing a quenching agent (e.g., a strong acid or base, depending on the reaction) and a pre-determined concentration of a stable isotope-labeled internal standard (SIL-IS) in acetonitrile.
2. Sample Preparation:
-
Vortex the quenched sample for 30 seconds.
-
Centrifuge the sample at 13,000 rpm for 10 minutes to pellet any precipitated salts or catalyst.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A suitable reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Analyte: Precursor ion (m/z) → Product ion (m/z) (determined by initial infusion and product ion scans).
-
SIL-IS: Precursor ion (m/z) → Product ion (m/z).
-
-
Collision Energy and other MS parameters: Optimized for each analyte and internal standard.
4. Data Analysis:
-
Integrate the peak areas of the analyte and the SIL-IS from the extracted ion chromatograms.
-
Calculate the peak area ratio (Analyte Area / SIL-IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte in a series of known standards.
-
Determine the concentration of the reaction intermediate in the samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Trapping and Quantification of a Reactive Iminium Ion Intermediate
This protocol describes the use of a trapping agent to capture and quantify a transient iminium ion intermediate.[12][16]
1. In Vitro Incubation with Trapping Agent:
-
Prepare an incubation mixture containing the substrate, liver microsomes (or other enzyme source), and a trapping agent such as potassium cyanide (KCN).
-
Initiate the reaction by adding the cofactor (e.g., NADPH).
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing a stable isotope-labeled internal standard of the trapped adduct.
2. Sample Preparation:
-
Vortex the terminated reaction mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Utilize an LC-MS/MS method similar to Protocol 1, but with MRM transitions optimized for the stable cyanide adduct and its corresponding internal standard.
4. Data Analysis:
-
Quantify the stable adduct using the same principles of calibration curve and peak area ratios as described in Protocol 1. The concentration of the adduct is directly proportional to the amount of the reactive iminium ion formed during the incubation.
Conclusion: Empowering Your Research with the Right Tools
LC-MS/MS stands as a premier technique for the quantitative analysis of reaction intermediates, offering exceptional sensitivity and selectivity that are often unmatched by other methods.[11] However, a comprehensive understanding of the strengths and limitations of all available analytical tools is crucial for robust and reliable results. By carefully considering the nature of the reaction intermediates and the specific analytical requirements, researchers can confidently select the most appropriate technique to elucidate reaction mechanisms, optimize synthetic routes, and accelerate the development of new chemical entities. This guide serves as a foundational resource to aid in that critical decision-making process.
References
- 1. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. food.actapol.net [food.actapol.net]
- 4. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. food.ec.europa.eu [food.ec.europa.eu]
- 8. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iupac.org [iupac.org]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Practical Analysis of LOD and LOQ with Examples [chemistryjobinsight.com]
- 14. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ion Trap LC/MS reveals the generation of reactive intermediates in acalabrutinib metabolism: phase I metabolic profiling and bioactivation pathways elucidation - PMC [pmc.ncbi.nlm.nih.gov]
literature review of alternative reagents for hydroxymethylation
An Objective Guide to Alternative Reagents for Hydroxymethylation
For researchers, scientists, and drug development professionals, the installation of a hydroxymethyl (-CH₂OH) group is a fundamental C-C bond-forming reaction. While formaldehyde (B43269) is the classic C1 source, its gaseous nature, toxicity, and challenging handling have spurred the development of numerous alternatives. This guide provides a comparative overview of prominent alternative reagents, focusing on performance, reaction conditions, and detailed methodologies.
Performance Comparison of Hydroxymethylation Reagents
The choice of reagent significantly impacts reaction efficiency, safety, and substrate scope. Modern alternatives to traditional formaldehyde sources often provide superior performance in terms of reaction time and stereoselectivity, while emerging electrochemical methods offer a greener approach by using simple C1 feedstocks.
Table 1: Formaldehyde Surrogates vs. Paraformaldehyde
This table compares the performance of a modern, optimized formaldehyde surrogate against the traditional paraformaldehyde in the asymmetric hydroxymethylation of isoindolinones. The use of a carefully designed surrogate dramatically reduces reaction time and improves both yield and enantioselectivity.[1][2]
| Reagent/Method | Substrate | Catalyst | Time | Yield | Enantiomeric Ratio (e.r.) | Ref. |
| Paraformaldehyde | Isoindolinone | Takemoto Catalyst | 7 days | Low | < 78.5:21.5 | [1][2] |
| Optimized Surrogate | Isoindolinone | Takemoto Catalyst | 24-48 h | 48-96% | up to 97:3 | [1][3][4] |
Table 2: Electrochemical and Stoichiometric Methods
Electrochemical approaches utilize simple, abundant C1 sources like methanol (B129727) or N,N-dimethylformamide (DMF), avoiding the need for pre-synthesized surrogates.[5][6] Stoichiometric reagents, such as silylmethyl Grignards, offer an alternative pathway for nucleophilic hydroxymethylation.[7]
| Reagent/Method | C1 Source | Substrate Type | Conditions | Yield | Key Advantage | Ref. |
| Electro-oxidative | DMF | Ketones | Room Temp, Undivided Cell | up to 85% | Green, No Metal Catalyst | [5][8] |
| Electrochemical | Methanol | Aryl Ketones | Room Temp, Undivided Cell | 26-92% | Sustainable, H₂ byproduct | [6][9] |
| Grignard-based | Silylmethyl Reagent | Ketones | 0°C to Reflux | ~77% | Well-defined Stoichiometry | [7] |
Key Methodologies and Logical Frameworks
The following diagrams illustrate the relationships between different hydroxymethylation strategies and a typical experimental workflow.
References
- 1. Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates | Semantic Scholar [semanticscholar.org]
- 4. Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrooxidative α-hydroxymethylation of ketones with dimethylformamide as the carbon source - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. kysyzx.wmu.edu.cn [kysyzx.wmu.edu.cn]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1H-Benzotriazole-1-methanol: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 1H-Benzotriazole-1-methanol should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. Improper disposal can lead to environmental contamination and potential regulatory violations. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.
Pre-Disposal and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a dust mask (type N95 or equivalent), eye shields or safety goggles, and chemical-resistant gloves.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]
Step-by-Step Disposal Procedure
-
Waste Identification and Classification : this compound is classified as a combustible solid and an irritant, causing skin, eye, and respiratory irritation.[1][3] It is crucial to determine if your institution or local regulations have specific classifications for this chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for guidance on local and national hazardous waste regulations.
-
Waste Collection and Containerization :
-
Use a designated, chemically compatible waste container for collecting this compound waste. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[4]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added to the container.
-
Do not mix this compound with other incompatible waste streams. It is generally advisable to keep halogenated and non-halogenated solvent wastes separate.[5]
-
-
Storage of Chemical Waste :
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[6] This area should be at or near the point of generation and under the control of laboratory personnel.[4][6]
-
The SAA must have secondary containment to prevent spills from reaching drains.[5][6]
-
Ensure the storage area is well-ventilated.[4]
-
-
Arranging for Disposal :
-
Once the waste container is full or has been in storage for the maximum allowed time (typically six to twelve months depending on regulations for academic labs), arrange for its disposal through your institution's EHS office or a licensed chemical waste disposal company.[4][6][7]
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not attempt to treat or dispose of the chemical waste yourself.
-
Spill Cleanup Procedures
In the event of a spill, evacuate personnel from the immediate area to a safe location.[2] For small spills, and if you are trained to do so, use appropriate absorbent materials to contain the spill. The spilled chemical and all cleanup materials must be collected and disposed of as hazardous waste.[5] For larger spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
Summary of Safety and Disposal Data
| Parameter | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 28539-02-8 | [1] |
| Hazard Classifications | Eye Irritant 2, Skin Irritant 2, STOT SE 3 | [1][3] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][3] |
| Storage Class Code | 11 - Combustible Solids | [1] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves | [1] |
| Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration. | [2] |
| Environmental Hazards | Discharge into the environment must be avoided. Do not let product enter drains. | [2] |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. This compound 98 28539-02-8 [sigmaaldrich.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C7H7N3O | CID 224169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling 1H-Benzotriazole-1-methanol
This guide provides crucial safety and logistical information for the handling and disposal of 1H-Benzotriazole-1-methanol, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2] | To prevent eye irritation from dust or splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[3] Gloves must be inspected prior to use. | To prevent skin irritation upon contact.[4] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher should be used when handling the solid form to avoid inhalation of dust particles.[2] | To prevent respiratory tract irritation. |
| Body Protection | A lab coat or other protective clothing should be worn to minimize skin contact. | To protect against accidental spills and contamination of personal clothing. |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as specified in Table 1 before handling the chemical.
-
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]
-
Keep containers securely sealed.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Unused or waste this compound should be collected in a suitable, closed, and clearly labeled container for chemical waste.
-
The material should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Do not dispose of the chemical down the drain or into sewer systems.[5]
-
-
Contaminated Materials:
-
All PPE (gloves, masks, etc.) that has come into contact with this compound should be considered contaminated and disposed of as chemical waste.
-
Contaminated lab supplies (e.g., weighing paper, pipette tips) should also be disposed of in the designated chemical waste stream.
-
Glassware should be thoroughly decontaminated before being washed and reused.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the area.
-
Wearing appropriate PPE, sweep or vacuum up the spilled solid material, avoiding dust generation, and place it into a suitable container for disposal.[2]
-
Clean the spill area thoroughly.
-
Quantitative Data
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol [6] |
| Melting Point | 150-152 °C[6] |
| Occupational Exposure Limits (OSHA PEL, ACGIH TLV) | No data available[5][7] |
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. scbt.com [scbt.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
